(+)-Norgestrel
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
Norgestrel (and more specifically the active stereoisomer levonorgestrel) binds to the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like levonorgestrel will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. Loss of the LH surge inhibits ovulation and thereby prevents pregnancy. Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation). Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/ Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/ There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor. |
|---|---|
CAS No. |
6533-00-2 |
Molecular Formula |
C21H28O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17?,18?,19?,20-,21-/m0/s1/i5D2,6D2,13D,16D |
InChI Key |
WWYNJERNGUHSAO-PHHWYCLISA-N |
impurities |
Reported impurities include: 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20- yn-3beta,4alpha,17-triol, 13-ethyl-3,4-diethynyl-18,19-dinor-17alpha-pregn-5-en-20-yn-3alpha,4alpha,17- triol 13-ethyl-18,19-dinor-17alpha-pregn-4-en-20-yn-17-ol, 13-ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol, 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-4,8(14)- dien-20-yn-3-one and 13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one. |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Appearance |
Solid powder |
boiling_point |
459.1 |
Color/Form |
Crystals from methanol Crystals from diethyl ether-hexane |
melting_point |
205-207 °C |
Other CAS No. |
6533-00-2 797-63-7 |
physical_description |
Solid |
Pictograms |
Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In water, 1.73 mg/L, temp not stated. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)- Capronor Cerazet D Norgestrel D-Norgestrel duofem l Norgestrel l-Norgestrel Levonorgestrel Microlut Microval Mirena Norgeston NorLevo Norplant Norplant 2 Norplant-2 Norplant2 Plan B Vikela |
vapor_pressure |
1.0X10-9 mm Hg at 25 °C (est) 3.92X10-10 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis and Synthetic Evolution of (+)-Norgestrel: A Technical Guide
An in-depth exploration of the discovery and chemical synthesis pathways of the potent progestogen, (+)-Norgestrel, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, the biologically active enantiomer of norgestrel, represents a cornerstone in the development of hormonal contraceptives. Its discovery in 1963 by Hughes and colleagues at Wyeth marked a significant milestone, leading to the first progestogen to be manufactured via total chemical synthesis.[1] This guide provides a comprehensive overview of the historical context of its discovery, followed by a detailed examination of the seminal Torgov synthesis for the racemic mixture and subsequent industrial methods for producing the enantiomerically pure this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways are presented to provide a thorough technical resource for professionals in the field.
Discovery and Significance
Racemic norgestrel (dl-norgestrel) was first synthesized in 1963 by a team led by G.A. Hughes at Wyeth Laboratories.[1] Their work, building upon the structural modification of norethisterone, resulted in a novel 13-ethyl-gonane steroid. Subsequent research licensed to Schering AG led to the separation of the two enantiomers and the identification of the levorotatory isomer, (-)-norgestrel or levonorgestrel (this compound), as the sole biologically active component.[1] This discovery was pivotal, as it paved the way for the development of more potent and selective progestational agents for use in oral contraceptives.
Synthesis Pathways of Norgestrel
The total synthesis of norgestrel has been a subject of extensive research, with the Torgov synthesis being a landmark achievement in steroid chemistry. More recent industrial approaches have often utilized alternative starting materials like methoxydienone. This section details these key pathways.
The Torgov Synthesis of Racemic Norgestrel
The Torgov synthesis, first reported in the early 1960s, provides a convergent and efficient route to the gonane steroid skeleton. The key steps, as detailed by Herchel Smith and colleagues in their 1964 publication in the Journal of the Chemical Society, are outlined below.
Experimental Protocol: Torgov Synthesis of (±)-13-Ethyl-gon-4-ene-3,17-dione
A crucial intermediate in the synthesis of racemic norgestrel is (±)-13-ethyl-gon-4-ene-3,17-dione. The following protocol is adapted from the foundational work in the field.
-
Step 1: Condensation of 6-methoxy-α-tetralone with vinylmagnesium bromide. 6-methoxy-α-tetralone is reacted with vinylmagnesium bromide to produce 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol.
-
Step 2: Condensation with 2-ethyl-1,3-cyclopentanedione. The resulting vinyl carbinol is condensed with 2-ethyl-1,3-cyclopentanedione in the presence of a weak base to yield the secosteroid, 8,14-seco-13-ethyl-gona-1,3,5(10),9(11)-tetraene-3,17-dione.
-
Step 3: Cyclization to the gonane skeleton. The secosteroid is then cyclized using a strong acid catalyst to afford (±)-13-ethyl-3-methoxy-gona-1,3,5(10),8,14-pentaen-17-one.
-
Step 4: Birch Reduction. The aromatic A-ring is reduced using a Birch reduction (lithium in liquid ammonia) to yield (±)-13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.
-
Step 5: Hydrolysis. Acidic hydrolysis of the enol ether furnishes the desired (±)-13-ethyl-gon-4-ene-3,17-dione.
Further functional group manipulations, including selective reduction of the C17 ketone and subsequent ethynylation, are then carried out to complete the synthesis of racemic norgestrel.
Quantitative Data: Torgov Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Vinylation | 6-methoxy-α-tetralone, vinylmagnesium bromide, THF | Not specified |
| 2 | Condensation | 2-ethyl-1,3-cyclopentanedione, Triton B, xylene | Not specified |
| 3 | Cyclization | p-Toluenesulfonic acid, benzene | Not specified |
| 4 | Reduction | Lithium, liquid ammonia, ethanol | Not specified |
| 5 | Hydrolysis | Hydrochloric acid, acetone | Not specified |
Industrial Synthesis from Methoxydienone
A common industrial route to levonorgestrel involves the ethynylation and subsequent hydrolysis of 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one (methoxydienone). This pathway offers a more direct approach from a readily available steroid intermediate.
Experimental Protocol: Synthesis of this compound from Methoxydienone Intermediate
The following protocol is a composite of information from various patents.
-
Step 1: Ethynylation of Methoxydienone. Methoxydienone is reacted with an acetylide source, such as lithium acetylide-ethylenediamine complex or by bubbling acetylene gas through a solution containing a strong base like potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF). This reaction introduces the C17α-ethynyl group to yield the dienol ether intermediate, 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol.
-
Step 2: Hydrolysis of the Dienol Ether. The dienol ether is then hydrolyzed using an acid in an aprotic solvent. For example, a solution of the dienol ether in THF is treated with a sulfuric acid solution and heated. This step converts the enol ether in the A-ring to the α,β-unsaturated ketone characteristic of norgestrel.
Quantitative Data: Methoxydienone Route
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Methoxydienone | Lithium acetylide, THF, -10°C to 0°C, 3-6 hours | Dienol ether | Not specified |
| 2 | Dienol ether | 20% v/v H₂SO₄, THF, 65-68°C, 1-2 hours | This compound | 84.6 |
Logical Relationship of the Methoxydienone Synthesis Pathway
Caption: Synthesis of this compound from Methoxydienone.
Chiral Resolution of Racemic Norgestrel
The production of the biologically active this compound from the racemic mixture obtained through total synthesis is a critical step. While chromatographic methods on chiral stationary phases are effective for analytical separation, industrial-scale resolution typically relies on fractional crystallization of diastereomeric salts.
Experimental Protocol: Chiral Resolution via Fractional Crystallization
A common strategy involves the formation of diastereomeric derivatives with a chiral resolving agent, which can then be separated by their differing solubilities.
-
Step 1: Formation of Diastereomeric Adducts. Racemic norgestrel is reacted with an enantiomerically pure chiral resolving agent. While specific industrial resolving agents for norgestrel are often proprietary, the principle involves forming a covalent or ionic bond to create a pair of diastereomers.
-
Step 2: Fractional Crystallization. The mixture of diastereomers is dissolved in a suitable solvent system, and the solution is allowed to cool or evaporate slowly. One diastereomer will preferentially crystallize out of the solution due to its lower solubility.
-
Step 3: Isolation and Liberation of the Enantiomer. The crystallized diastereomer is isolated by filtration. The chiral auxiliary is then cleaved chemically to yield the enantiomerically pure this compound. The other diastereomer remaining in the mother liquor can also be processed to recover the (-)-norgestrel, which can potentially be racemized and recycled.
Quantitative Data: Chiral Resolution
| Step | Process | Key Parameters | Outcome |
| 1 | Diastereomer Formation | Racemic Norgestrel, Chiral Resolving Agent, Solvent | Mixture of Diastereomers |
| 2 | Fractional Crystallization | Solvent System, Temperature Gradient | Crystalline Diastereomer of this compound |
| 3 | Liberation | Chemical Cleavage | Enantiomerically Pure this compound |
Note: Specific quantitative data such as yields and enantiomeric excess for industrial chiral resolution processes are highly dependent on the proprietary methods used by manufacturers and are not publicly available in detail.
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of racemic norgestrel.
Conclusion
The discovery and synthesis of this compound have had a profound impact on reproductive health, providing a safe and effective component of hormonal contraceptives. The elegant total synthesis developed by Torgov and the subsequent refinements for industrial production highlight the ingenuity of synthetic organic chemistry. Understanding these pathways, from the initial discovery to the detailed experimental protocols and methods for achieving enantiomeric purity, is essential for researchers and professionals in the ongoing development of steroid-based therapeutics. This guide provides a foundational technical overview to support these endeavors.
References
Stereospecific Synthesis of Dextronorgestrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextronorgestrel, the biologically inactive enantiomer of the potent progestin levonorgestrel, is a crucial reference standard in the pharmaceutical industry for ensuring the stereochemical purity of levonorgestrel-containing contraceptives. While the total synthesis of racemic norgestrel is well-established, the stereospecific synthesis of dextronorgestrel presents a distinct challenge, requiring precise control over the stereochemistry of multiple chiral centers. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of dextronorgestrel, focusing on the key asymmetric steps and subsequent transformations. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in steroid chemistry and drug manufacturing.
Introduction
Norgestrel, a second-generation progestin, was the first of its kind to be produced via total chemical synthesis. It is a racemic mixture of two enantiomers: levonorgestrel and dextronorgestrel. The progestational activity of the mixture resides almost entirely in levonorgestrel, the levorotatory isomer. Dextronorgestrel, the dextrorotatory isomer, is considered biologically inactive.[1] The stereospecific synthesis of dextronorgestrel is of significant interest for several reasons, including its use as an analytical standard and for detailed pharmacological studies to confirm its lack of biological activity.
The core of the stereospecific synthesis of dextronorgestrel lies in the asymmetric construction of the gonane steroid nucleus. This is typically achieved through one of two main strategies:
-
Asymmetric Synthesis: Employing a chiral auxiliary or catalyst to induce the formation of the desired stereoisomer from an achiral starting material.
-
Chiral Resolution: Synthesizing a racemic intermediate and then separating the enantiomers using a resolving agent.
This guide will focus on a key strategy for the asymmetric synthesis of dextronorgestrel, which involves an enantioselective cyclization to form a key chiral intermediate.
Overall Synthetic Pathway
The stereospecific synthesis of dextronorgestrel can be conceptually divided into two main stages:
-
Asymmetric construction of the tetracyclic steroid core: This stage establishes the crucial stereochemistry of the C/D ring system, leading to the formation of the key intermediate, (+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one.
-
Functional group transformations: This stage involves the modification of the A-ring and the introduction of the 17α-ethynyl group to yield the final dextronorgestrel molecule.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for dextronorgestrel.
Asymmetric Synthesis of the Key Chiral Intermediate
A pivotal step in the stereospecific synthesis of dextronorgestrel is the asymmetric cyclization to form the optically active tetracyclic intermediate, (+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one. This approach, pioneered by researchers at Schering AG, notably Wiechert and colleagues, is a modification of the Smith-Torgov synthesis.[2]
Reaction Scheme
The asymmetric induction is achieved by using a chiral amine, such as L-proline, to catalyze the intramolecular aldol condensation of a tricyclic diketone precursor.
Figure 2: Asymmetric cyclization to form the key chiral intermediate.
Experimental Protocol
Synthesis of (+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one
-
Reactants:
-
Tricyclic diketone precursor (prepared from 6-methoxy-α-tetralone and 2-ethyl-1,3-cyclopentanedione)
-
L-proline
-
Solvent (e.g., Dimethylformamide - DMF)
-
-
Procedure:
-
The tricyclic diketone precursor is dissolved in an appropriate solvent, such as DMF.
-
A catalytic amount of L-proline is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to effect the asymmetric cyclization.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the optically active (+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Tricyclic diketone precursor | [2] |
| Catalyst | L-proline | [2] |
| Enantiomeric Excess (e.e.) | High (specific values depend on reaction conditions) | [2] |
| Yield | Moderate to good (specific values depend on reaction conditions) | [2] |
Conversion to Dextronorgestrel
Once the key chiral intermediate is obtained, a series of functional group transformations are carried out to arrive at dextronorgestrel. These steps are analogous to those used in the synthesis of racemic norgestrel.
Birch Reduction and Hydrolysis
The enol ether in the A-ring of the key intermediate is converted to a β-unsaturated ketone via a Birch reduction followed by acidic hydrolysis.
Figure 3: Conversion of the key intermediate to the enone.
Experimental Protocol:
-
Reactants:
-
(+)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one
-
Lithium metal
-
Liquid ammonia
-
tert-Butanol
-
Aqueous acid (e.g., HCl)
-
-
Procedure:
-
A solution of the starting material in a suitable solvent (e.g., THF, diethyl ether) and tert-butanol is added to a flask containing liquid ammonia at low temperature (-78 °C).
-
Lithium metal is added portion-wise until a persistent blue color is observed.
-
The reaction is stirred for a period, and then quenched by the addition of a proton source (e.g., ammonium chloride).
-
The ammonia is allowed to evaporate, and the residue is treated with aqueous acid to effect hydrolysis of the intermediate enol ether.
-
The product is extracted, washed, dried, and purified.
-
Quantitative Data:
| Parameter | Value |
| Yield | Typically high ( >90%) |
| Stereochemistry | Retention of stereochemistry at all centers |
Ethynylation
The 17-keto group is converted to a 17α-ethynyl-17β-hydroxy group by reaction with an acetylide anion.
Experimental Protocol:
-
Reactants:
-
(+)-13-Ethylgona-4-en-3,17-dione
-
Potassium acetylide (or other acetylide source)
-
Solvent (e.g., liquid ammonia, THF)
-
-
Procedure:
-
The diketone is dissolved in a suitable solvent and treated with a solution of potassium acetylide in liquid ammonia or another suitable solvent.
-
The reaction is stirred at low temperature until the starting material is consumed.
-
The reaction is quenched, and the product is worked up by extraction.
-
Purification by chromatography or recrystallization yields dextronorgestrel.
-
Quantitative Data:
| Parameter | Value |
| Yield | Good to excellent |
| Stereoselectivity | The attack of the acetylide anion occurs from the less hindered α-face. |
Conclusion
The stereospecific synthesis of dextronorgestrel is a challenging yet well-documented process in steroid chemistry. The key to the synthesis is the establishment of the correct stereochemistry early in the synthetic sequence, typically through an asymmetric intramolecular aldol condensation catalyzed by a chiral amine. Subsequent, well-established transformations of the steroid nucleus provide the final product. The methodologies outlined in this guide provide a robust framework for the laboratory-scale synthesis and further process development of dextronorgestrel, a critical component in the quality control of modern contraceptives.
References
Molecular Targets of (+)-Norgestrel Beyond Progesterone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel, the biologically active enantiomer of norgestrel, commonly known as levonorgestrel, is a synthetic progestin widely utilized in hormonal contraceptives. While its primary mechanism of action is mediated through high-affinity binding to the progesterone receptor (PR), levonorgestrel exhibits a broader pharmacological profile by interacting with other steroid hormone receptors and binding proteins. These off-target interactions are crucial for understanding its complete physiological and potential side-effect profile. This technical guide provides a comprehensive overview of the molecular targets of levonorgestrel beyond the progesterone receptor, with a focus on the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and sex hormone-binding globulin (SHBG).
Quantitative Data Presentation
The binding affinity of levonorgestrel to various steroid receptors has been quantified in numerous studies. The following tables summarize the relative binding affinities (RBAs) and other quantitative measures of these interactions.
Table 1: Relative Binding Affinity of Levonorgestrel for Nuclear Receptors
| Receptor | Ligand for Comparison | Relative Binding Affinity (%) | Reference |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 58 | [1] |
| Glucocorticoid Receptor (GR) | Dexamethasone | 7.5 | [1] |
| Mineralocorticoid Receptor (MR) | Aldosterone | 17 | [1] |
| Estrogen Receptor (ER) | Estradiol | < 0.02 | [1] |
Table 2: Binding of Levonorgestrel to Serum Proteins
| Protein | Binding Characteristics | Reference |
| Sex Hormone-Binding Globulin (SHBG) | High affinity, displaces endogenous androgens | [2][3] |
| Albumin | Lower affinity binding | [4] |
| Corticosteroid-Binding Globulin (CBG) | No measurable affinity | [5] |
Off-Target Molecular Interactions and Signaling Pathways
Androgen Receptor (AR)
Levonorgestrel is a known agonist of the androgen receptor, which mediates its androgenic effects.[6] This interaction can lead to the regulation of androgen-responsive genes.
Signaling Pathway:
Upon binding to levonorgestrel, the androgen receptor translocates to the nucleus, where it binds to Androgen Response Elements (AREs) in the promoter regions of target genes, modulating their transcription.[7] This can influence various physiological processes, including cell proliferation in certain tissues. For example, in breast epithelial cells, levonorgestrel-induced proliferation has been shown to be dependent on AR signaling and is associated with the upregulation of genes like the Kallikrein-related peptidase 3 (KLK3), also known as prostate-specific antigen (PSA).[7][8]
Glucocorticoid Receptor (GR)
Levonorgestrel exhibits partial agonist activity at the glucocorticoid receptor.[9] This interaction can lead to the transactivation of GR-responsive genes and may contribute to some of the metabolic side effects observed with levonorgestrel use.
Signaling Pathway:
Similar to the AR pathway, levonorgestrel binding to the GR induces its translocation to the nucleus. The complex then binds to Glucocorticoid Response Elements (GREs) on the DNA, influencing the transcription of target genes.[10] In the context of triple-negative breast cancer cells, which lack PR and ER, levonorgestrel has been shown to potentially exert its effects through the GR, leading to increased cell proliferation.[9][11]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Sex hormone binding globulin and free levonorgestrel index in the first week after insertion of Norplant implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levonorgestrel effects on serum androgens, sex hormone-binding globulin levels, hair shaft diameter, and sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the levonorgestrel intrauterine system in effective contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contraceptive progestins with androgenic properties stimulate breast epithelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levonorgestrel-induced modulation of triple negative breast cancer proliferation via glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacodynamics of (+)-Norgestrel Versus Levonorgestrel: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestrel is a synthetic progestin that has been widely used in hormonal contraceptives for decades. It is a racemic mixture, meaning it is composed of two stereoisomers: dextronorgestrel ((+)-norgestrel) and levonorgestrel ((-)-norgestrel). While chemically similar, these two isomers exhibit profoundly different biological activities. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound and levonorgestrel, with a focus on their interactions with steroid hormone receptors, the subsequent signaling pathways, and the experimental methodologies used to characterize these interactions. The biological activity of norgestrel resides in the levo enantiomer, levonorgestrel, whereas the dextro isomer is inactive[1][2]. Consequently, norgestrel is hormonally identical to levonorgestrel but is half as potent by weight[1].
Receptor Binding Affinity and Potency
The primary mechanism of action for progestins is through their interaction with the progesterone receptor (PR). Additionally, many synthetic progestins exhibit cross-reactivity with other steroid receptors, notably the androgen receptor (AR), which contributes to their side-effect profile.
Quantitative Binding Affinity Data
The binding affinities of levonorgestrel and this compound for the progesterone and androgen receptors have been determined through competitive binding assays. The data consistently demonstrates that levonorgestrel is a potent ligand for both the PR and AR, while this compound is largely inactive.
| Compound | Receptor | Species/Tissue | Binding Affinity Metric | Value | Reference Compound |
| Levonorgestrel | Progesterone Receptor (PR) | Rabbit Uterus | RBA | 125% | Progesterone |
| Progesterone Receptor (PR) | Human Uterus | RBA | 143% | Progesterone | |
| Progesterone Receptor (PR) | Recombinant Human | RBA | 125% | Progesterone | |
| Androgen Receptor (AR) | Rat Prostate | RBA | 58% | Dihydrotestosterone (DHT) | |
| Androgen Receptor (AR) | Human (COS-1 cells) | Ki | ~1-10 nM | - | |
| This compound | Progesterone Receptor (PR) | Rabbit Uterus | RBA | 1.2% | Progesterone |
| Progesterone Receptor (PR) | Human Uterus | RBA | 3.2% | Progesterone | |
| Progesterone Receptor (PR) | Recombinant Human | RBA | 9% | Progesterone | |
| Androgen Receptor (AR) | - | - | Inactive | - |
RBA: Relative Binding Affinity; Ki: Inhibition Constant. Note: The exact Ki value for levonorgestrel at the AR can vary between studies, but it is consistently in the low nanomolar range, indicating high affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of progestins like levonorgestrel.
Progesterone Receptor Competitive Binding Assay (Rabbit Uterus Cytosol)
This protocol is a composite based on established methodologies for steroid receptor binding assays.
Objective: To determine the relative binding affinity of test compounds for the progesterone receptor.
Materials:
-
Immature female rabbits (estrogen-primed)
-
[³H]-Progesterone (radioligand)
-
Unlabeled progesterone (for standard curve and non-specific binding)
-
Test compounds (this compound, levonorgestrel)
-
Tris-HCl buffer (pH 7.4) containing EDTA and dithiothreitol (DTT)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Homogenizer, refrigerated centrifuge, ultracentrifuge, scintillation counter
Workflow Diagram:
Caption: Workflow for Progesterone Receptor Competitive Binding Assay.
Procedure:
-
Cytosol Preparation:
-
Uteri from estrogen-primed immature rabbits are excised, trimmed of fat, and homogenized in ice-cold Tris-HCl buffer.
-
The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (the supernatant).
-
-
Competitive Binding Assay:
-
Aliquots of the cytosol are incubated with a fixed concentration of [³H]-progesterone and varying concentrations of the test compound (e.g., levonorgestrel, this compound) or unlabeled progesterone (for the standard curve).
-
Tubes containing only [³H]-progesterone and cytosol serve as the total binding control.
-
Tubes containing [³H]-progesterone, cytosol, and a high concentration of unlabeled progesterone are used to determine non-specific binding.
-
Incubation is carried out at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Following incubation, an ice-cold suspension of dextran-coated charcoal (DCC) is added to each tube.
-
The tubes are vortexed and incubated on ice for 15 minutes. The charcoal adsorbs the free (unbound) radioligand.
-
The tubes are then centrifuged at 1,000 x g for 10 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
The supernatant, containing the protein-bound [³H]-progesterone, is decanted into scintillation vials.
-
Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding inhibited by the test compound is plotted against the logarithm of the test compound concentration.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Relative Binding Affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
-
Androgen Receptor Competitive Binding Assay (Rat Ventral Prostate Cytosol)
Objective: To determine the relative binding affinity of test compounds for the androgen receptor.
Materials:
-
Male Sprague-Dawley rats (castrated)
-
[³H]-R1881 (methyltrienolone, a synthetic androgen)
-
Unlabeled R1881
-
Test compounds
-
TEDG buffer (Tris, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Ethanol
-
Scintillation cocktail and counter
Workflow Diagram:
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
Procedure:
-
Cytosol Preparation:
-
Ventral prostates are collected from rats 24 hours after castration.
-
The tissue is homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at 30,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosol containing the androgen receptors.
-
-
Competitive Binding Assay:
-
Aliquots of the cytosol are incubated with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or unlabeled R1881.
-
Incubation is carried out at 4°C overnight (16-20 hours).
-
-
Separation of Bound and Free Ligand:
-
An ice-cold slurry of hydroxyapatite (HAP) is added to each tube. HAP binds the receptor-ligand complex.
-
The tubes are incubated on ice with intermittent vortexing.
-
The HAP is pelleted by centrifugation, and the supernatant containing the unbound ligand is discarded.
-
The HAP pellet is washed multiple times with buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The bound [³H]-R1881 is eluted from the HAP pellet using ethanol.
-
The ethanol eluate is transferred to scintillation vials, scintillation cocktail is added, and radioactivity is measured.
-
-
Data Analysis:
-
Data analysis is performed as described for the progesterone receptor binding assay to determine the IC50 and RBA.
-
Signaling Pathways
Upon binding to their respective receptors, levonorgestrel initiates a cascade of intracellular events that ultimately lead to changes in gene expression.
Progesterone Receptor Signaling
The classical progesterone receptor is a nuclear receptor that acts as a ligand-activated transcription factor.
Caption: Classical Progesterone Receptor Signaling Pathway.
Description of Pathway:
-
Ligand Binding: Levonorgestrel, being lipid-soluble, diffuses across the cell membrane and binds to the progesterone receptor (PR) located in the cytoplasm. The PR is part of a complex with heat shock proteins (HSPs) that keep it in an inactive state.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of the HSPs. The activated PRs then form homodimers.
-
Nuclear Translocation: The activated PR dimer translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, modulates the transcription of these genes, leading to the physiological effects of levonorgestrel, such as the suppression of gonadotropin-releasing hormone (GnRH) and subsequent inhibition of ovulation[1][3][4].
Androgen Receptor Signaling
Similar to the PR, the androgen receptor is a nuclear receptor that functions as a ligand-activated transcription factor.
Caption: Classical Androgen Receptor Signaling Pathway.
Description of Pathway: The androgenic activity of levonorgestrel follows a similar pathway to its progestogenic action, but through the androgen receptor (AR).
-
Ligand Binding: Levonorgestrel binds to the AR in the cytoplasm, which is also complexed with HSPs.
-
Conformational Change and Dimerization: This binding leads to HSP dissociation and AR homodimerization.
-
Nuclear Translocation: The activated AR dimer moves into the nucleus.
-
DNA Binding and Gene Transcription: The AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-responsive genes. This can lead to androgenic side effects such as acne and hirsutism.
In Vivo Pharmacodynamic Assays
Ovulation Inhibition Assay (Rat)
Objective: To assess the in vivo progestational potency of a compound by its ability to inhibit ovulation.
Procedure:
-
Mature female rats with regular estrous cycles are used.
-
The stage of the estrous cycle is determined by daily vaginal smears.
-
The test compound (levonorgestrel) is administered orally or subcutaneously on the day of proestrus.
-
The following day (estrus), the rats are sacrificed, and the oviducts are examined for the presence of ova.
-
The dose of the compound that inhibits ovulation in 50% of the animals (ED50) is determined.
-
Studies have shown that levonorgestrel can inhibit ovulation in rats when administered on the day of proestrus.
Endometrial Transformation Assay (McPhail/Clauberg Test)
Objective: To determine the progestational activity of a compound by its ability to induce secretory changes in an estrogen-primed endometrium.
Procedure:
-
Immature female rabbits are ovariectomized and primed with estrogen for several days to induce endometrial proliferation.
-
Following estrogen priming, the test compound is administered for a set number of days.
-
The animals are then sacrificed, and uterine sections are prepared for histological examination.
-
The degree of endometrial transformation (glandular development and secretion) is scored (e.g., McPhail scale).
-
The potency of the test compound is compared to that of a standard progestin like progesterone.
Conclusion
The pharmacodynamic profile of norgestrel is exclusively attributed to its levorotatory isomer, levonorgestrel. This compound is biologically inert. Levonorgestrel is a potent agonist of the progesterone receptor, which is the primary mechanism for its contraceptive efficacy through the inhibition of ovulation. However, it also possesses significant affinity for the androgen receptor, leading to potential androgenic side effects. The in-depth understanding of the receptor binding kinetics, signaling pathways, and in vivo effects, as detailed in this guide, is crucial for the development of new and more selective progestins with improved therapeutic profiles. The experimental protocols provided herein serve as a foundational reference for the continued research and development in the field of hormonal contraception and therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of cytosol and nuclear progesterone receptors in rabbit uterus by estrogen, antiestrogen and progesterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect on ovarian activity and ovulation inhibition of different oral dosages of levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Bioactivity of (+)-Norgestrel Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestrel, a synthetic progestin, is a racemic mixture of two enantiomers: levonorgestrel (l-norgestrel) and dextronorgestrel (d-norgestrel). The biological activity of norgestrel is almost exclusively attributed to levonorgestrel, which is a potent agonist of the progesterone receptor (PR) and also exhibits significant androgenic activity through its interaction with the androgen receptor (AR).[1][2] Dextronorgestrel is largely considered biologically inactive.[1][2] This technical guide provides a comprehensive overview of the in vitro bioactivity of the (+)-norgestrel enantiomers, focusing on their receptor binding affinities, functional activities, and the signaling pathways they modulate.
Data Presentation: Receptor Binding and Functional Activity
The in vitro bioactivity of levonorgestrel is characterized by its high affinity for both the progesterone and androgen receptors. The following tables summarize the quantitative data on the relative binding affinities (RBA) and functional activities of norgestrel enantiomers and related progestins.
Table 1: Relative Binding Affinity (RBA) of Levonorgestrel and Related Progestins for Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Levonorgestrel | 323%[3] | 58%[3] | < 0.02%[3] | 7.5%[3] | 17%[3] |
| ~5 times that of Progesterone[4] | 0.118 to 0.220 times that of DHT[4] | ||||
| Norgestimate | Similar to Progesterone[4] | 0.003 to 0.025 times that of DHT[4] | |||
| 3-keto-desogestrel | ~9 times that of Progesterone[4] | 0.118 to 0.220 times that of DHT[4] | |||
| Gestodene | ~9 times that of Progesterone[4] | 0.118 to 0.220 times that of DHT[4] | |||
| Norethisterone | Data not consistently reported | Data not consistently reported | |||
| Progesterone | 100% (Reference) | ||||
| Dihydrotestosterone (DHT) | 100% (Reference) |
Note: RBA values are often determined relative to a reference compound (e.g., Progesterone for PR, DHT for AR) and can vary depending on the experimental conditions and tissue/cell source.
Table 2: In Vitro Functional Activity of Levonorgestrel
| Assay Type | Cell Line | Target | Activity | Observations |
| Transactivation Assay | MDA-MB 231 breast cancer cells | Androgen Receptor | Weak androgenic activity | Norgestimate and its metabolite norelgestromin also showed weak androgen-like properties.[5] |
| Proliferation Assay | MCF-7 breast cancer cells | Progesterone Receptor Membrane Component-1 (PGRMC1) | Stimulates proliferation | This action is independent of classical progesterone receptors.[6] |
| Yeast-based Bioassay | Yeast | Androgen Receptor | Significant intrinsic androgenicity | 17α-ethynylated derivatives of 19-nortestosterone, like norgestrel, show high androgenic potential.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro bioactivity studies. The following sections outline the general protocols for key experiments cited in the literature.
Receptor Binding Assays
Objective: To determine the relative affinity of a test compound for a specific steroid receptor compared to its natural ligand or a high-affinity synthetic ligand.
General Protocol:
-
Preparation of Receptor Source:
-
Competitive Binding:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]DHT or [³H]R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., levonorgestrel).
-
-
Separation of Bound and Unbound Ligand:
-
After incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the unbound steroid, followed by centrifugation.
-
-
Quantification:
-
The radioactivity in the supernatant, representing the bound radioligand, is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
-
In Vitro Transactivation Assays
Objective: To measure the ability of a compound to activate a steroid receptor and induce the transcription of a reporter gene.
General Protocol:
-
Cell Culture and Transfection:
-
A suitable cell line that is responsive to the steroid of interest (e.g., MDA-MB 231 for androgenic activity) is cultured.[5]
-
The cells are co-transfected with two plasmids:
-
-
Hormone Treatment:
-
After transfection, the cells are treated with various concentrations of the test compound (e.g., norgestimate, norelgestromin) or a reference agonist (e.g., testosterone acetate, 5α-dihydrotestosterone).[5]
-
-
Reporter Gene Assay:
-
Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
-
Data Analysis:
-
The reporter gene activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). The results are expressed as fold induction over the vehicle-treated control.
-
Signaling Pathways and Molecular Mechanisms
Levonorgestrel exerts its biological effects through multiple signaling pathways, both genomic and non-genomic.
Classical Genomic Signaling Pathway
The primary mechanism of action for levonorgestrel is through the classical genomic pathway of steroid hormone action.
References
- 1. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 7. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Norgestrel's Interaction with Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (+)-Norgestrel, also known as levonorgestrel, to androgen receptors (AR). A synthetic progestin, this compound is a common component in hormonal contraceptives. Beyond its primary progestogenic activity, it exhibits a notable affinity for the androgen receptor, which is critical to understanding its complete pharmacological profile, including potential androgenic side effects. This document collates quantitative binding data, details common experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound to the androgen receptor has been quantified in various studies, typically through competitive binding assays. The data is often presented as a Relative Binding Affinity (RBA), comparing the potency of this compound to a standard androgen, such as dihydrotestosterone (DHT).
| Compound | Receptor Source | Radioligand | Relative Binding Affinity (RBA) | Reference Compound |
| This compound (Levonorgestrel) | Not Specified | Not Specified | 58% | Not Specified |
| This compound (Levonorgestrel) | Rat Prostatic Androgen Receptors | Not Specified | 11.8% - 22.0% | Dihydrotestosterone (DHT) |
Androgen Receptor Signaling Pathway
The binding of an androgen, or in this case an agonist like this compound, to the androgen receptor initiates a cascade of molecular events that ultimately leads to the regulation of gene expression. In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Canonical androgen receptor signaling pathway initiated by ligand binding.
Experimental Protocols: Competitive Androgen Receptor Binding Assay
The determination of this compound's binding affinity to the androgen receptor is typically achieved through in vitro competitive binding assays. While specific parameters may vary between studies, the general methodology follows a consistent workflow.
Objective: To determine the relative affinity of a test compound, such as this compound, for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for receptor binding.
Materials:
-
Receptor Source: Cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cell lines (e.g., MCF-7), or purified recombinant androgen receptors.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.
-
Test Compound: this compound (levonorgestrel).
-
Reference Compound: A potent, unlabeled androgen, such as dihydrotestosterone (DHT).
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Scintillation counter.
Generalized Procedure:
-
Receptor Preparation: A cytosolic fraction containing the androgen receptor is prepared from the chosen tissue or cell source through homogenization and ultracentrifugation.
-
Competitive Binding Incubation:
-
A constant, low concentration of the radioligand is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the androgen receptor.
-
A parallel set of incubations is performed with a known reference compound (e.g., DHT) to establish a standard competition curve.
-
Tubes containing only the radioligand and receptor (total binding) and tubes with a large excess of unlabeled reference compound (non-specific binding) are also included.
-
The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation, followed by centrifugation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100
-
Caption: Generalized workflow for a competitive androgen receptor binding assay.
Conclusion
This compound demonstrates a significant binding affinity for the androgen receptor, a characteristic that contributes to its overall pharmacological profile. The quantitative data, derived from competitive binding assays, confirms this interaction. Understanding the methodologies used to determine this affinity, as well as the underlying androgen receptor signaling pathway, is crucial for researchers and drug development professionals in the fields of endocrinology, pharmacology, and medicinal chemistry. This knowledge aids in the interpretation of the clinical effects of this compound and informs the development of future hormonal therapies with tailored receptor selectivity.
Early-Stage Research on (+)-Norgestrel Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel, a synthetic progestin, is the racemic mixture of dextro-norgestrel and levo-norgestrel, with the latter being the biologically active component.[1] As a key component of oral contraceptives, its metabolism is of significant interest for understanding its efficacy, and potential drug interactions. This technical guide provides an in-depth overview of the early-stage research on the metabolites of this compound, focusing on their formation, quantification, and biological activity.
Metabolic Pathways of this compound
The metabolism of this compound, primarily involving its active enantiomer levonorgestrel, occurs mainly in the liver. The primary metabolic routes are A-ring reduction and hydroxylation, followed by conjugation to form sulfates and glucuronides, which are then excreted in urine and feces.[2] The cytochrome P450 enzyme CYP3A4 has been identified as a key catalyst in the oxidative metabolism of levonorgestrel.[2][3]
The main metabolic transformations include:
-
Reduction: The α,β-unsaturated ketone in the A-ring of levonorgestrel undergoes extensive reduction, leading to the formation of dihydro- and tetrahydro-metabolites. Significant levels of both conjugated and unconjugated 3α,5β-tetrahydrolevonorgestrel are found in plasma.[2]
-
Hydroxylation: Hydroxylation occurs at various positions, with 16β-hydroxylation being a notable pathway.[2] Other hydroxylated metabolites, such as 2α-hydroxy-levonorgestrel, have also been identified.
These phase I metabolites are then conjugated with glucuronic acid or sulfate to facilitate their elimination.[2]
Quantitative Data on this compound and its Metabolites
The following tables summarize key quantitative data related to the pharmacokinetics and receptor binding affinities of levonorgestrel and its metabolites. It is important to note that data for all metabolites are not available in a single comparative study, and values may vary depending on the experimental conditions.
Table 1: Pharmacokinetic Parameters of Levonorgestrel in Human Plasma
| Parameter | Value | Reference |
| Cmax (ng/mL) | 6.657 - 38.990 | [4] |
| AUC (pg*h/mL) | 62,511 - 222,142 | [4] |
| Elimination Half-life (t½) (hours) | ~24 | [4] |
| Bioavailability | 85% - 100% | [5] |
Table 2: Relative Binding Affinities (RBA) of Levonorgestrel and Metabolites to Steroid Receptors
| Compound | Progesterone Receptor (RBA %) | Androgen Receptor (RBA %) | Estrogen Receptor (RBA %) | Reference |
| Levonorgestrel | 323 | 58 | < 0.02 | |
| 3-keto-norgestimate | ~500 (relative to Progesterone) | 0.3 - 2.5 (relative to DHT) | Not Reported | [6] |
| 17-deacetylnorgestimate | Similar to Progesterone | 0.3 - 2.5 (relative to DHT) | Not Reported | [6] |
Note: RBA values are often presented relative to a reference compound (e.g., progesterone for the progesterone receptor, dihydrotestosterone (DHT) for the androgen receptor). The data presented here is compiled from different studies and may have used different reference standards.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol provides a general framework for studying the metabolism of this compound in vitro.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the this compound stock solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.[7][8]
Competitive Radioligand Binding Assay for Progesterone and Androgen Receptors
This protocol outlines the steps for determining the binding affinity of this compound metabolites to steroid receptors.
1. Materials:
-
Cell or tissue homogenates expressing the receptor of interest (e.g., progesterone or androgen receptor).
-
Radiolabeled ligand (e.g., [³H]-promegestone for progesterone receptor, [³H]-dihydrotestosterone for androgen receptor).
-
Unlabeled competitor ligands (known receptor binders for generating a standard curve).
-
Test compounds (this compound metabolites).
-
Assay buffer.
-
Scintillation counter.
2. Procedure:
-
Prepare a series of dilutions of the unlabeled competitor ligands and the test compounds.
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of either the unlabeled competitor or the test compound.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separate the bound from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter, where the receptor-bound radioligand is trapped on the filter.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor or test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.[9][10]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Levonorgestrel
The metabolism of levonorgestrel primarily involves reduction of the A-ring and hydroxylation, followed by conjugation.
Caption: Metabolic pathway of levonorgestrel.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates a typical workflow for an in vitro metabolism study.
Caption: Workflow for in vitro metabolism study.
Signaling Pathway of Levonorgestrel's Contraceptive Action
Levonorgestrel primarily exerts its contraceptive effect by suppressing the hypothalamic-pituitary-gonadal (HPG) axis, which in turn prevents ovulation.
Caption: Levonorgestrel's suppression of the HPG axis.
References
- 1. uwyo.edu [uwyo.edu]
- 2. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FRI419 Progesterone Regulation Of The GnRH Pulse Generator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-depth Technical Guide to the Chemical Properties and Stability of (+)-Norgestrel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of (+)-Norgestrel. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.
Introduction to this compound
Norgestrel is a synthetic progestin used in oral contraceptives, often in combination with an estrogen.[1][2] It is a racemic mixture of two stereoisomers: dextronorgestrel (this compound) and levonorgestrel ((-)-norgestrel).[1][2] The biological activity of norgestrel resides in the levo enantiomer, levonorgestrel, while the dextro isomer, this compound, is considered inactive.[1][2] Therefore, norgestrel is half as potent by weight as levonorgestrel.[1] This document will focus on the chemical properties and stability of the racemic mixture, as most of the available data pertains to this form.
Chemical Properties of Norgestrel
The fundamental chemical and physical properties of norgestrel are summarized in the table below. This data is crucial for its formulation, handling, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈O₂ | [2][3][4][5][6] |
| Molecular Weight | 312.5 g/mol | [2][3][4][5] |
| Appearance | White crystals or crystalline powder | [3][4][7] |
| Melting Point | 205-212 °C | [2][8] |
| Solubility | ||
| Water | 1.73 mg/L | [2] |
| Ethanol | ~0.25 mg/mL; sparingly soluble | [3][4][7] |
| DMSO | ~5 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3][4] |
| Chloroform | Soluble | [7] |
| Diethyl ether | Slightly soluble | [7] |
| pKa (Strongest Acidic) | 17.91 | [9] |
| UV Maximum (in Ethanol) | 240-241 nm | [2][4][10] |
| Storage Temperature | -20°C for long-term storage | [3][4] |
Stability Profile of Norgestrel
The stability of a pharmaceutical compound is critical to its safety and efficacy. Norgestrel has been subjected to various stability studies, including forced degradation under stress conditions. The following table summarizes the degradation behavior of the closely related and active isomer, levonorgestrel, which provides a strong indication of the stability of norgestrel.
| Stress Condition | Exposure Time | Temperature | Degradation (%) | Source(s) |
| Acidic (1N HCl) | 7 hours | 100°C | 31.52% | [11] |
| Alkaline (0.5N NaOH) | 7 hours | 100°C | 68.31% | [11] |
| Oxidative (10% H₂O₂) | 7 hours | 100°C | 43.14% | [11] |
| Thermal | - | - | Minor degradation | [11] |
| UV Light | - | - | Minor degradation | [11] |
| Sunlight | - | - | Minor degradation | [11] |
As a solid, norgestrel is stable for at least two to four years when stored at -20°C.[3][4] Aqueous solutions are not recommended for storage for more than one day.[3][4]
Experimental Protocols
Detailed methodologies for the analysis and stability testing of norgestrel are essential for quality control and research.
Chromatographic Purity
This method is adapted from the USP monograph for Norgestrel.[8]
-
Reagent Preparation:
-
Phosphomolybdic acid reagent: Add 10 g of phosphomolybdic acid to 100 mL of alcohol and stir for at least 30 minutes. Filter before use.
-
-
Sample Preparation:
-
Test preparation: Prepare a solution of Norgestrel in chloroform to a concentration of 10.0 mg/mL.
-
Standard solutions: Prepare a solution of USP Norgestrel Reference Standard in chloroform to a concentration of 10 mg/mL. Prepare a series of dilutions of this standard solution in chloroform to obtain concentrations of 0.20, 0.10, 0.05, 0.02, and 0.01 mg/mL.
-
-
Chromatography:
-
Use a 20- × 20-cm thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel mixture, activated by heating at 100°C for 15 minutes.
-
Apply 10-µL volumes of the test preparation and each of the standard dilutions at equidistant points along a line 2.5 cm from one edge of the plate.
-
Place the plate in a developing chamber containing a mixture of 96 volumes of chloroform and 4 volumes of alcohol.
-
Allow the chromatogram to develop until the solvent front has moved 15 cm above the line of application.
-
-
Detection and Analysis:
-
Remove the plate and allow the solvent to evaporate.
-
Spray uniformly with the Phosphomolybdic acid reagent and heat at 105°C for 10 to 15 minutes.
-
Compare the intensity of any secondary spots in the lane of the test preparation with the spots of the standard dilutions to estimate the concentration of impurities.
-
Forced Degradation Studies
This protocol is based on studies performed on levonorgestrel to determine its stability-indicating properties.[11][12]
-
Acidic Degradation: A known concentration of the drug is treated with 1N HCl and heated at 100°C for 7 hours.
-
Alkaline Degradation: A known concentration of the drug is treated with 0.5N NaOH and heated at 100°C for 7 hours.
-
Oxidative Degradation: A known concentration of the drug is treated with 10% H₂O₂ and heated at 100°C for 7 hours.
-
Thermal Degradation: The solid drug is exposed to a high temperature (e.g., 105°C) for a specified period (e.g., 6 hours).
-
Photolytic Degradation: The drug solution is exposed to UV light or sunlight for a specified period.
-
Analysis: After the specified exposure time, the samples are neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method to quantify the remaining drug and detect any degradation products.
UFLC-MS/MS Assay for Quantification in Human Plasma
This is a highly sensitive and selective method for the determination of norgestrel in biological matrices.[13][14]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To an aliquot of human plasma, add an internal standard (e.g., levonorgestrel-d6).
-
Extract the norgestrel and internal standard from the plasma using an appropriate organic solvent.
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax XDB-Phenyl column.
-
Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent and aqueous buffer.
-
Flow Rate: As optimized for the specific column and system.
-
Run Time: Approximately 2.0 minutes per sample.
-
-
Mass Spectrometric Detection:
-
Mode: Tandem mass spectrometry (MS/MS) operating in positive ion mode.
-
Transitions: Monitor the protonated precursor to product ion transitions. For norgestrel, this is m/z 313.30 → 245.40.
-
-
Validation: The method should be fully validated according to regulatory guidelines for linearity, precision, accuracy, and stability under various conditions (e.g., bench-top, freeze-thaw).[13]
Visualizations
The following diagrams illustrate key concepts related to norgestrel.
Caption: Relationship between Norgestrel and its enantiomers.
References
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [precision.fda.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Norgestrel [drugfuture.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ir.uz.ac.zw [ir.uz.ac.zw]
- 11. ijpda.org [ijpda.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (+)-Norgestrel in Human Plasma by UFLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, rapid, and robust method for the quantitative analysis of (+)-Norgestrel in human plasma using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and a stable isotope-labeled internal standard (Levonorgestrel-D6) to ensure high accuracy and precision. This method is well-suited for pharmacokinetic studies and other clinical research applications requiring reliable measurement of this compound concentrations in a biological matrix. The method demonstrates excellent linearity over a clinically relevant concentration range with a short run time, making it efficient for high-throughput analysis.
Introduction
This compound is a synthetic progestin and the biologically active enantiomer of norgestrel. It is widely used in oral contraceptives, both alone and in combination with estrogens. Accurate quantification of this compound in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. UFLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques like HPLC-UV or immunoassays, which can be limited by interferences and lower sensitivity.[1] This method provides a reliable tool for researchers, scientists, and drug development professionals.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Protocols
Materials and Reagents
-
This compound analytical standard
-
Levonorgestrel-D6 (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (tBME)[1]
-
Ammonium acetate[1]
-
Ultrapure water
-
Human plasma with K2EDTA or K3EDTA as anticoagulant[1]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Levonorgestrel-D6 in methanol.
-
Working Standards: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration curve standards.
-
Internal Standard Working Solution (500 ng/mL): Dilute the Levonorgestrel-D6 stock solution with the reconstitution solution.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (Levonorgestrel-D6) to each tube (except for blank samples) and vortex briefly.[1]
-
Add 2.5 mL of methyl tert-butyl ether (tBME), vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase.[1]
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
UFLC-MS/MS Instrumental Conditions
UFLC System:
| Parameter | Condition |
| Column | Zorbax XDB-Phenyl (3.5 µm, 75 x 4.6 mm)[1] |
| Mobile Phase | Methanol:Acetonitrile:2 mM Ammonium Acetate (40:40:20, v/v/v)[1] |
| Flow Rate | 1.0 mL/min (with 70% splitting)[1] |
| Injection Volume | 15 µL[1] |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 5°C[1] |
| Run Time | 2.0 minutes[1] |
MS/MS System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Precursor → Product Ion (m/z) | This compound: 313.30 → 245.40Levonorgestrel-D6 (IS): 319.00 → 251.30[1] |
| IonSpray Voltage | 5000 V[1] |
| Source Temperature | 400°C[1] |
| Collision Gas (CAD) | 6 (arbitrary units)[1] |
| Curtain Gas (CUR) | 30 (arbitrary units)[1] |
| Nebulizer Gas (GS1) | 50 (arbitrary units)[1] |
| Heater Gas (GS2) | 50 (arbitrary units)[1] |
Method Validation Data
The method was fully validated according to regulatory guidelines.[2] The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 304.356 – 50,807.337 pg/mL[1][2][3] |
| Correlation Coefficient (r) | > 0.996[1] |
| Weighting Factor | 1/x²[1] |
| Lower Limit of Quantitation (LLOQ) | 304.356 pg/mL[1] |
| LLOQ Precision (%CV) | 6.21%[1] |
| LLOQ Accuracy (%) | 97.93%[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 304.356 | < 11.0 | < 9.0 | < 11.0 | < 9.0 |
| LQC | (Lower QC) | < 11.0 | < 9.0 | < 11.0 | < 9.0 |
| MQC | (Middle QC) | < 11.0 | < 9.0 | < 11.0 | < 9.0 |
| HQC | (Higher QC) | < 11.0 | < 9.0 | < 11.0 | < 9.0 |
| Acceptance criteria: Precision (%CV) within ±15% (±20% for LLOQ) and Accuracy within 85-115% (80-120% for LLOQ).[1] |
Conclusion
The UFLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for pharmacokinetic studies and other applications in drug development and clinical research. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Application Notes and Protocols for the Analytical Separation of Norgestrel Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestrel is a synthetic progestin used in hormonal contraceptives. It exists as a racemic mixture of two enantiomers: levonorgestrel (the biologically active form) and dextronorgestrel (the inactive form). The stereoselective synthesis and analysis of norgestrel are critical for ensuring the efficacy and safety of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical separation of norgestrel stereoisomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the chiral separation of norgestrel enantiomers. The use of chiral mobile phase additives, such as cyclodextrins, is a common and effective approach.
Application Note: Chiral Separation of Norgestrel Enantiomers by RP-HPLC with a Cyclodextrin Mobile Phase Additive
This method details the baseline separation of levonorgestrel and dextronorgestrel using reversed-phase HPLC with hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive. The cyclodextrin forms transient diastereomeric inclusion complexes with the norgestrel enantiomers, leading to differential retention and separation.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 5.0) with 25 mM HP-β-CD (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 10 µg/mL of racemic norgestrel in mobile phase |
Method Validation Data:
| Parameter | Result |
|---|---|
| Linearity Range | 0.2 - 25 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 0.20 µg/mL |
| Repeatability (RSD%) | < 4.8% |
| Intermediate Precision (RSD%) | < 4.8% |
Experimental Workflow: HPLC Method
Caption: Workflow for the chiral separation of norgestrel stereoisomers by HPLC.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that offers fast and efficient chiral separations with reduced organic solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases are highly effective for resolving a wide range of enantiomers, including steroids like norgestrel.
Application Note: Fast Chiral Separation of Norgestrel Stereoisomers by SFC
This application note describes a rapid method for the separation of levonorgestrel and dextronorgestrel using SFC with an immobilized polysaccharide-based chiral stationary phase. The high diffusivity and low viscosity of the supercritical CO2 mobile phase allow for high flow rates and rapid analysis times.
Experimental Protocol
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | YMC CHIRAL ART Cellulose-SC (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 240 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL of racemic norgestrel in Methanol |
Expected Performance:
| Parameter | Expected Result |
|---|---|
| Analysis Time | < 5 minutes |
| Resolution (Rs) | > 2.0 |
Experimental Workflow: SFC Method
Caption: Workflow for the fast chiral separation of norgestrel by SFC.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.
Application Note: Chiral Separation of Norgestrel Enantiomers by CE
This method describes the separation of norgestrel enantiomers by capillary zone electrophoresis (CZE) using a cyclodextrin derivative as a chiral selector in the background electrolyte. The differential interaction of the enantiomers with the cyclodextrin leads to different electrophoretic mobilities and subsequent separation.
Experimental Protocol
Instrumentation:
-
Capillary electrophoresis system with a high-voltage power supply, autosampler, capillary thermostat, and UV detector.
Electrophoretic Conditions:
| Parameter | Value |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Applied Voltage | 20 kV (Normal Polarity) |
| Capillary Temperature | 25°C |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
| Sample Concentration | 100 µg/mL of racemic norgestrel in 50% Methanol |
Expected Performance:
| Parameter | Expected Result |
|---|---|
| Migration Time | 10 - 15 minutes |
| Resolution (Rs) | > 1.5 |
Experimental Workflow: CE Method
Caption: Workflow for the chiral separation of norgestrel by capillary electrophoresis.
Norgestrel Signaling Pathway
Norgestrel, primarily through its active enantiomer levonorgestrel, exerts its biological effects by binding to and activating progesterone receptors (PR). This leads to a cascade of downstream signaling events that ultimately regulate gene expression and cellular function, impacting the female reproductive cycle.
Caption: Simplified signaling pathway of Norgestrel via the Progesterone Receptor.
Protocol for Studying (+)-Norgestrel in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel is a synthetic progestin, with its biologically active enantiomer being levonorgestrel. It is widely used in hormonal contraceptives. The mechanism of action of this compound primarily involves its interaction with progesterone and estrogen receptors, leading to the modulation of various cellular processes.[1][2] In cell culture models, levonorgestrel has demonstrated diverse effects, including influencing cell proliferation, apoptosis, and signaling pathways in different cell types, such as breast cancer, endometrial, and uterine leiomyoma cells.[3][4][5] This document provides detailed protocols for studying the effects of this compound in a cell culture setting, focusing on key assays to assess cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the described experiments.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) |
| MCF-7 | Vehicle Control | - | 72 | 100 ± 5.2 |
| This compound | 1 | 72 | 115 ± 6.1 | |
| This compound | 10 | 72 | 130 ± 7.5 | |
| MDA-MB-231 | Vehicle Control | - | 72 | 100 ± 4.8 |
| This compound | 1 | 72 | 105 ± 5.5 | |
| This compound | 10 | 72 | 118 ± 6.9 | |
| HESCs | Vehicle Control | - | 72 | 100 ± 6.0 |
| This compound | 1 | 72 | 85 ± 5.3 | |
| This compound | 10 | 72 | 70 ± 4.9 |
Table 2: Cell Proliferation (Ki67 Staining)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Ki67 Positive Cells (Mean ± SD) |
| MCF-7 | Vehicle Control | - | 48 | 45 ± 3.5 |
| This compound | 10 | 48 | 65 ± 4.2 | |
| MDA-MB-231 | Vehicle Control | - | 48 | 60 ± 4.1 |
| This compound | 10 | 48 | 75 ± 5.0 | |
| HESCs | Vehicle Control | - | 48 | 50 ± 3.8 |
| This compound | 10 | 48 | 30 ± 2.9 |
Table 3: Apoptosis (TUNEL Assay)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Mean ± SD) |
| HESCs | Vehicle Control | - | 48 | 5 ± 1.2 |
| This compound | 10 | 48 | 25 ± 2.8 | |
| This compound | 50 | 48 | 40 ± 3.5 |
Table 4: Protein Expression (Western Blot)
| Cell Line | Treatment (10 µM, 24h) | Target Protein | Fold Change vs. Vehicle (Mean ± SD) |
| MCF-7 | This compound | Progesterone Receptor | 1.8 ± 0.2 |
| This compound | Estrogen Receptor α | 1.5 ± 0.15 | |
| HESCs | This compound | Bcl-2 | 0.4 ± 0.05 |
| This compound | Cleaved Caspase-3 | 3.5 ± 0.4 | |
| 661W | This compound | Nrf2 | 2.5 ± 0.3 |
| This compound | HO-1 | 3.0 ± 0.35 |
Experimental Protocols
Cell Culture
Appropriate cell lines should be selected based on the research question. For example, MCF-7 (ER+/PR+ breast cancer), MDA-MB-231 (ER-/PR- breast cancer), and primary human endometrial stromal cells (HESCs) are relevant for studying the hormonal effects of this compound.[6][7] Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
A stock solution of this compound should be prepared in a suitable solvent, such as DMSO. Serial dilutions can then be made in the cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Cell Viability - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.[8]
Cell Proliferation - Ki67 Staining
Ki67 is a nuclear protein associated with cell proliferation. Immunofluorescent staining for Ki67 allows for the quantification of proliferating cells.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[4]
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.[4]
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Ki67 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope. The percentage of Ki67-positive cells is determined by counting the number of green (Ki67) and blue (DAPI) nuclei.
Apoptosis - TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation and permeabilization reagents (as for Ki67 staining)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Protocol:
-
Prepare and treat cells as previously described.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[9][10]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.
Protein Expression - Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Progesterone Receptor, anti-Nrf2, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Classical signaling pathway of this compound.
Caption: Nrf2-mediated antioxidant signaling of this compound.
References
- 1. In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. youtube.com [youtube.com]
- 6. immunostep.com [immunostep.com]
- 7. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols: (+)-Norgestrel in Reproductive Health Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel, the biologically active enantiomer of the synthetic progestin Norgestrel, is a cornerstone in the field of reproductive health.[1] As a potent agonist of the progesterone receptor, it forms the basis of numerous contraceptive formulations and serves as a critical tool in research aimed at understanding and modulating the female reproductive cycle.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, relevant quantitative data, and detailed protocols for its application in a research setting.
Mechanism of Action
This compound exerts its primary effects on the female reproductive system through its interaction with steroid hormone receptors, principally the progesterone receptor (PR) and, to a lesser extent, the androgen receptor (AR).[1][3] Its contraceptive efficacy is multifactorial, involving central and peripheral actions.[4]
Central Effects: Inhibition of Ovulation
The primary mechanism of action of this compound is the suppression of ovulation.[4] This is achieved through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis:
-
Hypothalamic Action: this compound binds to progesterone receptors in the hypothalamus, reducing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[1][5]
-
Pituitary Action: The diminished GnRH stimulation leads to a decrease in the secretion of Follicle-Stimulating Hormone (FSH) and a blunting of the mid-cycle Luteinizing Hormone (LH) surge from the anterior pituitary.[4]
-
Ovarian Action: The absence of the LH surge prevents follicular rupture and the release of an oocyte, thus inhibiting ovulation.[5]
Peripheral Effects:
In addition to its central effects, this compound also acts directly on peripheral reproductive tissues:
-
Cervical Mucus: It induces the production of thick, viscous, and scanty cervical mucus, which creates a barrier to sperm penetration.[4][6]
-
Endometrium: this compound alters the endometrium, making it unreceptive to implantation.[4] This includes changes in the expression of genes crucial for endometrial receptivity.[7]
-
Fallopian Tube Motility: It is also thought to slow the transport of the ovum through the fallopian tubes.[4]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound (Levonorgestrel) and its clinical efficacy.
Table 1: Receptor Binding Affinity of Levonorgestrel
| Receptor | Ligand | Binding Affinity (Relative Binding Affinity %) | Reference |
| Progesterone Receptor | Levonorgestrel | 323 | [8] |
| Androgen Receptor | Levonorgestrel | 58 | [8] |
| Glucocorticoid Receptor | Levonorgestrel | 7.5 | [8] |
| Mineralocorticoid Receptor | Levonorgestrel | 17 | [8] |
| Estrogen Receptor | Levonorgestrel | < 0.02 | [8] |
Table 2: Clinical Efficacy of Norgestrel-Containing Contraceptives
| Formulation | Dosage | Pearl Index (Pregnancies per 100 woman-years) | Reference |
| Norgestrel-only | 75 µ g/day | 1.3 - 2.0 | [9] |
| Norgestrel + Ethinyl Estradiol | 0.5 mg + 0.05 mg | 0 (in a study of 3175 cycles) | [10] |
Signaling Pathways
The biological effects of this compound are mediated through complex signaling pathways initiated by its binding to the progesterone receptor.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
The primary contraceptive effect of this compound is mediated through its regulation of the HPG axis, leading to the inhibition of ovulation.
Caption: Regulation of the HPG axis by this compound.
Progesterone Receptor Signaling in Endometrial Cells
Upon binding to the progesterone receptor in endometrial cells, this compound initiates a cascade of events that alter gene expression, leading to a non-receptive endometrial state. This involves both classical genomic and non-genomic signaling pathways.
Caption: Progesterone receptor signaling pathway.
Experimental Protocols
Quantification of this compound in Human Plasma by UFLC-MS/MS
This protocol describes a method for the sensitive quantification of Norgestrel in human plasma.
Materials:
-
Norgestrel and Levonorgestrel-D6 (internal standard) reference standards
-
HPLC grade acetonitrile, methanol, methyl tert-butyl ether (tBME)
-
Ammonium acetate
-
Zorbax XDB-Phenyl column
-
Ultra-Flow Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UFLC-MS/MS)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 300 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (e.g., 500 ng/mL Levonorgestrel-D6). b. Add 300 µL of extraction buffer (e.g., 0.1 M ammonium acetate). c. Add 2.5 mL of tBME and vortex for 10 minutes. d. Centrifuge at 4000 rpm for 5 minutes at 10°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 150 µL of reconstitution solution (e.g., acetonitrile:water, 50:50 v/v).
-
UFLC-MS/MS Analysis: a. Chromatographic Conditions:
- Column: Zorbax XDB-Phenyl (or equivalent)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.
- Flow Rate: 0.5 mL/min
- Injection Volume: 15 µL b. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
- Norgestrel: m/z 313.30 → 245.40
- Levonorgestrel-D6 (IS): m/z 319.00 → 251.30
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of Norgestrel to the internal standard against the concentration of the calibration standards. b. Determine the concentration of Norgestrel in the plasma samples from the calibration curve.
In Vitro Assessment of Cervical Mucus Penetrability (Insler Score)
This protocol provides a semi-quantitative method to assess the effect of this compound on cervical mucus quality.
Materials:
-
Microscope slides and coverslips
-
Microscope with magnification up to 400x
-
Tuberculin syringe or plastic quill for mucus collection
Procedure:
-
Mucus Collection: a. Collect cervical mucus from the external cervical os using a tuberculin syringe or a plastic quill.
-
Insler Score Assessment: The score is the sum of the scores for five parameters: a. Amount of Mucus:
- 0: None
- 1: Scant
- 2: Dribble
- 3: Cascade b. Spinnbarkeit (stretchability):
- 0: <1 cm
- 1: 1-4 cm
- 2: 5-8 cm
- 3: >9 cm c. Ferning (crystallization pattern):
- 0: No crystallization
- 1: Atypical ferning
- 2: Primary and secondary stems
- 3: Tertiary and quaternary stems d. Viscosity:
- 0: Thick, highly viscous
- 1: Intermediate
- 2: Mildly viscous
- 3: Watery, minimally viscous e. Cervix:
- 0: Closed
- 1: Partially open
- 2: Open
- 3: Gaping
-
Interpretation:
-
A total score of ≥10 is considered favorable for sperm penetration.
-
This compound treatment is expected to result in a low Insler score, indicating mucus that is hostile to sperm.
-
Competitive Radioligand Binding Assay for Progesterone Receptor
This protocol describes a method to determine the binding affinity of this compound for the progesterone receptor.
Materials:
-
Source of progesterone receptor (e.g., cytosol from human uterine tissue, or cells overexpressing the receptor)
-
Radiolabeled progesterone (e.g., [³H]-Progesterone)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Filtration apparatus
Procedure:
-
Incubation: a. In a series of tubes, add a fixed concentration of radiolabeled progesterone. b. Add increasing concentrations of unlabeled this compound (the competitor). c. Add the receptor preparation to initiate the binding reaction. d. Incubate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: a. Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The receptor-bound radioligand will be retained on the filter. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. b. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). c. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Assessment of Endometrial Receptivity using Ishikawa Cells
This protocol outlines a method to study the effect of this compound on an endometrial cell line.
Materials:
-
Ishikawa cells (human endometrial adenocarcinoma cell line)
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting or immunocytochemistry (e.g., for progesterone receptor, HAND2)
Procedure:
-
Cell Culture and Treatment: a. Culture Ishikawa cells in appropriate medium until they reach confluence. b. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) should be included.
-
Assessment of Gene Expression (qRT-PCR): a. Extract total RNA from the treated and control cells. b. Synthesize cDNA from the RNA. c. Perform qRT-PCR to quantify the mRNA levels of genes associated with endometrial receptivity (e.g., PGR, HAND2, IHH).
-
Assessment of Protein Expression (Western Blotting or Immunocytochemistry): a. Lyse the cells to extract total protein or fix the cells for immunocytochemistry. b. Use specific primary and secondary antibodies to detect and quantify the protein levels of interest.
-
Data Analysis: a. Analyze the changes in gene and protein expression in response to this compound treatment compared to the control.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Norgestrel - Wikipedia [en.wikipedia.org]
- 3. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 4. Norgestrel: Generic, OTC Birth Control Uses, Side Effects [medicinenet.com]
- 5. Norgestrel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin-like growth factors and insulin-like growth factor binding proteins in the endometrium. Effect of intrauterine levonorgestrel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contraceptive progestins with androgenic properties stimulate breast epithelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing 3D Endometrial Organoids from the Mouse Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes & Protocols: Utilizing (+)-Norgestrel as a Reference Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Norgestrel, a synthetic progestin, is the racemic mixture of dextronorgestrel and levonorgestrel, with levonorgestrel being the biologically active enantiomer.[1][2] As a well-characterized compound, this compound is an essential reference standard in various analytical applications, particularly in chromatography.[1] It is used for the identification, quantification, and purity assessment of norgestrel in pharmaceutical formulations and biological matrices.[3][4][5] This document provides detailed application notes and protocols for the use of this compound as a reference standard in different chromatographic techniques.
Physicochemical Properties and Handling
Proper handling and storage of the this compound reference standard are crucial to ensure its integrity and the accuracy of analytical results.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₈O₂ | [3] |
| Molecular Weight | 312.45 g/mol | |
| Appearance | White crystals or crystalline powder | [4] |
| Melting Point | 205-212 °C | [3] |
| Solubility | Soluble in chloroform and tetrahydrofuran; sparingly soluble in ethanol; slightly soluble in diethyl ether; practically insoluble in water. | [4] |
| Storage | Preserve in well-closed containers. | [3] |
Chromatographic Applications & Protocols
This compound is utilized as a reference standard in various chromatographic methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Thin-Layer Chromatography (TLC) for Identification and Purity
TLC is a common method for the identification and assessment of chromatographic purity of Norgestrel.[3][4]
Protocol for Chromatographic Purity (USP Method): [3]
-
Standard Solution Preparation: Prepare a solution of USP Norgestrel Reference Standard (RS) in chloroform to a concentration of 10 mg/mL. Prepare a series of standard dilutions in chloroform to contain 0.20, 0.10, 0.05, 0.02, and 0.01 mg/mL.[3]
-
Test Solution Preparation: Prepare a solution of the Norgestrel sample in chloroform to a concentration of 10.0 mg/mL.[3]
-
Chromatographic Plate: Use a 20- × 20-cm thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel mixture. Activate the plate by heating at 100°C for 15 minutes.[3]
-
Application: Apply 10-µL volumes of the Test preparation, the Standard solution, and each of the five Standard dilutions at equidistant points along a line 2.5 cm from one edge of the plate.[3]
-
Mobile Phase: A mixture of 96 volumes of chloroform and 4 volumes of alcohol.[3]
-
Development: Place the plate in a developing chamber that has been equilibrated with the mobile phase. Allow the chromatogram to develop until the solvent front has moved 15 cm above the line of application.[3]
-
Visualization: Remove the plate, allow the solvent to evaporate, and then spray uniformly with Phosphomolybdic acid reagent. Heat the plate at 105°C for 10 to 15 minutes.[3]
-
Analysis: The principal spot in the chromatogram of the Test preparation should correspond in Rf value to the principal spot of the Standard solution. Any secondary spots in the Test preparation lane are compared with the spots from the Standard dilutions to estimate the impurity levels. The sum of impurities should not exceed 2.0%.[3]
Protocol for Identification in Tablets (USP Method): [6]
-
Standard Solution Preparation: Prepare a chloroform solution containing about 300 µg of USP Norgestrel RS per mL.[6]
-
Sample Preparation: Finely powder 20 tablets, triturate the powder with 5 mL of chloroform, and allow the solids to settle.[6]
-
Application: Apply 60 µL of the sample extract and 60 µL of the Standard solution to a TLC plate coated with a 0.25-mm layer of chromatographic silica gel mixture.[6]
-
Development and Visualization: Develop the plate as described above. After drying, spray with a mixture of 80 volumes of sulfuric acid and 20 volumes of alcohol and heat at 105°C for several minutes. The spot from the sample should have the same Rf value and exhibit a similar red fluorescence under long-wavelength UV light as the spot from the Standard solution.[6]
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a precise and widely used technique for the quantification of norgestrel.
Protocol for Enantiomeric Separation of Norgestrel: [7][8]
This method is crucial for quantifying the active levonorgestrel and the inactive dextronorgestrel.
-
Standard Solution Preparation: Prepare solutions of racemic norgestrel in the mobile phase to create a calibration curve in the range of 0.2-25 µg/mL.[7][8]
-
Chromatographic System:
-
Analysis: The method should achieve baseline separation of the norgestrel enantiomers. The calibration curves are linear in the specified range.[7][8]
Quantitative Data for Enantiomeric Separation: [7][8]
| Parameter | Value |
| Linearity Range | 0.2-25 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 0.20 µg/mL |
| Repeatability and Intermediate Precision (RSD) | < 4.8% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers high sensitivity and selectivity for quantifying norgestrel in biological matrices like human plasma.[5][9][10]
Protocol for Quantification in Human Plasma: [9][10]
-
Standard and Internal Standard (IS) Preparation: Use this compound as the reference standard and levonorgestrel D₆ as the internal standard. Prepare stock solutions and working standards by diluting with the appropriate solvent.[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.400 mL of plasma, add the IS solution.
-
Add extraction buffer and vortex.
-
Add methyl tert-butyl ether (tBME), vortex for 10 minutes.
-
Centrifuge and transfer the supernatant.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.[9]
-
-
Chromatographic and Mass Spectrometric Conditions:
Quantitative Data for LC-MS/MS Method: [9]
| Parameter | Value |
| Linearity Range | 304.356–50,807.337 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 304.356 pg/mL |
| Intra- and Inter-day Precision (%CV) | < 11.0% |
| Intra- and Inter-day Accuracy | < 9.0% |
Experimental Workflows and Diagrams
Visualizing the experimental workflow can aid in understanding the procedural steps.
Caption: Workflow for Quantitative Analysis using this compound.
References
- 1. Norgestrel High-Purity Reference Standard [benchchem.com]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for a Validated HPLC Method for Levonorgestrel Analysis
These application notes provide a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of levonorgestrel in pharmaceutical dosage forms. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Levonorgestrel is a synthetic progestogen widely used in oral contraceptives and emergency contraception.[1] Accurate and reliable analytical methods are crucial for quality control, ensuring the safety and efficacy of pharmaceutical products containing levonorgestrel. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high specificity, accuracy, and precision.[2][3]
This document outlines a validated RP-HPLC method for the analysis of levonorgestrel, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of levonorgestrel is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu HPLC system (Nexera X2) with PDA detector or equivalent[2] |
| Column | Luna® C18 (2), 150 x 4.6 mm, 5 µm particle size (Phenomenex) or equivalent[2] |
| Mobile Phase | Acetonitrile (ACN) and Water (H₂O) in a 50:50 (v/v) ratio[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25°C ± 2°C[2] |
| Detection Wavelength | 241 nm[2][3] |
| Run Time | 15 minutes[2] |
| Elution Mode | Isocratic[2] |
Experimental Protocols
Reagents and Materials
-
Levonorgestrel reference standard[5]
-
Acetonitrile (HPLC grade)[4]
-
Water (HPLC grade)[5]
-
Tetrahydrofuran (THF) (for sample extraction from certain matrices)[2]
-
Methanol (HPLC grade)[6]
-
Levonorgestrel tablets (for assay)[5]
Standard Solution Preparation
-
Stock Solution (520 µg/mL): Accurately weigh a suitable amount of levonorgestrel reference standard and transfer it into an amber-colored volumetric flask. Dissolve in a small amount of THF by sonicating for 1 minute with intermittent shaking. Dilute to the mark with THF and mix well.[2]
-
Working Standard Solution (10.4 µg/mL): Subsequently, dilute the stock solution with acetonitrile (ACN) to achieve a final concentration of 10.4 µg/mL. Filter the solution through a 0.22 µm syringe filter before HPLC analysis.[2]
Sample Solution Preparation (from Tablets)
-
Weigh and finely powder twenty tablets to ensure homogeneity.[4]
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of levonorgestrel (e.g., 2.5 mg) and transfer it to a volumetric flask.[4]
-
Add a suitable solvent, such as a mixture of acetonitrile and water or THF, to extract the drug.[2][4] Sonication for approximately 10-45 minutes can aid in complete extraction.[2][4]
-
Dilute the solution to the final volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2][7]
Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was determined by injecting a blank solution, a placebo matrix solution, and the levonorgestrel standard solution. No interference from excipients or degradation products should be observed at the retention time of levonorgestrel.[2]
-
Linearity: The linearity of the method was established by analyzing a series of at least five concentrations of levonorgestrel. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.[2][6]
-
Accuracy: The accuracy of the method was determined by recovery studies. This involves adding known amounts of levonorgestrel standard to a placebo preparation at different concentration levels (e.g., 80%, 100%, and 120%) and calculating the percentage recovery.[4]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by injecting six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) is calculated for the peak areas.[6]
-
-
Robustness: The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and column temperature (±2°C), and observing the effect on the results.[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.[1][6]
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | < 1.05[2] |
| Theoretical Plates | > 2000 | Complied[5] |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.10[2] |
Table 3: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 2.6 – 15.6 | 0.9999[2] |
| 20.0 - 125.0 | 0.9991[4] |
| 1 - 70 | 0.997[6] |
Table 4: Accuracy (Recovery) Study Results
| Spiked Level | % Recovery |
| 80% | 99.78 - 100.0%[2][3] |
| 100% | 99.78 - 100.0%[2][3] |
| 120% | 99.78 - 100.0%[2][3] |
Table 5: Precision Study Results
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 2%[9] |
| Intermediate Precision (Inter-day) | < 2%[6][9] |
Table 6: LOD and LOQ Values
| Parameter | Result (µg/mL) |
| LOD | 0.12[1] |
| LOQ | 0.38[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
References
- 1. Development And Validation Of Stability Indicating Rp-hplc Method For Levonorgestrel In Pharmaceutical Dosage Form - Neliti [neliti.com]
- 2. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biotechjournal.in [biotechjournal.in]
- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. tsijournals.com [tsijournals.com]
- 9. ijpscr.info [ijpscr.info]
Application Notes and Protocols for (+)-Norgestrel Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel is a synthetic progestin, the biologically active component of which is levonorgestrel.[1][2] It is a potent agonist of the progesterone receptor and is primarily used in oral contraceptives to prevent pregnancy.[1][2] Its mechanism of action involves the suppression of ovulation, thickening of cervical mucus to impede sperm transport, and alteration of the endometrial lining to prevent implantation.[1][3][4] As a second-generation progestin, it exhibits high affinity for the progesterone receptor with some androgenic activity but no significant estrogenic, antimineralocorticoid, or glucocorticoid activity.[2]
These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound, with a focus on progestin-only contraceptive formulations. Detailed protocols for key experiments are provided to guide researchers in the evaluation of its pharmacokinetic, pharmacodynamic, safety, and efficacy profiles.
Preclinical Considerations
Before initiating clinical trials, a thorough preclinical data package is essential. This includes in vitro studies to characterize receptor binding affinity and selectivity, as well as in vivo animal studies to assess pharmacokinetics, pharmacodynamics, and toxicology. These studies provide the foundational knowledge for dose selection and safety monitoring in human trials.
Clinical Trial Design
Clinical development of this compound for contraception typically follows a phased approach:
-
Phase I: These studies are primarily focused on safety, tolerability, and pharmacokinetics in a small number of healthy volunteers. Dose-escalation studies are conducted to determine the optimal dose for further development.
-
Phase II: These are larger studies designed to evaluate the preliminary efficacy and further assess the safety of the selected dose in the target population. Pharmacodynamic endpoints, such as effects on ovulation and cervical mucus, are key outcomes.
-
Phase III: These are large-scale, multicenter trials designed to confirm the contraceptive efficacy and safety of this compound in a broad population. The primary endpoint is typically the pregnancy rate (Pearl Index).[5][6]
A typical experimental workflow for a this compound clinical trial is illustrated below.
Pharmacokinetic Studies
Objective
To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Pharmacokinetic Analysis of this compound in Human Plasma by UFLC-MS/MS
This protocol is adapted from a validated method for the quantification of norgestrel in human plasma.[1][3]
1. Blood Sample Collection:
-
Collect venous blood samples into K3EDTA vacutainer tubes at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a clean tube, add 25 µL of internal standard (e.g., levonorgestrel-d6).
-
Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 2.5 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3. UFLC-MS/MS Analysis:
-
Chromatographic System: Ultra-Fast Liquid Chromatography (UFLC) system.
-
Column: A suitable reversed-phase column (e.g., Zorbax XDB-Phenyl).
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water with a modifier (e.g., formic acid or ammonium acetate).
-
Flow Rate: As per column specifications (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 313.3 → 245.4
-
Internal Standard (levonorgestrel-d6): m/z 319.0 → 251.3
-
-
Data Analysis: Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Pharmacodynamic Studies
Objective
To evaluate the biological and physiological effects of this compound, primarily its contraceptive mechanisms of action.
Protocol: Assessment of Ovarian Function
1. Transvaginal Ultrasound:
-
Perform baseline transvaginal ultrasound in the early follicular phase (day 2-5 of the menstrual cycle) to assess ovarian volume and antral follicle count.[7]
-
Conduct serial ultrasounds (e.g., every 2-3 days) starting from mid-follicle phase (day 7-10) to monitor follicular growth.[8]
-
Measure the diameter of the dominant follicle. A follicle is generally considered mature when it reaches 18-22 mm.[8]
-
Measure endometrial thickness.
-
Monitor for signs of ovulation, such as follicle rupture and the presence of a corpus luteum.
2. Hormone Level Monitoring:
-
Collect serum samples at the same time points as the ultrasound assessments.
-
Measure the concentrations of the following hormones using validated immunoassays (e.g., ELISA, chemiluminescence immunoassay, or fluorescent immunoassay):[9][10]
-
Follicle-Stimulating Hormone (FSH): To assess ovarian reserve and follicular development.[11][12]
-
Luteinizing Hormone (LH): To detect the LH surge, which triggers ovulation.[10][11]
-
Progesterone: To confirm ovulation and assess luteal function. A mid-luteal phase progesterone level >3 ng/mL is indicative of ovulation.[11]
-
| Ovarian Function Parameter | Method of Assessment |
| Follicular Growth | Transvaginal Ultrasound |
| Ovulation | Transvaginal Ultrasound, Serum Progesterone |
| Endometrial Thickness | Transvaginal Ultrasound |
| Hormonal Profile | Serum FSH, LH, Estradiol, Progesterone |
Protocol: Assessment of Cervical Mucus
This protocol is based on the modified Insler score as described in the WHO laboratory manual.[4][13]
1. Sample Collection:
-
Collect cervical mucus samples at mid-cycle, corresponding to the expected time of ovulation.
-
Gently aspirate mucus from the endocervical canal using a sterile syringe or forceps.
2. Macroscopic and Microscopic Evaluation:
-
Amount: Score from 0 (no mucus) to 3 (abundant, cascading mucus).
-
Spinnbarkeit (stretchability): Measure the length the mucus can be stretched before breaking. Score from 0 (<1 cm) to 3 (>8 cm).
-
Ferning: Allow a sample of mucus to air-dry on a glass slide and examine under a microscope for the presence of a fern-like pattern. Score from 0 (no ferning) to 3 (profuse ferning with primary, secondary, and tertiary stems).
-
Cellularity: Examine a fresh sample under the microscope to assess the number of leukocytes. Score from 0 (>20 cells per high-power field) to 3 (<1 cell per high-power field).
3. Scoring:
-
The total Insler score is the sum of the scores for each parameter (range 0-12). A score of ≥10 is considered favorable for sperm penetration, while a score of <10 is considered unfavorable.
| Cervical Mucus Parameter | Favorable for Sperm Penetration | Unfavorable for Sperm Penetration |
| Amount | Abundant | Scant or absent |
| Viscosity | Thin, watery | Thick, viscous |
| Spinnbarkeit | High (>8 cm) | Low (<1 cm) |
| Ferning | Present | Absent |
| Cellularity | Low | High |
Protocol: Assessment of Endometrial Effects
1. Endometrial Biopsy:
-
Perform an endometrial biopsy in the mid-luteal phase of the cycle.
-
The procedure involves inserting a thin, flexible tube (pipelle) through the cervix into the uterus to collect a small tissue sample from the endometrium.[14]
2. Histological Examination:
-
The tissue sample is fixed, processed, and embedded in paraffin.
-
Sections are stained with hematoxylin and eosin (H&E).
-
A pathologist examines the tissue for:
-
Endometrial dating: To determine if the endometrium is in the appropriate secretory phase for implantation.
-
Glandular and stromal development: To assess the progestational effect of norgestrel.
-
Presence of any abnormalities: Such as hyperplasia or atrophy.[15]
-
Signaling Pathway of this compound
This compound, through its active form levonorgestrel, primarily exerts its effects by binding to and activating the progesterone receptor (PR). This interaction initiates a cascade of events that ultimately lead to its contraceptive effects.
Safety and Efficacy Evaluation
Safety Assessment
-
Adverse Events (AEs): Record all AEs, regardless of their perceived relationship to the study drug. The most common side effects of norgestrel include menstrual irregularities (breakthrough bleeding, spotting), headaches, nausea, and breast tenderness.[2]
-
Vital Signs: Monitor blood pressure, heart rate, respiratory rate, and temperature at regular intervals.
-
Laboratory Tests: Perform standard hematology, clinical chemistry, and urinalysis at baseline and at the end of the study.
-
Physical Examinations: Conduct a complete physical examination at the beginning and end of the trial.
Efficacy Assessment
-
Primary Efficacy Endpoint: The primary measure of contraceptive efficacy is the Pearl Index, which is the number of pregnancies per 100 woman-years of exposure.
-
Pregnancy Testing: Perform regular urine or serum pregnancy tests throughout the study.
| Safety Parameter | Method of Assessment |
| Adverse Events | Spontaneous reporting, daily diary |
| Vital Signs | Standard clinical measurements |
| Laboratory Safety | Hematology, clinical chemistry, urinalysis |
| Physical Health | Physical examination |
| Efficacy Parameter | Method of Assessment |
| Contraceptive Efficacy | Pearl Index |
| Pregnancy | Urine or serum hCG tests |
Conclusion
The successful clinical development of this compound as a contraceptive requires a well-designed and rigorously executed clinical trial program. The protocols and information provided in these application notes offer a comprehensive framework for researchers to evaluate the pharmacokinetic, pharmacodynamic, safety, and efficacy profiles of this important progestin. Adherence to these guidelines will help ensure the generation of high-quality data to support the regulatory approval and clinical use of this compound-containing contraceptives.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Science‐Based Approach to Harmonize Contraception Recommendations in Clinical Trials and Pharmaceutical Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appraising cervical mucus: a new approach to evaluating contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 1-year prospective, open-label, single-arm, multicenter, phase 3 trial of the contraceptive efficacy and safety of the oral progestin-only pill drospirenone 4 mg using a 24/4-day regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endometrial patterns in women on chronic luteinizing hormone-releasing hormone agonist treatment for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound Monitoring for Ovulation Induction: Pitfalls and Problems (Chapter 26) - Ovarian Stimulation [cambridge.org]
- 8. m.youtube.com [m.youtube.com]
- 9. vitrosens.com [vitrosens.com]
- 10. Hormone Testing for Women's Health: Estradiol, LH, FSH, and Progesterone - Celesta Health [celestahealth.com]
- 11. wakehealth.edu [wakehealth.edu]
- 12. Female Hormone Tests: A Complete Guide to Assess Your Health and Fertility - Synlab [synlab-sd.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Endometrial Biopsy: Purpose, Procedure, and Risks [healthline.com]
- 15. Menopause Workup: Laboratory Studies, Endometrial Assessment [emedicine.medscape.com]
Techniques for Assessing the Andronic Activity of Progestins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progestins, synthetic forms of the hormone progesterone, are integral components of hormonal contraceptives and hormone replacement therapies. While their primary therapeutic action is mediated through the progesterone receptor, many progestins also exhibit varying degrees of cross-reactivity with other steroid hormone receptors, including the androgen receptor (AR). This androgenic activity can lead to undesirable side effects such as acne, hirsutism, and adverse changes in lipid profiles. Therefore, a thorough assessment of the androgenic potential of new and existing progestins is a critical aspect of drug development and preclinical safety evaluation.
These application notes provide an overview and detailed protocols for key in vitro and in vivo assays used to characterize the androgenic activity of progestins.
In Vitro Assays
In vitro assays are rapid and cost-effective methods for screening and characterizing the interaction of progestins with the androgen receptor at a molecular level.
Androgen Receptor (AR) Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound (progestin) to compete with a radiolabeled androgen for binding to the androgen receptor. The relative binding affinity (RBA) is determined by comparing the concentration of the progestin required to displace 50% of the radiolabeled ligand (IC50) to that of a reference androgen.
Data Presentation:
| Progestin | Relative Binding Affinity (RBA) vs. DHT | Reference |
| Norgestimate | 0.003 - 0.025 | [1] |
| 3-keto-norgestimate | 0.003 - 0.025 | [1] |
| 17-deacetylated norgestimate | - | [1] |
| Levonorgestrel | 0.220 | [1] |
| Gestodene | 0.118 | [1] |
| 3-keto-desogestrel | 0.118 | [1] |
| Progesterone | 0.003 - 0.025 | [1] |
Note: RBA is calculated relative to dihydrotestosterone (DHT), which is set to 100%. Higher RBA indicates greater affinity for the androgen receptor.
Experimental Protocol:
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (methyltrienolone) as the radiolabeled ligand
-
Test progestins and reference androgen (e.g., Dihydrotestosterone - DHT)
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Prostate Cytosol: Homogenize rat ventral prostates in ice-cold TEDG buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the AR.
-
Competitive Binding:
-
In a 96-well plate, add a fixed concentration of [³H]-R1881.
-
Add increasing concentrations of the unlabeled test progestin or reference androgen.
-
Add the prepared rat prostate cytosol to each well.
-
Incubate the plate overnight at 4°C to allow for competitive binding.
-
-
Separation of Bound and Unbound Ligand:
-
Add HAP slurry to each well to bind the AR-ligand complexes.
-
Wash the HAP pellet multiple times with buffer to remove unbound [³H]-R1881.
-
-
Quantification:
-
Resuspend the final HAP pellet in scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of [³H]-R1881 binding against the log concentration of the competitor.
-
Determine the IC50 value for each compound.
-
Calculate the RBA using the formula: (IC50 of reference androgen / IC50 of test progestin) x 100.[2]
-
Androgen Receptor (AR) Luciferase Reporter Gene Assay
Principle: This cell-based assay measures the transcriptional activity of the AR in response to a test compound. Cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Binding of an androgenic compound to the AR induces the expression of the reporter gene, and the resulting light emission is quantified.[3][4]
Data Presentation:
| Progestin | Androgenic Activity (relative to Methyltestosterone) | Reference |
| Gestodene | 8.6 | [5] |
| Levonorgestrel | 8.3 | [5] |
| dl-Norgestrel | 4.2 | [5] |
| Desogestrel | 3.4 | [5] |
| Norethindrone | 1.0 | [5] |
| Ethynodiol Diacetate | 0.6 | [5] |
| Norethynodrel | 0 | [5] |
| Pregnane Progestin | 0 | [5] |
Note: Androgenic activity is expressed relative to methyltestosterone (set at 50) or norethindrone (set at 1.0) in some studies.
Experimental Protocol:
Materials:
-
Mammalian cell line (e.g., PC-3, HEK293)
-
AR expression vector (e.g., pCMV-hAR)
-
Luciferase reporter vector with an androgen-responsive element (e.g., pARE-Luc)
-
Control vector for transfection efficiency (e.g., pRL-TK with Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test progestins and reference androgen (e.g., DHT)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium.
-
Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the control vector using a suitable transfection reagent.[3]
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the test progestin or reference androgen. Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of the compound to generate dose-response curves.
-
Determine the EC50 (effective concentration for 50% maximal response) for each compound.
-
Compare the EC50 and maximal induction of the test progestins to the reference androgen to determine their relative androgenic potency.[3]
-
In Vivo Assays
In vivo assays provide a more comprehensive assessment of androgenic activity by considering the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.
Hershberger Bioassay
Principle: The Hershberger assay is a standardized in vivo method for identifying androgenic and anti-androgenic properties of a substance. It utilizes castrated prepubertal male rats, in which the growth of androgen-dependent tissues (ventral prostate, seminal vesicles, etc.) is stimulated by the administration of an androgenic compound.[8][9][10]
Data Presentation:
| Compound | Androgenic Effect in Hershberger Assay | Reference |
| Testosterone Propionate | Potent Androgen | [10] |
| Flutamide | Potent Anti-androgen | [10] |
| Levonorgestrel | Androgenic | [11] |
| Medroxyprogesterone Acetate | Androgenic | [11] |
| Progesterone | Androgenic (potential conversion to active androgens) | [11] |
Experimental Protocol (OECD Test Guideline 441): [8]
Animals:
-
Castrated immature male rats (e.g., Sprague-Dawley or Wistar).
Procedure:
-
Acclimation and Dosing:
-
Allow the castrated rats to acclimate for a specified period.
-
Administer the test progestin or a reference androgen (e.g., testosterone propionate) daily for 10 consecutive days via oral gavage or subcutaneous injection.[10]
-
Include a vehicle control group.
-
For testing anti-androgenic activity, co-administer the test compound with a reference androgen.[10]
-
-
Necropsy and Tissue Collection:
-
On day 11, euthanize the animals and perform a necropsy.
-
Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with and without fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[10]
-
-
Data Analysis:
-
Compare the weights of the androgen-dependent tissues in the treated groups to the vehicle control group.
-
A statistically significant increase in tissue weights indicates androgenic activity.
-
A statistically significant decrease in tissue weights in the presence of a reference androgen indicates anti-androgenic activity.
-
Assessment of Sebaceous Gland Proliferation
Principle: Sebaceous glands are highly sensitive to androgens, which stimulate their growth and sebum production.[12][13] The androgenic activity of a progestin can be assessed by examining its effect on sebaceous gland size and proliferation in animal models.
Experimental Protocol:
Animals:
-
Rodent models (e.g., rats, mice, or hamsters).
Procedure:
-
Dosing:
-
Administer the test progestin or a reference androgen to the animals for a specified period.
-
-
Tissue Collection and Processing:
-
Collect skin biopsies from a standardized location (e.g., dorsal skin).
-
Fix the tissue in formalin and embed in paraffin.
-
-
Histological Analysis:
-
Immunohistochemistry (Optional):
-
Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) or the androgen receptor to further characterize the cellular response.[16]
-
-
Data Analysis:
-
Statistically compare the histological parameters between the treated and control groups.
-
Conclusion
The assessment of androgenic activity is a crucial step in the safety evaluation of progestins. The combination of in vitro assays, such as AR binding and reporter gene assays, with in vivo studies like the Hershberger bioassay and histological analysis of sebaceous glands provides a comprehensive understanding of a progestin's androgenic potential. This multi-faceted approach enables researchers and drug developers to select and develop safer hormonal therapies with minimized androgen-related side effects.
References
- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiology, Sebaceous Glands - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sebaceous Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemical staining for androgen receptors: a sensitive marker of sebaceous differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of (+)-Norgestrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel, a synthetic progestin, is the biologically active enantiomer of norgestrel and is widely used in hormonal contraceptives. Its primary mechanism of action involves the modulation of the hypothalamic-pituitary-ovarian (HPO) axis and direct effects on the endometrium, ultimately preventing pregnancy.[1][2] Efficacy testing in in vivo models is a critical step in the development and evaluation of norgestrel-based contraceptive agents. These application notes provide detailed protocols for assessing the efficacy of this compound in established animal models, focusing on two key endpoints: ovulation inhibition and endometrial receptivity.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to progesterone and estrogen receptors in the hypothalamus, pituitary gland, and female reproductive tract.[2] This interaction leads to a negative feedback loop on the hypothalamus, reducing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). Consequently, the pituitary gland's secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) is suppressed, preventing the LH surge required for ovulation.[1][2] Additionally, this compound directly impacts the endometrium, inducing glandular atrophy and stromal decidualization, rendering it non-receptive to embryo implantation.[3][4][5][6]
Caption: Signaling pathway of this compound in the female reproductive system.
Efficacy Endpoint 1: Ovulation Inhibition in the Rat Model
The rat is a well-established model for studying the effects of progestins on ovulation due to its regular estrous cycle.
Experimental Protocol
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats.
-
Age: 8-10 weeks old.
-
Housing: Controlled environment with a 12-hour light/12-hour dark cycle. Provide ad libitum access to food and water.
2. Estrous Cycle Monitoring:
-
Monitor the estrous cycle daily by vaginal lavage for at least two consecutive 4-day cycles to select animals with regular cyclicity. The presence of cornified epithelial cells indicates the estrus phase, leukocytes indicate diestrus, and a mix of nucleated and cornified cells indicates proestrus.
3. Experimental Groups:
-
Control Group: Vehicle administration (e.g., sesame oil).
-
Treatment Group(s): this compound dissolved in the vehicle at various dose levels.
4. Dosing and Administration:
-
Route: Subcutaneous (s.c.) or oral gavage.
-
Timing: Administer the compound on the morning of proestrus.
-
Dose: Based on literature, doses can range from 0.025 mg/kg and upwards for rats.[7] A dose-finding study is recommended.[8]
5. Assessment of Ovulation:
-
Method: On the morning of estrus (the day after proestrus), euthanize the animals.
-
Procedure:
-
Excise the oviducts and place them in a petri dish containing saline.
-
Under a dissecting microscope, rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Count the number of oocytes. The absence of oocytes in the oviducts of treated animals indicates ovulation inhibition.
-
6. Hormone Level Analysis (Optional):
-
Collect trunk blood at the time of euthanasia.
-
Separate serum and store at -80°C.
-
Measure serum levels of LH, FSH, estradiol, and progesterone using commercially available ELISA kits to assess the impact on the HPO axis.
Expected Quantitative Data
| Treatment Group | Dose (mg/kg) | Route | Number of Rats Ovulating / Total Rats | Mean Number of Oocytes (± SEM) |
| Vehicle Control | - | s.c. | 10/10 | 12.5 ± 1.2 |
| This compound | X | s.c. | 2/10 | 1.5 ± 0.5 |
| This compound | Y | s.c. | 0/10 | 0 |
Note: Data are hypothetical and for illustrative purposes.
Efficacy Endpoint 2: Endometrial Effects in the Mouse Model
The mouse model, particularly using ovariectomized animals, allows for the controlled study of hormonal effects on the endometrium. A mouse model using human endometrial xenografts in SCID mice has also been developed to directly study the effects on human tissue.[9][10]
Experimental Protocol
1. Animal Model:
-
Species: Female CD-1 or C57BL/6 mice (for standard studies) or SCID mice (for xenograft studies).
-
Age: 6-8 weeks old.
-
Procedure: Perform bilateral ovariectomy and allow a 2-week recovery period to ensure the clearance of endogenous hormones.
2. Hormone Priming and Treatment:
-
Priming: Administer estradiol to stimulate endometrial proliferation. A common regimen is daily s.c. injections of estradiol for 3 days.
-
Treatment: On day 4, divide the animals into control and treatment groups.
-
Control Group: Continue with estradiol administration.
-
Treatment Group: Administer estradiol plus this compound.
-
-
Duration: Continue treatment for a specified period, typically 3 to 7 days.
3. Tissue Collection and Processing:
-
Euthanize the mice and collect the uterine horns.
-
Fix the uterine tissue in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness for histological analysis.
4. Histological and Immunohistochemical Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To assess general endometrial morphology, including glandular epithelial height, stromal cell density, and decidualization.[11][12] Progestin treatment is expected to induce glandular atrophy and stromal decidualization.[4][5][6]
-
Immunohistochemistry (IHC):
-
Ki67: A marker for cell proliferation. A decrease in Ki67 staining in the glandular epithelium indicates an anti-proliferative effect.[12]
-
Vascular Endothelial Growth Factor (VEGF): To assess changes in vascularity.[12]
-
Progesterone Receptor (PR) and Estrogen Receptor (ER): To evaluate the downregulation of steroid hormone receptors.
-
Expected Quantitative Data
| Treatment Group | Endometrial Glandular Epithelial Height (µm, Mean ± SEM) | Stromal Cell Density (cells/mm², Mean ± SEM) | Ki67 Positive Glandular Cells (%, Mean ± SEM) |
| Estradiol Control | 25.3 ± 2.1 | 4500 ± 350 | 65.8 ± 5.4 |
| Estradiol + this compound | 10.1 ± 1.5 | 6200 ± 410 | 15.2 ± 2.8 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow Diagrams
Caption: Workflow for the rat ovulation inhibition assay.
References
- 1. What is the mechanism of Norgestrel? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Morphological and Ultrastructural Changes in Human Endometrium Following Low-Dose Levonorgestrel Contraceptive Intrauterine Systems (LNG-IUS-12) 13.5 mg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histologic alterations in endometrial hyperplasia and well-differentiated carcinoma treated with progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endometrial morphology during long-term use of levonorgestrel-releasing intrauterine devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the levonorgestrel intrauterine system (Mirena coil) on endometrial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A non-human primate study (baboon; Papio hamadryas) to determine if a long-acting progestogen, levonorgestrel butanoate, combined with a long-acting androgen, testosterone buciclate, can suppress spermatogenesis: I. Dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an animal experimental model to study the effects of levonorgestrel on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Progestogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progesterone, a key steroid hormone, plays a crucial role in the regulation of the female reproductive cycle, pregnancy, and embryogenesis. Compounds that mimic or antagonize the action of progesterone, known as progestogens and antiprogestins respectively, have significant therapeutic applications in areas such as contraception, hormone replacement therapy, and cancer treatment. High-throughput screening (HTS) assays are essential tools for the rapid identification and characterization of novel progestogenic and antiprogestogenic compounds from large chemical libraries. This document provides detailed application notes and protocols for robust and reliable HTS assays to quantify the activity of such compounds.
Progesterone Receptor Signaling Pathway
Progesterone exerts its effects primarily through the intracellular progesterone receptor (PR), a ligand-activated transcription factor. The classical signaling pathway involves the binding of progesterone to the PR in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins. The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, ultimately leading to the modulation of gene expression.
High-Throughput Screening Assay Principle: Luciferase Reporter Gene Assay
A widely used and robust HTS method for identifying progestogenic compounds is the luciferase reporter gene assay. This cell-based assay utilizes a genetically engineered cell line, typically a human breast cancer cell line such as T47D or MCF7, which endogenously expresses the progesterone receptor.[1][2] These cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple PREs.
When a progestogenic compound (agonist) is added, it binds to the PR, initiating the signaling cascade that leads to the transcription of the luciferase gene. The amount of luciferase enzyme produced is directly proportional to the progestogenic activity of the compound. The luciferase enzyme catalyzes a reaction with its substrate, luciferin, to produce light (bioluminescence), which can be quantified using a luminometer. Conversely, antiprogestogenic compounds (antagonists) will inhibit this process, leading to a decrease in the light signal.
Experimental Workflow
The general workflow for a high-throughput screening campaign using the luciferase reporter assay involves several key steps, from initial compound library preparation to data analysis and hit confirmation.
Detailed Experimental Protocols
Protocol 1: Progestogenic Agonist Screening using T47D-Luciferase Reporter Cells
This protocol describes the screening of compounds for progestogenic (agonist) activity.
Materials:
-
T47D cells stably expressing a PRE-luciferase reporter construct (T47D-Luc)
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI 1640 (phenol red-free) supplemented with 5% charcoal-stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.[1]
-
Test compounds and reference agonist (e.g., Progesterone, R5020)
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Maintain T47D-Luc cells in Cell Culture Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding:
-
Harvest and resuspend T47D-Luc cells in Assay Medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and the reference agonist in Assay Medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 10 µL of the diluted compounds or reference agonist to the respective wells. For negative control wells, add 10 µL of Assay Medium with 0.1% DMSO.
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
Luciferase Assay:
-
Equilibrate the assay plate and the luciferase reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
-
Signal Detection: Measure the luminescence signal using a luminometer.
Protocol 2: Antiprogestogenic (Antagonist) Screening
This protocol is designed to identify compounds that inhibit the activity of a known progestogenic agonist.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Compound and Agonist Preparation and Addition:
-
Prepare serial dilutions of test compounds in Assay Medium.
-
Prepare a solution of a reference agonist (e.g., Progesterone) in Assay Medium at a concentration that elicits an 80% maximal response (EC80).[3]
-
Add 5 µL of the diluted test compounds to the respective wells.
-
Immediately add 5 µL of the EC80 agonist solution to all wells except the negative control wells (add 5 µL of Assay Medium instead). For positive control wells, add 5 µL of Assay Medium with 0.1% DMSO and 5 µL of the EC80 agonist solution.
-
-
Follow steps 4, 5, and 6 from Protocol 1.
Data Presentation and Analysis
Quantitative data from HTS assays should be carefully analyzed to determine the potency and efficacy of the test compounds. Key parameters include the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.
Table 1: Progestogenic Activity of Reference Compounds
| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |
| Progesterone | Luciferase Reporter | MDA-PR-B+ | 27.5 | [4] |
| R5020 | Luciferase Reporter | MDA-PR-B+ | 0.016 | [4] |
| Medroxyprogesterone Acetate (MPA) | Luciferase Reporter | MDA-PR-B+ | 19.5 | [4] |
| Levonorgestrel (LNG) | Luciferase Reporter | MDA-PR-B+ | 0.09 | [4] |
| Norethindrone (NET) | Luciferase Reporter | MDA-PR-B+ | 34.7 | [4] |
| Mifepristone (RU486) | Alkaline Phosphatase | T47D-CO | ~1 | [1] |
| CDB-2914 | Alkaline Phosphatase | T47D-CO | ~1 | [1] |
| CDB-4124 | Alkaline Phosphatase | T47D-CO | ~1 | [1] |
Table 2: Antiprogestogenic Activity of Reference Compounds
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Mifepristone (RU486) | Luciferase Reporter | T47D-CO | ~1 | [1] |
| CDB-2914 | Luciferase Reporter | T47D-CO | ~1 | [1] |
| CDB-4124 | Luciferase Reporter | T47D-CO | ~1 | [1] |
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[5][6] It reflects the separation between the high and low controls, taking into account the variability of the data. The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control.
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control.
Table 3: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS |
| 0 to 0.5 | Acceptable | May require optimization |
| < 0 | Unacceptable | Not suitable for HTS |
A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay suitable for high-throughput screening.[5][7]
Conclusion
The described luciferase reporter gene assays provide a robust and sensitive platform for the high-throughput screening of compounds with progestogenic or antiprogestogenic activity. Adherence to detailed protocols and rigorous data analysis, including the assessment of the Z'-factor, are critical for the successful identification of novel modulators of the progesterone receptor. These assays are invaluable tools in drug discovery and development, facilitating the identification of new therapeutic agents for a variety of clinical applications.
References
- 1. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progestogens exhibit progestogen-, promoter- and isoform-specific effects via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. support.collaborativedrug.com [support.collaborativedrug.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Androgenic Side Effects of Second-Generation Progestins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the androgenic side effects of second-generation progestins.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental evaluation of progestin androgenicity.
Issue 1: High Background Signal in Androgen Receptor (AR) Competitive Binding Assay
| Potential Cause | Troubleshooting Step |
| Non-specific binding of radioligand to assay components | 1. Increase the concentration of blocking agents (e.g., bovine serum albumin) in the assay buffer. 2. Optimize the washing steps by increasing the number of washes or the stringency of the wash buffer. 3. Consider using a different type of assay plate with lower non-specific binding properties. |
| Contaminated reagents | 1. Prepare fresh buffers and reagent solutions. 2. Filter all buffers and solutions before use. |
| Suboptimal radioligand concentration | 1. Perform a saturation binding experiment to determine the optimal concentration of the radiolabeled ligand. Using a concentration that is too high can increase non-specific binding. |
| Insufficient removal of unbound radioligand | 1. Ensure complete aspiration of the supernatant after centrifugation or filtration. 2. Optimize the filtration or centrifugation protocol to effectively separate bound from free ligand. |
Issue 2: Low or No Signal in Androgen Receptor (AR) Reporter Gene Assay
| Potential Cause | Troubleshooting Step |
| Low transfection efficiency | 1. Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio. 2. Use a positive control reporter plasmid (e.g., CMV-luciferase) to check transfection efficiency. 3. Ensure the quality and purity of the plasmid DNA. |
| Weak promoter in the reporter construct | 1. If possible, switch to a reporter construct with a stronger promoter containing more androgen response elements (AREs). |
| Low AR expression in the cell line | 1. Use a cell line known to express sufficient levels of functional AR (e.g., LNCaP, T47D). 2. Consider co-transfecting an AR expression vector to boost AR levels. |
| Cell health issues | 1. Ensure cells are healthy and in the logarithmic growth phase before transfection. 2. Optimize cell seeding density to avoid overgrowth or sparse cultures.[1] |
| Inactive reagents | 1. Check the expiration dates of all reagents, especially the luciferase substrate. 2. Prepare fresh reagents and store them properly. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting errors | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Inconsistent cell seeding | 1. Ensure a homogenous cell suspension before seeding. 2. Optimize the cell seeding protocol to achieve a uniform cell monolayer. |
| Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. 2. Fill the outer wells with sterile water or media to create a humidified barrier. |
| Inconsistent incubation times | 1. Ensure all plates are incubated for the same duration under identical conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of androgenic side effects of second-generation progestins?
A1: The primary mechanism is the binding and activation of the androgen receptor (AR).[2] Second-generation progestins, which are derivatives of testosterone, can mimic the action of androgens like dihydrotestosterone (DHT), leading to the transcription of androgen-responsive genes.[3] This can result in clinical side effects such as acne, hirsutism, and unfavorable changes in lipid profiles.[4]
Q2: How do different generations of progestins vary in their androgenicity?
A2: Progestin generations are broadly classified based on their chemical structure and time of development. First and second-generation progestins (e.g., norethindrone, levonorgestrel) tend to have higher androgenic activity.[5] Third-generation progestins (e.g., desogestrel, gestodene) were developed to have lower androgenic effects. Fourth-generation progestins (e.g., drospirenone, dienogest) are generally characterized by their anti-androgenic properties.[1][6]
Q3: What are the key in vitro assays to assess the androgenic potential of a progestin?
A3: The two primary in vitro assays are:
-
Androgen Receptor (AR) Competitive Binding Assay: This assay measures the ability of a test compound (progestin) to compete with a radiolabeled or fluorescently labeled androgen (e.g., DHT) for binding to the AR.[7][8] The result is typically expressed as the IC50 value, which is the concentration of the progestin that inhibits 50% of the specific binding of the labeled androgen.
-
Androgen Receptor (AR) Reporter Gene Assay: This functional assay measures the ability of a progestin to activate the AR and induce the expression of a reporter gene (e.g., luciferase) that is under the control of an androgen-responsive promoter. The result is often expressed as the EC50 value, the concentration of the progestin that produces 50% of the maximal response.
Q4: What is the significance of Relative Binding Affinity (RBA) and how is it interpreted?
A4: Relative Binding Affinity (RBA) is a measure of a compound's affinity for a receptor relative to a standard compound. For androgenicity studies, the RBA of a progestin for the AR is typically calculated relative to a potent androgen like DHT. A higher RBA indicates a stronger binding to the AR, suggesting a higher androgenic potential.
Q5: Should I use serum-containing or serum-free media for my androgenicity assays?
A5: It is generally recommended to use charcoal-stripped serum or serum-free media for in vitro androgenicity assays.[9] Standard fetal bovine serum (FBS) contains endogenous steroids, including androgens, which can interfere with the assay by competing for AR binding or activating the receptor, leading to high background and inaccurate results.[9]
Data Presentation
Table 1: Relative Binding Affinity (RBA) of Selected Progestins for the Androgen Receptor (AR)
| Progestin | Generation | Relative Binding Affinity (RBA) for AR (DHT = 100) | Reference |
| Levonorgestrel | Second | 15 - 30 | [8] |
| Norethindrone | First | 5 - 15 | [10] |
| Gestodene | Third | 20 - 40 | [11] |
| Desogestrel (etonogestrel) | Third | 5 - 15 | [10] |
| Drospirenone | Fourth | < 1 (Antagonistic properties) | [11] |
| Dienogest | Fourth | ~10 (Partial agonist/antagonist) | [6] |
Note: RBA values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the relative binding affinity of a second-generation progestin for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
Test progestin and reference androgen (unlabeled DHT)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation cocktail
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus or centrifugation equipment
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test progestin and unlabeled DHT in the assay buffer. Prepare a working solution of [³H]-DHT.
-
Assay Setup: In a multi-well plate, add the assay buffer, a fixed concentration of recombinant AR, a fixed concentration of [³H]-DHT, and varying concentrations of either the test progestin or unlabeled DHT. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter to trap the AR-ligand complex. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Centrifugation Method: Centrifuge the plate to pellet the AR-ligand complex. Carefully aspirate the supernatant containing the unbound radioligand.
-
-
Quantification:
-
For the filtration method, place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
For the centrifugation method, resuspend the pellet in scintillation cocktail and count the radioactivity.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the RBA of the test progestin relative to DHT.
Protocol 2: Androgen Receptor (AR) Reporter Gene Assay
Objective: To determine the functional androgenic or anti-androgenic activity of a second-generation progestin.
Materials:
-
A suitable mammalian cell line expressing AR (e.g., LNCaP or T47D)
-
An AR-responsive reporter plasmid (e.g., pARE-Luc)
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (with charcoal-stripped serum)
-
Test progestin, reference agonist (e.g., DHT), and reference antagonist (e.g., bicalutamide)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an optimized density and allow them to attach overnight.[12]
-
Transfection: Co-transfect the cells with the AR-responsive reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test progestin.
-
Agonist Mode: To test for androgenic activity, treat the cells with the test progestin alone. Include a vehicle control and a positive control (DHT).
-
Antagonist Mode: To test for anti-androgenic activity, treat the cells with the test progestin in the presence of a fixed concentration of DHT (typically the EC50 concentration). Include a vehicle control, a DHT-only control, and a positive antagonist control (bicalutamide).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Agonist Mode: Plot the normalized luciferase activity against the log concentration of the test progestin to generate a dose-response curve and determine the EC50 value.
-
Antagonist Mode: Plot the percentage of inhibition of DHT-induced luciferase activity against the log concentration of the test progestin to determine the IC50 value.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway Activated by an Androgenic Progestin.
Caption: Experimental Workflow for an Androgen Receptor Competitive Binding Assay.
Caption: Experimental Workflow for an Androgen Receptor Reporter Gene Assay.
References
- 1. biocompare.com [biocompare.com]
- 2. Optimizing androgen receptor prioritization using high-throughput assay-based activity models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for (+)-Norgestrel Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of (+)-Norgestrel using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for monitoring this compound in positive ion mode?
A1: For this compound (molecular weight 312.45 g/mol ), the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common multiple reaction monitoring (MRM) transition is m/z 313.2 → 245.2.[1] The product ion at m/z 245.2 corresponds to a stable fragment generated after collision-induced dissociation. Another abundant product ion that has been observed is at m/z 109.[2]
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?
A2: Both ESI and APCI can be used for the analysis of Norgestrel.[3][4][5] ESI is often preferred for its higher sensitivity, with reported lower limits of quantification (LLOQ) around 0.25 ng/mL.[5][6] However, APCI may be less susceptible to matrix effects.[3][5][6] The choice of ionization source can depend on the required sensitivity of the assay and the complexity of the sample matrix. A comparison study showed that while APCI had slightly fewer matrix effects, ESI provided better overall sensitivity for levonorgestrel quantification.[3][5][6]
Q3: What is a suitable internal standard (IS) for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Levonorgestrel-D6 or D-(-)-norgestrel-d7.[1][5][7] These standards have nearly identical chemical properties and chromatographic behavior to the analyte, which helps to accurately compensate for variations in sample preparation and instrument response.[7] If a stable isotope-labeled standard is not available, a structurally similar compound, such as norethisterone or prednisone, can be used.[4][8]
Q4: What are the recommended mobile phase compositions for reversed-phase LC separation of this compound?
A4: A common mobile phase for reversed-phase chromatography of this compound consists of a mixture of an aqueous component and an organic solvent.
-
Aqueous Phase: Water with an additive to improve peak shape and ionization efficiency. Common additives include 0.1% formic acid or ammonium acetate (e.g., 2 mM).[7][8]
-
Organic Phase: Acetonitrile or methanol are frequently used.[1][7] Methanol has been noted to potentially increase sensitivity and improve peak shape.[7] A gradient elution is often employed to ensure good separation from endogenous matrix components.[1]
Q5: What are the common sample preparation techniques for extracting this compound from biological matrices like plasma or serum?
A5: The two most common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
LLE: This technique is cost-effective and involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent, such as methyl tert-butyl ether (tBME).[7]
-
SPE: This method can provide cleaner extracts and is easily automated. It uses a solid sorbent to retain the analyte while interferences are washed away.[9][10][11] The choice between LLE and SPE depends on factors such as sample volume, required cleanliness of the extract, and available resources.
Troubleshooting Guides
Problem 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values for this compound (e.g., 313.2 → 245.2). Optimize cone voltage and collision energy by infusing a standard solution to maximize the signal of the product ion.[8][12] |
| Suboptimal Ionization | If using ESI, ensure the mobile phase pH is conducive to forming [M+H]⁺ ions (acidic conditions are typical). Consider derivatization to enhance ionization if sensitivity is a major issue. For less polar analytes, APCI might provide a better response.[3][5] |
| Inefficient Sample Extraction | Evaluate the recovery of your extraction method. For LLE, ensure the pH of the aqueous phase is optimized for neutral Norgestrel and that the organic solvent is appropriate. For SPE, check that the sorbent type and elution solvent are correct. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup by using a more rigorous SPE protocol. Ensure chromatographic separation of Norgestrel from co-eluting matrix components. Using a stable isotope-labeled internal standard can help compensate for ion suppression.[13] |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Ensure the mobile phase contains an appropriate additive (e.g., 0.1% formic acid) to improve peak shape. The organic solvent composition can also affect peak shape; methanol can sometimes provide better peak symmetry than acetonitrile.[7] |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, consider replacing the column. Ensure that the mobile phase pH is within the stable range for the column. |
| Injection of Sample in a Strong Solvent | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions to avoid peak distortion. |
| Secondary Interactions on the Column | Interactions between the analyte and residual silanol groups on the column can cause peak tailing. Using a well-end-capped column and an acidic mobile phase can help minimize these interactions. |
Problem 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and fresh reagents. Filter all mobile phases. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more matrix components. A cleaner extract will result in lower background noise. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 500 µL aliquot of plasma/serum sample, add 50 µL of the internal standard working solution (e.g., Levonorgestrel-D6 in methanol).
-
Vortex the sample for 30 seconds.
-
Add 2.5 mL of methyl tert-butyl ether (tBME).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recommended LC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18 or Phenyl, e.g., Zorbax XDB-Phenyl (3.5 µm, 75x4.6 mm)[7] |
| Mobile Phase A | Water + 0.1% Formic Acid or 2 mM Ammonium Acetate[7][8] |
| Mobile Phase B | Acetonitrile or Methanol[7] |
| Flow Rate | 0.4 - 1.0 mL/min[1][7] |
| Column Temperature | 40°C[1][7] |
| Injection Volume | 5 - 20 µL |
| Elution | Gradient or Isocratic |
Table 2: Recommended MS/MS Parameters for this compound Detection
| Parameter | This compound | Levonorgestrel-D6 (IS) |
| Ionization Mode | Positive ESI or APCI | Positive ESI or APCI |
| Precursor Ion (m/z) | 313.2 / 313.3[1][7][8] | 319.0 / 320.1[1][7] |
| Product Ion (m/z) | 245.2 / 245.4[1][7][8] | 251.3[1][7] |
| Cone Voltage (V) | 32[8] | Analyte-dependent; requires optimization |
| Collision Energy (eV) | 18[8] | Analyte-dependent; requires optimization |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting low signal intensity for this compound.
References
- 1. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Breakthrough Bleeding in Norgestrel Clinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals engaged in clinical studies of norgestrel. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of breakthrough bleeding (BTB), also known as unscheduled bleeding or spotting, during these trials.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of breakthrough bleeding in clinical studies with norgestrel-only contraceptives?
A1: Unscheduled bleeding is a well-documented side effect of progestin-only contraceptives, including those containing norgestrel.[1][2] The incidence is highest in the initial months of use and typically decreases over time.[3] In a clinical trial of a norgestrel-only oral contraceptive (75 µ g/day ), a high proportion of irregular and generally short bleeding intervals was observed, with about one-fifth of cycles lasting less than 17 days.[4] It's crucial to counsel participants that these bleeding pattern changes are common and often resolve or lessen with continued use.
Q2: What are the primary mechanisms behind norgestrel-induced breakthrough bleeding?
A2: The exact mechanisms are not fully elucidated but are thought to involve progestin-induced changes in the endometrium. Norgestrel can lead to endometrial atrophy, making the uterine lining thin and fragile.[5] Key molecular changes include alterations in angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), and an imbalance in matrix metalloproteinases (MMPs) and their inhibitors.[6] This can result in increased vascular fragility and unpredictable shedding of the endometrium.[5]
Q3: When should an investigation into the cause of breakthrough bleeding be initiated during a clinical trial?
A3: While BTB is common in the first 3-6 months, persistent or heavy bleeding warrants further investigation to rule out other underlying causes.[7][8] A clinical history should be taken to identify any risk factors.[9] Diagnostic measures should be considered to exclude pregnancy, sexually transmitted infections (STIs) like Chlamydia trachomatis, or uterine pathology such as fibroids or polyps.[5][10]
Q4: Can concomitant medications affect the incidence of breakthrough bleeding with norgestrel?
A4: Yes, certain medications can influence the metabolism of norgestrel and potentially increase the risk of breakthrough bleeding. For example, medications that induce hepatic enzymes can decrease the systemic exposure of the progestin, leading to hormonal fluctuations and unscheduled bleeding. It is essential to maintain a detailed record of all concomitant medications used by study participants.
Troubleshooting Guide
Initial Onset of Breakthrough Bleeding (First 3-6 Months)
| Issue | Possible Cause | Recommended Action |
| Spotting or light bleeding | Endometrial adjustment to norgestrel | - Reassure the participant that this is a common and often transient side effect.- Ensure consistent daily administration of the investigational product.- Continue to monitor bleeding patterns through daily diaries. |
| Frequent but light bleeding episodes | Individual variation in endometrial response | - Counsel the participant on the expected variability in bleeding patterns.- Review the participant's bleeding diary to identify any patterns. |
Persistent or Troublesome Breakthrough Bleeding (After 3-6 Months)
| Issue | Possible Cause | Recommended Action |
| Prolonged or heavy bleeding episodes | - Underlying pathology- Insufficient endometrial stabilization | - Perform a clinical evaluation to rule out organic causes.[10]- Consider a short course of non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., ibuprofen 800 mg three times daily for 5-7 days) to reduce the amount of bleeding.[5][11]- In cases of endometrial atrophy, a short course of low-dose estrogen may be considered to help stabilize the endometrium, if the trial protocol allows.[5][11] |
| Bleeding accompanied by other symptoms (e.g., pelvic pain) | Potential for underlying gynecological conditions | - Conduct a thorough gynecological examination.- Consider pelvic ultrasound or other imaging as clinically indicated.[5] |
| Participant distress due to bleeding | Negative impact on quality of life | - Provide supportive counseling.- Discuss the potential for the bleeding pattern to improve with continued use.- If the bleeding is unacceptable to the participant, follow the protocol for discontinuation and offer alternative contraceptive options if applicable.[1][7] |
Data Presentation
Table 1: Incidence of Intermenstrual Bleeding in a Comparative Study of Triphasic Oral Contraceptives
| Oral Contraceptive Group | Percentage of Participants with Intermenstrual Bleeding |
| Levonorgestrel-containing | 44.9% |
| Norethindrone-containing | 61.9% |
Data from a prospective, randomized, single-blind study over 6 pill cycles.
Table 2: Management Options for Breakthrough Bleeding with Progestin-Only Contraceptives
| Intervention | Mechanism of Action (Proposed) | Evidence Summary |
| NSAIDs | Inhibit prostaglandin synthesis, reducing blood flow. | Can decrease the amount of bleeding.[5][11] |
| Estrogen Supplementation | Stabilizes the atrophic endometrium. | May be helpful in cases of endometrial atrophy.[5][11] |
| Tranexamic Acid | Antifibrinolytic agent, prevents clot breakdown. | Has been shown to be effective in some studies. |
| Doxycycline | May inhibit matrix metalloproteinases. | Evidence is mixed. |
| Mifepristone (Antiprogestin) | Modulates progesterone receptors. | Has shown some efficacy but may affect contraceptive effectiveness.[1] |
Experimental Protocols
Protocol: Monitoring and Assessment of Bleeding Patterns
-
Participant Reporting:
-
Participants will be provided with a daily electronic or paper diary to record bleeding and spotting.
-
Entries should be made at the same time each day.
-
The diary should capture the intensity of bleeding (e.g., spotting, light, moderate, heavy) and the number of sanitary products used.
-
-
Definitions:
-
Bleeding: Any vaginal blood loss that requires sanitary protection.
-
Spotting: Any vaginal blood loss that does not require sanitary protection.
-
Bleeding/Spotting Episode: One or more consecutive days of bleeding and/or spotting, preceded and followed by at least one day without bleeding or spotting.
-
Reference Period: A defined period (e.g., 90 days) over which bleeding patterns are analyzed.
-
-
Data Analysis:
-
The number of bleeding and spotting days per reference period.
-
The number and duration of bleeding/spotting episodes.
-
The proportion of participants experiencing amenorrhea (no bleeding or spotting).
-
Protocol: Step-wise Management of Persistent Breakthrough Bleeding
-
Initial Assessment (Visit 1):
-
Review the participant's bleeding diary and clinical history.
-
Perform a physical and pelvic examination.
-
Collect samples for STI testing and a pregnancy test.
-
-
First-Line Intervention (if no contraindications):
-
Prescribe a course of NSAIDs (e.g., ibuprofen 800 mg three times daily for 5-7 days).
-
Counsel the participant to continue the investigational product and diary entries.
-
-
Follow-up Assessment (Visit 2 - within 2-4 weeks):
-
Review the participant's response to the NSAID trial.
-
If bleeding persists and is attributed to endometrial atrophy, and the study protocol permits, consider a short course of low-dose estrogen (e.g., conjugated equine estrogens 1.25 mg or estradiol 2 mg daily for 10-14 days).
-
-
Further Investigation and Discontinuation (if bleeding remains unacceptable):
-
Consider further investigations such as a pelvic ultrasound.
-
If the bleeding pattern is unacceptable to the participant despite interventions, the participant may be withdrawn from the study according to the protocol guidelines.
-
Mandatory Visualizations
Caption: Norgestrel-induced signaling pathway leading to breakthrough bleeding.
Caption: Troubleshooting workflow for breakthrough bleeding in a clinical trial.
References
- 1. Treatments of unscheduled vaginal bleeding due to progestin‐only contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Problematic Bleeding When Using Contraception: Guidance for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakthrough Bleeding from Birth Control and How to Stop It [healthline.com]
- 4. youtube.com [youtube.com]
- 5. Management of Unscheduled Bleeding in Women Using Hormonal Contraception | RCOG [rcog.org.uk]
- 6. rcog.org.uk [rcog.org.uk]
- 7. cosrh.org [cosrh.org]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of vaginal bleeding irregularities induced by progestin only contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of (+)-Norgestrel Stereospecific Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of (+)-Norgestrel (levonorgestrel).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereospecific synthesis of this compound?
A1: The stereospecific synthesis of this compound, the biologically active levorotary enantiomer of norgestrel, typically involves two main approaches:
-
Asymmetric Total Synthesis: This approach builds the chiral steroid core from achiral starting materials using stereoselective reactions. A key step is often an asymmetric Robinson annulation to form the A and B rings with the correct stereochemistry, followed by the construction of the C and D rings and subsequent functional group manipulations. Key intermediates in this approach are the Wieland-Miescher ketone or the Hajos-Parrish ketone.[1][2]
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of norgestrel, followed by the separation of the desired (+)-enantiomer from the unwanted (-)-enantiomer.[3] This can be achieved through techniques like diastereomeric salt formation with a chiral resolving agent or chiral chromatography.[4][5]
Q2: What is the significance of the Wieland-Miescher ketone and Hajos-Parrish ketone in this compound synthesis?
A2: The Wieland-Miescher ketone and the Hajos-Parrish ketone are crucial chiral building blocks in the asymmetric total synthesis of steroids, including this compound.[1][2] They represent the A/B ring system of the steroid nucleus with the correct stereochemistry at key positions. Their enantioselective synthesis, often catalyzed by L-proline, is a critical step that establishes the absolute configuration of the final product.[6][7][8] The Wieland-Miescher ketone contains the AB-ring structure of steroids and is an attractive starting point for the synthesis of the entire steroid skeleton.[2]
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: During the synthesis of this compound, several impurities can form, impacting the yield and purity of the final product. Common impurities include:
-
Stereoisomers: The unwanted (-)-norgestrel enantiomer is the most significant impurity if a non-stereospecific route or incomplete chiral resolution is employed.
-
Ethynylation Byproducts: The ethynylation of the 17-keto steroid can lead to the formation of the isomeric β-ethynyl derivative and a dimeric product with an acetylene bridge.[9]
-
Process-Related Impurities: Depending on the synthetic route, impurities can arise from starting materials, reagents, or side reactions. For instance, in syntheses starting from a dienol ether, an "O-impurity" has been reported.[10]
Troubleshooting Guides
Issue 1: Low Yield in the Asymmetric Robinson Annulation (Wieland-Miescher Ketone Synthesis)
The asymmetric Robinson annulation is a critical step for establishing the stereochemistry of the A and B rings. Low yields can be a significant setback.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | - Use freshly sourced, high-purity L-proline or other organocatalysts. - Ensure the catalyst is completely dissolved in the reaction medium. - Optimize catalyst loading; typically 1-10 mol% is used.[6] |
| Suboptimal Reaction Conditions | - Solvent: Anhydrous DMF or DMSO are commonly used. Protic solvents like alcohols can reduce enantioselectivity.[8] - Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures. Optimize the temperature for your specific substrate and catalyst. |
| Side Reactions | - Polymerization of methyl vinyl ketone (MVK) is a common side reaction. Add MVK slowly to the reaction mixture. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inefficient Work-up | - Ensure complete extraction of the product from the aqueous phase. - Optimize the purification method (e.g., column chromatography or crystallization) to minimize product loss. |
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF, add L-proline (0.1 eq).
-
Stir the mixture at room temperature until the L-proline is completely dissolved.
-
Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture over a period of 1-2 hours.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Wieland-Miescher ketone.
Issue 2: Low Stereoselectivity in the Ethynylation of the 17-Keto Steroid
The introduction of the ethynyl group at the C-17 position must proceed with high stereoselectivity to yield the desired α-ethynyl configuration.
| Potential Cause | Troubleshooting Steps |
| Non-optimal Acetylide Reagent | - The choice of acetylide reagent is crucial. Potassium acetylide or lithium acetylide are commonly used. The use of an alkynyllithium ammine complex has been reported to give high yields.[11] - Prepare the acetylide reagent in situ to ensure its reactivity. |
| Unfavorable Reaction Temperature | - The reaction is typically carried out at low temperatures (-78°C to 0°C) to enhance stereoselectivity.[10] - Carefully control the temperature during the addition of the steroid and the acetylide reagent. |
| Steric Hindrance | - The steric environment around the C-17 ketone can influence the direction of nucleophilic attack. While inherent to the substrate, choice of a less bulky acetylide source may help. |
| Presence of Water | - The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. The reaction of acetylene with potassium hydroxide can generate water, which can negatively impact the reaction.[11] |
This is a generalized procedure and requires adaptation to the specific steroid substrate.
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of potassium tert-butoxide (3.0 eq) in anhydrous THF.
-
Cool the solution to 0°C and bubble acetylene gas through the solution for 1 hour to form potassium acetylide.
-
Cool the suspension to -20°C and add a solution of the 17-keto steroid (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -20°C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization to isolate the 17α-ethynyl steroid.
Issue 3: Inefficient Chiral Resolution of Racemic Norgestrel
If a racemic synthesis is performed, efficient separation of the enantiomers is critical to obtain pure this compound.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Resolving Agent | - The choice of resolving agent is crucial for the formation of diastereomeric salts with significantly different solubilities. - Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives, chiral amines).[12] |
| Suboptimal Crystallization Conditions | - Solvent: The choice of solvent is critical for achieving good separation of the diastereomeric salts. Screen a range of solvents with varying polarities. - Temperature: Optimize the crystallization temperature and cooling rate. - Concentration: The concentration of the diastereomeric salt solution can affect the crystal size and purity. |
| Incomplete Salt Formation | - Ensure the stoichiometry of the racemic mixture and the resolving agent is correct. - Verify that the acid-base reaction to form the salt has gone to completion. |
| Inefficient Separation Technique | - For chromatographic resolution, optimize the chiral stationary phase, mobile phase composition, and flow rate.[4][5] |
Quantitative Data Summary
The following tables summarize some of the reported yields for key steps in the synthesis of this compound and related intermediates. Note that yields can vary significantly depending on the specific substrate, reagents, and reaction conditions.
Table 1: Reported Yields for the Synthesis of Wieland-Miescher Ketone Analogs
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline (1 mol%) | [pyC4]NTf2 | Room Temp. | 88 | 93 |
| L-proline (3 mol%) | DMF | Room Temp. | - | 98 |
| L-proline (200 mol%) | MeCN | 80 | - | 67 |
Table 2: Reported Overall Yields for Levonorgestrel Synthesis
| Starting Material | Key Reagents | Overall Yield (%) |
| Methoxydienone | Alkynyllithium ammine complex | High (not specified) |
| Dienol ether | Sulfuric acid in THF | 84.6 |
| 18-methylestradiol-2,5(10)-diene-3-methoxy-17-one | Potassium tert-butoxide, Acetylene | 86 |
Signaling Pathways and Logical Relationships
References
- 1. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. modern steroid science: February 2012 [modernsteroid.blogspot.com]
- 9. [Analysis of steroids. Part 42. By-products of the ethynylation of 17-ketosteroids (isolation, identification and determination)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]
- 11. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
addressing matrix effects in bioanalysis of (+)-Norgestrel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of (+)-Norgestrel.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte of interest due to co-eluting components from the sample matrix.[1][2] In the bioanalysis of this compound, this can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][3] These effects can significantly compromise the reliability of pharmacokinetic and toxicokinetic studies. Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and proteins.[1][4]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a Norgestrel standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of Norgestrel indicates the presence of matrix effects.[4]
-
Post-Extraction Spike Method: This quantitative approach compares the response of Norgestrel spiked into an extracted blank matrix with the response of Norgestrel in a neat solution.[4] The matrix factor (MF) can be calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.
Q3: What is a suitable internal standard (IS) for the bioanalysis of this compound to compensate for matrix effects?
A: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard. For this compound, a deuterated analog such as Levonorgestrel D6 or D-(-)-norgestrel-d7 is highly recommended.[5][6][7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing reliable correction during quantification.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Step 1: Quantify the Matrix Effect
-
Action: Perform a post-extraction spike experiment using at least six different lots of the biological matrix.
-
Expected Outcome: The coefficient of variation (%CV) of the matrix factor across the different lots should be within acceptable limits (typically ≤15%). If the %CV is high, it indicates significant and variable matrix effects.
Step 2: Optimize Sample Preparation
-
Problem: Inefficient sample cleanup is a primary cause of matrix effects. Protein precipitation alone is often insufficient.[8]
-
Solution: Implement a more rigorous sample preparation technique. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for removing interfering phospholipids and other matrix components.[4][5]
Step 3: Refine Chromatographic Separation
-
Problem: Co-elution of matrix components with this compound can lead to ion suppression or enhancement.[3]
-
Solution: Adjust the liquid chromatography (LC) method to separate Norgestrel from the interfering peaks.
Step 4: Implement an Appropriate Internal Standard
-
Problem: A non-ideal internal standard will not adequately compensate for matrix effects.
-
Solution: Use a stable isotope-labeled internal standard, such as Levonorgestrel D6.[5][6] This is the most reliable way to correct for variations in ionization efficiency.
Issue 2: Low sensitivity and inability to reach the required lower limit of quantification (LLOQ).
Ion suppression is a likely cause of reduced sensitivity.
Logical Relationship for Improving Sensitivity
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Technical Support Center: Refinement of Animal Models for Progestin Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in progestin research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving progestins in animal models.
Question: We are observing high variability in uterine weight in our rodent model after progestin administration. What are the potential causes and solutions?
Answer: Variability in uterine weight is a common issue in progestin research. Several factors can contribute to this inconsistency:
-
Animal Strain: Different strains of mice and rats can show varied sensitivity to progestins. This is often due to differences in the expression and signaling of progesterone receptors (PR). For example, BALB/c mice have been reported to have a more significant proliferative response to progesterone than C57BL/6 mice.[1]
-
Estrous Cycle Stage: The uterus is most receptive to progestins during the luteal phase (diestrus). Administering the compound to animals at different stages of their estrous cycle will lead to inconsistent uterine responses.[1]
-
Dosage and Administration: Inconsistent administration techniques, particularly with methods like oral gavage, can result in animals receiving different effective doses.[1] The volume administered should generally not exceed 1% of the animal's body weight.[1]
-
Diet: The composition of the animal's diet can affect hormone metabolism. High-fat diets can alter endogenous hormone levels, and some standard rodent chows may contain components with estrogenic activity, influencing the animal's response to exogenous progestins.[1]
Troubleshooting Steps:
-
Synchronize Estrous Cycles: Before starting treatment, synchronize the estrous cycles of the animals. This can be achieved through methods like the Whitten effect (exposure to male bedding) or by using exogenous hormones.[1] Monitor the cycle stage using vaginal smears to ensure uniformity.
-
Standardize Animal Strain: Use a consistent, inbred strain for your studies to minimize genetic variability.[1]
-
Refine Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration route. Use appropriately sized equipment and verify correct placement to ensure consistent dosing.[1]
-
Control Dietary Variables: Use a standardized chow for all animals in the study. If precise hormonal measurements are critical, consider a custom diet with minimal or no phytoestrogen content.[1]
Question: Plasma progesterone levels in our test animals are highly variable after administering a synthetic progestin. How can we troubleshoot this?
Answer: High variability in plasma progesterone levels can obscure the true effect of the administered progestin. The key sources of this variability include:
-
Timing of Blood Collection: Progesterone levels can fluctuate based on the progestin's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Animal Stress: Stress from handling and blood collection procedures can influence hormone levels.
-
Assay Specificity: The immunoassay used to measure progesterone might cross-react with the administered synthetic progestin or its metabolites, leading to inaccurate readings.[1]
Troubleshooting Steps:
-
Establish a Pharmacokinetic Profile: Conduct a preliminary study to determine the time to maximum concentration (Tmax) of the progestin in your model. Collect all subsequent blood samples at this predetermined time point.[1]
-
Minimize Animal Stress: Acclimate animals to handling before the study begins. Use consistent and minimally invasive blood collection techniques.[1]
-
Validate Assay Specificity: Ensure your progesterone assay has minimal cross-reactivity with the specific progestin being studied and its metabolites.[1]
Question: Our progestin treatment is causing unexpected side effects not typically associated with progesterone. Why might this be happening?
Answer: Synthetic progestins can have a range of effects beyond activating the progesterone receptor. These off-target effects can vary significantly between compounds and animal species.
-
Non-Reproductive Effects: Progestins can influence pituitary and adrenocortical function, potentially reducing cortisol levels.[2] Some may also have anti-androgenic or, paradoxically, masculinizing effects, especially if administered during pregnancy.[2]
-
Species Differences: The metabolic pathways and physiological responses to progestins can differ markedly between species. For instance, progesterone metabolism in rhesus monkeys is very different from that in humans.[3]
-
Pathology Induction: Prolonged exposure to or high doses of certain progestins can cause cystic endometrial hyperplasia (CEH) or increase the incidence of mammary tumors, particularly in species like dogs and cats.[2]
Troubleshooting Steps:
-
Review Compound Profile: Thoroughly investigate the known pharmacological profile of the specific progestin you are using, including its binding affinity for other steroid receptors.
-
Dose-Response Study: Conduct a dose-response study to identify the minimal effective dose, which may help reduce off-target side effects.[2]
-
Consider the Animal Model: Ensure the chosen animal model is appropriate for the research question. Results from rodent models may not always translate directly to nonhuman primates or humans.[3]
Data Presentation: Progestin Dosages in Animal Models
The following tables summarize dosages of progesterone and synthetic progestins used in various research contexts. These values should serve as a starting point, and optimal doses must be determined empirically for each specific study.
Table 1: Progesterone Dosages in Rodent Models
| Animal Model | Progestin | Dosage | Route of Administration | Research Context | Reference |
| Middle-aged C57BL/6 Mice | Progesterone | 5, 10, 20 mg/kg | Subcutaneous injection | Object memory consolidation | [4] |
| Aged C57BL/6 Mice | Progesterone | 5, 10, 20 mg/kg | Subcutaneous injection | Spatial memory consolidation | [4] |
| Wild-type Mice | Progesterone | 10 mg/kg | Subcutaneous injection | Social and affective behaviors | [5] |
| Pregnant Wistar Rats | Progesterone | 4 mg/kg/day | Intragastric, Intramuscular, Vaginal | Neurobehavior in offspring | [6] |
Table 2: Progestin Dosages for Feline Reproductive Control
| Progestin | Dosage Category | Dosage | Route of Administration | Efficacy / Notes | Reference |
| Megestrol Acetate (MA) | Low | 0.625 mg/kg/week (up to 30 weeks) | Oral | Considered relatively safe for estrus suppression. | [7] |
| Megestrol Acetate (MA) | High | >0.625 mg/kg q24h for weeks | Oral | Higher risk and severity of adverse reactions. | [7] |
| Medroxyprogesterone Acetate (MPA) | Low | 0.01 mg/kg q24h (for 12 months) | Oral | Shown to be effective and safe in early studies. | [7] |
| Proligestone (PRG) | Standard | 100 mg/cat (25-30 mg/kg) | Subcutaneous injection | Repeated every 5 months for estrus control. | [7] |
Experimental Protocols
This section provides a generalized methodology for a key type of experiment in progestin research.
Protocol: Assessing the Efficacy of a Novel Progestin in an Ovariectomized Rodent Model
This protocol is designed to evaluate the progestational activity of a test compound by measuring its effect on the uterine endometrium.
-
Animal Selection and Acclimation:
-
Select healthy, adult female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range.
-
House the animals in standard laboratory conditions (22±1°C, 60% humidity, 12h light/dark cycle) for at least one week to allow for acclimation.[8]
-
-
Ovariectomy:
-
Estrogen Priming:
-
Administer a priming dose of estradiol to all animals. This induces the expression of progesterone receptors in the uterine tissue, making it responsive to progestins.[10]
-
Example: A subcutaneous injection of estradiol benzoate dissolved in a vehicle like sesame oil.
-
-
Treatment Administration:
-
Divide animals into treatment groups (e.g., Vehicle Control, Positive Control [Progesterone], and Test Compound groups at various doses).
-
Administer the assigned treatment daily for a predetermined period (e.g., 3-7 days) via the chosen route (e.g., oral gavage, subcutaneous injection).
-
-
Necropsy and Sample Collection:
-
At the end of the treatment period (typically 24 hours after the last dose), euthanize the animals.
-
Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.
-
Fix one uterine horn in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the other uterine horn in liquid nitrogen for molecular analysis (e.g., gene expression).
-
-
Data Analysis:
-
Uterine Weight: Compare the mean uterine weights between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in uterine weight relative to the vehicle control indicates progestational activity.
-
Histology: Process, embed, section, and stain the fixed uterine tissue (e.g., with Hematoxylin and Eosin). Evaluate changes in endometrial thickness, glandular proliferation, and stromal cell decidualization.
-
Gene Expression: Extract RNA from the frozen tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of progesterone-responsive genes.
-
Visualizations: Pathways and Workflows
Progesterone Signaling Pathways
Progesterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.
Caption: Genomic and non-genomic progesterone signaling pathways.[11][12][13]
Experimental Workflow
The following diagram outlines a typical workflow for preclinical evaluation of a novel progestin compound.
Caption: Preclinical workflow for evaluating a novel progestin.
References
- 1. benchchem.com [benchchem.com]
- 2. ivis.org [ivis.org]
- 3. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential Effects of Acute Progesterone Administration on Spatial and Object Memory in Middle-Aged and Aged Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone facilitates exploration, affective and social behaviors among wildtype, but not 5α-reductase Type 1 mutant, mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. ESTROGENS AND PROGESTERONE AS NEUROPROTECTANTS: WHAT ANIMAL MODELS TEACH US - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progesterone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Norgestrel Oral Contraceptive Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of oral contraceptive formulations containing norgestrel.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of norgestrel oral contraceptives.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low Dissolution Rate | 1. Poor wetting of the drug substance due to its hydrophobic nature.2. Inadequate disintegration of the tablet.3. Drug-excipient interactions leading to the formation of less soluble complexes.4. High tablet hardness. | 1. Incorporate a suitable wetting agent (e.g., sodium lauryl sulfate) in the formulation.2. Increase the concentration of the superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) or use a more efficient one.[1]3. Conduct drug-excipient compatibility studies (e.g., using DSC, FTIR) to identify and avoid problematic excipients.4. Optimize the compression force during tableting to achieve a balance between tablet integrity and disintegration. |
| Content Uniformity Failure | 1. Segregation of the powder blend due to differences in particle size and density of the API and excipients.[2]2. Inadequate mixing of the low-dose norgestrel with the bulk of the excipients.[2][3]3. Poor flowability of the powder blend leading to inconsistent die filling. | 1. Use excipients with particle sizes similar to that of the norgestrel API.2. Employ a geometric dilution technique for blending the API with the excipients.3. Optimize the blending time and speed. Consider using specialized blending equipment for low-dose formulations.4. Incorporate a glidant (e.g., colloidal silicon dioxide) to improve powder flow. |
| Tablet Sticking and Picking | 1. Excessive moisture in the granulation.2. Inappropriate lubricant or insufficient lubricant concentration.3. Worn or improperly finished tablet press tooling. | 1. Optimize the drying process to achieve the target moisture content.2. Increase the concentration of the lubricant (e.g., magnesium stearate) or try an alternative lubricant.3. Inspect and polish or replace the punches and dies. |
| Degradation of Norgestrel in the Formulation | 1. Incompatible excipients.2. Exposure to heat, light, or moisture during manufacturing or storage.[4]3. Oxidative degradation.[5] | 1. Perform forced degradation studies to identify potential degradation pathways and incompatible excipients.[4][5]2. Implement controlled manufacturing and storage conditions (e.g., controlled room temperature and humidity, light-protective packaging).3. Consider the inclusion of an antioxidant in the formulation if oxidative degradation is identified as a significant pathway. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the critical quality attributes (CQAs) to consider when optimizing a norgestrel oral contraceptive formulation? A1: The critical quality attributes for a norgestrel oral contraceptive formulation typically include assay, content uniformity, dissolution, stability, and identification. For combination products with an estrogen, the CQAs for the estrogen component must also be considered.
-
Q2: How does the particle size of norgestrel impact the formulation process? A2: The particle size of norgestrel can significantly affect content uniformity and dissolution. A smaller, more uniform particle size can aid in achieving a homogenous blend, which is crucial for low-dose formulations.[2] However, very fine particles may lead to poor flowability and handling challenges. Micronization can be a technique to enhance the dissolution rate of poorly soluble drugs like levonorgestrel.
-
Q3: What are some common excipients used in norgestrel tablet formulations? A3: Common excipients include diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), lubricants (e.g., magnesium stearate), and glidants (e.g., colloidal silicon dioxide). The selection and proportion of these excipients are critical for the performance of the final product.[1]
Analytical Testing
-
Q4: What is a typical HPLC method for the assay of norgestrel in tablets? A4: A common approach is a reversed-phase HPLC method with UV detection. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength is typically around 240 nm.[6][7] For specific method parameters, refer to the detailed experimental protocols section.
-
Q5: How should a dissolution test for a norgestrel tablet be performed? A5: The dissolution test is typically performed using USP Apparatus 2 (paddle) in a specified dissolution medium. For a combination tablet of levonorgestrel and ethinylestradiol, a common medium is water. The paddle speed is usually set at 75 rpm. Samples are collected at specified time points and analyzed by HPLC.
-
Q6: What is the importance of a stability-indicating method for norgestrel? A6: A stability-indicating method is crucial to separate and quantify norgestrel from its degradation products, impurities, and excipients.[6] This ensures that the analytical method accurately measures the amount of undegraded drug in the product throughout its shelf life and under various stress conditions.[4][5]
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Assay for Norgestrel Tablets
-
Objective: To determine the amount of norgestrel in a tablet formulation.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Standard Preparation: Accurately weigh and dissolve a suitable amount of USP Norgestrel Reference Standard in the mobile phase to obtain a solution of known concentration.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the norgestrel.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
-
Procedure: Inject equal volumes of the standard and sample preparations into the chromatograph, record the peak areas, and calculate the quantity of norgestrel in the portion of tablets taken.
2. Dissolution Test for Norgestrel Tablets
-
Objective: To measure the rate and extent of norgestrel release from the tablet.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of water or other specified medium.
-
Apparatus Speed: 75 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples at specified time intervals from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze for norgestrel content using a validated analytical method, such as HPLC.
-
3. Content Uniformity Testing
-
Objective: To ensure that every tablet contains the intended amount of norgestrel within a narrow range.
-
Procedure:
-
Select a representative sample of tablets (typically 10) from a batch.
-
Individually assay the norgestrel content of each tablet using a validated method like HPLC.
-
Calculate the acceptance value based on the individual assay values, the mean of the assay values, and the label claim, as described in the relevant pharmacopeia (e.g., USP <905>).[9]
-
Quantitative Data Summary
The following tables provide illustrative data on the impact of formulation variables on the properties of norgestrel-containing tablets.
Table 1: Effect of Superdisintegrant Concentration on Tablet Disintegration Time
| Formulation ID | Superdisintegrant (Croscarmellose Sodium, % w/w) | Disintegration Time (seconds) |
| F1 | 1.0 | 180 |
| F2 | 2.0 | 95 |
| F3 | 4.0 | 45 |
Table 2: Influence of Lubricant Level on Tablet Hardness and Friability
| Formulation ID | Lubricant (Magnesium Stearate, % w/w) | Hardness (N) | Friability (%) |
| L1 | 0.5 | 85 | 0.8 |
| L2 | 1.0 | 78 | 0.5 |
| L3 | 1.5 | 65 | 0.3 |
Visualizations
Norgestrel Signaling Pathway
Norgestrel, as a progestin, primarily exerts its effects through binding to and activating progesterone receptors (PRs). This can occur through both genomic and non-genomic pathways.
Caption: Simplified signaling pathway of norgestrel, illustrating both genomic and non-genomic actions.
Experimental Workflow for Norgestrel Tablet Formulation Optimization
The development and optimization of a norgestrel oral contraceptive formulation follows a logical sequence of steps from initial characterization to final product testing.
Caption: A typical experimental workflow for the optimization of norgestrel oral contraceptive tablets.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Manufacture of Low-Dose Oral Solid Dosage Form to Support Early Clinical Studies Using an Automated Micro-Filing System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijpda.org [ijpda.org]
- 6. Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Long-Term Stability Testing of (+)-Norgestrel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of long-term stability testing of (+)-Norgestrel.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound, with a focus on analytical chromatography.
High-Performance Liquid Chromatography (HPLC) Issues
Problem: Peak Tailing in this compound Chromatogram
-
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for steroidal compounds like this compound is a common issue in reversed-phase HPLC. Here are the likely causes and troubleshooting steps:
-
Secondary Interactions with Residual Silanols: The silica backbone of C18 columns can have residual silanol groups that interact with the polar functional groups of this compound, causing peak tailing.
-
Solution 1: Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to mask the silanol groups.
-
Solution 2: pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analyte.
-
Solution 3: Use of a Modern Column: Employ a column with advanced end-capping technology designed to minimize residual silanol activity.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or mobile phase on the column frit or at the head of the column can cause peak shape issues.
-
Solution 1: Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.
-
Solution 2: Column Washing: Implement a robust column washing procedure after each analytical run to remove any adsorbed compounds. If the column is heavily contaminated, flushing with a series of strong solvents may be necessary.
-
-
Problem: Peak Splitting or Shoulder Peaks for this compound
-
Question: I am observing split or shoulder peaks for this compound. What could be the reason and how do I fix it?
-
Answer: Split or shoulder peaks can compromise the accuracy of quantification. Here are the common causes and solutions:
-
Co-elution with a Degradation Product or Impurity: A closely eluting compound can appear as a shoulder or a split peak.
-
Solution: Modify the chromatographic conditions to improve resolution. This can be achieved by changing the mobile phase composition (e.g., the ratio of organic solvent to water), trying a different organic modifier (e.g., methanol instead of acetonitrile), or using a column with a different selectivity.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can lead to a split flow path for the sample.
-
Solution: This usually indicates column degradation. Back-flushing the column at a low flow rate might temporarily resolve the issue. However, in most cases, the column will need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the recommended pH and temperature ranges for the column.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: this compound, a synthetic progestin, is susceptible to degradation under various stress conditions. The primary degradation pathways are hydrolysis (acidic and basic), oxidation, and photolysis. While the exact structures of all degradation products are not always fully elucidated in routine stability studies, forced degradation is essential to ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[2]
Q2: What are the typical stress conditions for a forced degradation study of this compound according to ICH guidelines?
A2: Forced degradation studies for this compound should be conducted under the following conditions to assess its intrinsic stability:
-
Acid Hydrolysis: 1N HCl at 100°C for 7 hours.
-
Base Hydrolysis: 0.5N NaOH at 100°C for 7 hours.
-
Oxidative Degradation: 10% H₂O₂ at 100°C for 7 hours.
-
Thermal Degradation: Dry heat at 100°C for 7 days.
-
Photolytic Degradation: Exposure to UV light for 7 days.[2]
Q3: How does temperature and humidity affect the long-term stability of this compound formulations?
A3: As with most pharmaceutical products, elevated temperature and humidity can accelerate the degradation of this compound. It is crucial to store the drug substance and product in controlled environments. Long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH, with accelerated studies at 40°C ± 2°C / 75% RH ± 5% RH to predict the shelf-life.
Q4: What type of analytical method is most suitable for the stability testing of this compound?
A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and appropriate technique. This method should be capable of separating this compound from its degradation products and any process-related impurities.
Data Presentation
The following tables summarize quantitative data on the degradation of Levonorgestrel (the biologically active enantiomer of this compound) under various stress conditions. This data is indicative of the stability of this compound.
Table 1: Degradation of Levonorgestrel Under Stress Conditions
| Stress Condition | Temperature | Duration | % Degradation |
| 1N HCl | 100°C | 7 hours | 31.52% |
| 0.5N NaOH | 100°C | 7 hours | 68.31% |
| 10% H₂O₂ | 100°C | 7 hours | 43.14% |
Data sourced from a stability-indicating RP-HPLC method development study for Levonorgestrel.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to assess the stability-indicating nature of the analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 0.5N
-
Hydrogen peroxide (H₂O₂), 10%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Heating block or water bath
-
UV chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and 1N HCl to achieve a final concentration of 10 µg/mL.
-
Heat the solution at 100°C for 7 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.
-
Dilute to the final volume with mobile phase.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and 0.5N NaOH to achieve a final concentration of 10 µg/mL.
-
Heat the solution at 100°C for 7 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.5N HCl.
-
Dilute to the final volume with mobile phase.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an appropriate volume of the stock solution and 10% H₂O₂ to achieve a final concentration of 10 µg/mL.
-
Heat the solution at 100°C for 7 hours.
-
Cool the solution to room temperature and dilute to the final volume with mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of this compound powder in a hot air oven at 100°C for 7 days.
-
After 7 days, prepare a solution of the heat-treated powder in mobile phase at a concentration of 10 µg/mL.
-
-
Photolytic Degradation:
-
Expose this compound powder to UV light in a UV chamber for 7 days.
-
After 7 days, prepare a solution of the UV-treated powder in mobile phase at a concentration of 10 µg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a starting point for the development of a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent
-
Mobile Phase: Acetonitrile: Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 241 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare the samples (from the forced degradation study or long-term stability study) in the mobile phase to a similar concentration as the standard.
-
Chromatographic Run: Inject the standard and sample solutions onto the HPLC system and record the chromatograms.
-
Data Analysis:
-
Determine the retention time of the this compound peak from the standard chromatogram.
-
In the sample chromatograms, identify the this compound peak and any additional peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the unstressed control.
-
Mandatory Visualization
Caption: Workflow for Forced Degradation Studies of this compound.
References
Technical Support Center: Enhancing Levonorgestrel Quantification Assay Precision
Welcome to the technical support center for levonorgestrel (LNG) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the precision and accuracy of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of levonorgestrel using common analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question: I am observing high variability and poor precision in my LC-MS/MS results. What are the potential causes and solutions?
Answer: High variability in LC-MS/MS assays for levonorgestrel can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Sample Preparation:
-
Inconsistent Extraction Recovery: The efficiency of extracting levonorgestrel from the sample matrix (e.g., plasma, serum) is critical. If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the protocol is followed precisely for all samples. Variations in solvent volumes, mixing times, or elution steps can lead to inconsistent recovery.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of levonorgestrel, leading to inaccurate and imprecise results.[4] The extent of this effect can vary between different lots of plasma.[1]
-
Solution: Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[5] To minimize matrix effects, optimize the chromatographic separation to separate levonorgestrel from interfering matrix components.[4] A more rigorous sample cleanup procedure, such as using a more selective SPE sorbent, can also be beneficial.
-
-
-
Chromatography:
-
Poor Peak Shape and Shifting Retention Times: Inconsistent peak shapes (e.g., tailing, fronting) or retention time shifts can lead to inaccurate peak integration and, consequently, poor precision. This can be caused by a degraded column, an inappropriate mobile phase, or fluctuations in column temperature.
-
Solution: Ensure the mobile phase is fresh, properly degassed, and of high purity (LC-MS grade).[6] Use a guard column to protect the analytical column from contaminants. If the problem persists, consider replacing the analytical column. Maintaining a constant column temperature using a column oven is also crucial for reproducible chromatography.
-
-
-
Mass Spectrometry:
Question: My assay sensitivity is insufficient to quantify low concentrations of levonorgestrel, particularly from subdermal implants. How can I improve the limit of quantification (LOQ)?
Answer: Achieving low limits of quantification is often necessary for pharmacokinetic studies of levonorgestrel, especially with low-dose formulations.[5] Here are several strategies to enhance sensitivity:
-
Sample Preparation:
-
Increase Sample Volume: If feasible, increasing the initial sample volume (e.g., from 200 µL to 500 µL of plasma) will concentrate a larger amount of the analyte for extraction.[5]
-
Concentration Step: After extraction, ensure the solvent evaporation and reconstitution step is optimized. Reconstituting the dried extract in a smaller volume of a solvent that is strong enough to dissolve the analyte but weak enough to ensure good peak shape on injection can significantly increase the on-column concentration.
-
Derivatization: Chemical derivatization can be employed to improve the ionization efficiency of levonorgestrel. For instance, derivatization with hydroxylamine to form the oxime derivative can enhance the signal in the mass spectrometer.[1]
-
-
LC-MS/MS Method Optimization:
-
Optimize Mobile Phase: The composition of the mobile phase, including additives like formic acid or ammonium hydroxide, can significantly impact ionization efficiency.[5][6] Experiment with different additives and concentrations to find the optimal conditions for levonorgestrel ionization in positive or negative ion mode.
-
Optimize Mass Spectrometer Parameters: Fine-tuning the precursor and product ion selection (MRM transitions) is crucial. Ensure that the collision energy is optimized to yield the most intense and stable product ions.[1] Additionally, optimizing source-dependent parameters is critical for maximizing the generation of gas-phase ions.[6]
-
Use a More Sensitive Instrument: If available, using a newer generation tandem mass spectrometer with improved ion optics and detector technology can provide a significant boost in sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Question: I am experiencing poor resolution and peak tailing in my HPLC-UV analysis of levonorgestrel. How can I improve the chromatography?
Answer: Poor peak shape and resolution in HPLC can compromise the accuracy and precision of quantification. Consider the following troubleshooting steps:
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase is a critical factor.
-
Solution: Systematically vary the mobile phase composition to achieve optimal separation and peak shape. For example, a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio has been shown to provide good separation on a C18 column.[8] Increasing the proportion of the aqueous phase will generally increase retention time, which may improve the resolution from interfering peaks.
-
-
Column Selection and Condition: The choice of stationary phase and the health of the column are paramount.
-
Solution: A C18 column is commonly used for levonorgestrel analysis.[8] If you are observing peak tailing, it could be due to secondary interactions with active sites on the silica backbone. Consider using a column with end-capping. If the column is old, it may need to be replaced.
-
-
Flow Rate: The flow rate affects both the retention time and the efficiency of the separation.
-
Solution: While a flow rate of 1.0 mL/min is common, adjusting it slightly (e.g., to 0.8 mL/min) can sometimes improve resolution, although it will increase the run time.[8]
-
-
Sample Solvent: The solvent used to dissolve the sample can impact peak shape.
-
Solution: Ideally, the sample should be dissolved in the mobile phase to avoid peak distortion. If a stronger solvent is used for dissolution, ensure the injection volume is small.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: My ELISA results for levonorgestrel show high background and poor reproducibility. What are the likely causes and how can I fix them?
Answer: High background and poor reproducibility are common issues in ELISA.[9] Here are some troubleshooting tips:
-
Inadequate Washing: Insufficient washing between steps is a primary cause of high background.
-
Solution: Ensure that the wells are washed thoroughly and consistently. Increase the number of wash cycles or the volume of wash buffer. After the final wash, tap the plate on absorbent paper to remove any residual buffer.[10]
-
-
Cross-Contamination: Contamination between wells can lead to inaccurate results.
-
Solution: Use fresh pipette tips for each standard and sample. Be careful not to splash reagents between wells.[11]
-
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lead to poor assay performance.
-
Incubation Times and Temperatures: Inconsistent incubation times and temperatures can lead to variability in results.[11]
-
Solution: Use a calibrated incubator to maintain a constant temperature. Ensure that the incubation time is the same for all wells.[10]
-
-
Non-Specific Binding: The antibody may be binding to other components in the sample matrix.
-
Solution: Ensure that the blocking buffer is effective. You may need to try different blocking agents or increase the blocking time.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters for a levonorgestrel quantification assay?
A1: According to regulatory guidelines, a validated bioanalytical method for levonorgestrel should demonstrate acceptable specificity, linearity, accuracy, precision, sensitivity (LOD and LOQ), recovery, and stability.[14][15]
Q2: What is a suitable internal standard for LC-MS/MS analysis of levonorgestrel?
A2: A stable isotope-labeled analog of the analyte is the ideal internal standard. Levonorgestrel-D6 is commonly used and is effective in compensating for variations in sample preparation and instrument response.[1][2] If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the sample can be used, but it may not compensate for all sources of variability as effectively.
Q3: How can I minimize matrix effects in my LC-MS/MS assay?
A3: Minimizing matrix effects is crucial for accurate quantification.[4] Strategies include:
-
Effective Sample Cleanup: Use a robust sample preparation method like SPE to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate levonorgestrel from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[3]
Q4: What are the expected ranges for linearity, precision, and accuracy for a validated levonorgestrel assay?
A4: The acceptable ranges can vary slightly depending on the regulatory agency, but generally:
-
Linearity: The coefficient of determination (r²) should be ≥ 0.99.[1][16]
-
Precision: The relative standard deviation (%RSD) or coefficient of variation (%CV) for replicate measurements should be ≤ 15% (≤ 20% at the LLOQ).[1][5]
-
Accuracy: The mean accuracy (or relative error, %RE) should be within ± 15% of the nominal concentration (± 20% at the LLOQ).[1][5]
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for levonorgestrel quantification.
Table 1: Performance of LC-MS/MS Methods for Levonorgestrel Quantification
| Parameter | Method 1[1] | Method 2[5] | Method 3[17] | Method 4[18] |
| Linearity Range | 100–30,000 pg/mL | 49.6–1500 pg/mL | 100–10,000 pg/mL | 0.2–30 ng/mL |
| LLOQ | 100 pg/mL | 49.6 pg/mL | 100 pg/mL | 0.2 ng/mL |
| Precision (%RSD) | < 6.50% | < 15% | Not Specified | Within 11.72% |
| Accuracy (%RE) | ± 5% | < 15% | Not Specified | Within 6.58% |
| Recovery | ~94% | >90% | Not Specified | Not Specified |
Table 2: Performance of HPLC and Other Methods for Levonorgestrel Quantification
| Parameter | HPLC-UV[8] | HPLC-UV/Fluorescence[19] | UV-Spectrophotometry[20] |
| Linearity Range | 2.6–15.6 µg/mL | Not Specified | 15-75 µg/mL |
| LOD | Not Specified | 83 times lower for EED | 0.0707 µg/mL |
| LOQ | Not Specified | Not Specified | 0.2142 µg/mL |
| Precision (%RSD) | < 2% | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.78–100.0% | Not Specified | 99.93–100.08% |
Experimental Protocols
Protocol 1: Levonorgestrel Quantification in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices in published methods.[1][5][21]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of levonorgestrel in methanol (e.g., 1 mg/mL).
-
Prepare a separate stock solution for the internal standard (e.g., levonorgestrel-D6) in methanol.
-
Perform serial dilutions of the levonorgestrel stock solution with methanol and then spike into blank human plasma to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution. Vortex to mix.
-
Condition an SPE cartridge (e.g., HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.[1]
-
Elute levonorgestrel and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for levonorgestrel (e.g., m/z 313.2 → 245.2) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for levonorgestrel and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of levonorgestrel in the QC and unknown samples from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for poor precision in levonorgestrel quantification assays.
Caption: Decision workflow for selecting a suitable levonorgestrel quantification method.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 10. elisabscience.com [elisabscience.com]
- 11. Common errors in manual ELISA assays and how automation can help [automata.tech]
- 12. cdn.gentaur.com [cdn.gentaur.com]
- 13. researchgate.net [researchgate.net]
- 14. biotechjournal.in [biotechjournal.in]
- 15. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 16. ijpscr.info [ijpscr.info]
- 17. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of levonorgestrel and two endogenous sex hormones in human plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Levonorgestrel Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of levonorgestrel (LNG), a synthetic progestogen widely used in contraception. The following sections detail the performance characteristics and experimental protocols of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. All data is presented to facilitate objective comparison and support the selection of the most appropriate method for your research or quality control needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for levonorgestrel determination is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters of various validated methods, providing a clear comparison to aid in your decision-making process.
Table 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
| Parameter | Method 1 (Pharmaceutical Dosage Form)[1] | Method 2 (Intrauterine Device)[2][3] | Method 3 (Combined with Ethinylestradiol)[4][5] | Method 4 (Combined with Ethinylestradiol)[6] |
| Stationary Phase | Hypersil ODS C-18 (125 mm × 4.6 mm, 5 µm) | Luna C18 (150 x 4.6 mm, 5 µm) | SunFire ODS (150 mm × 4.6 mm, 5 µm) | Qualisil Gold C18 (250 x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile: Water (50:50, v/v) | Acetonitrile: Water (50:50, v/v) | Acetonitrile: Methanol: Water (60:15:25, v/v/v) | Acetonitrile: Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (λ) | 243 nm | 241 nm | 230 nm | 225 nm |
| Retention Time | 4.3 min | ~8.5 min | Not Specified | 4.5 min |
| Linearity Range | 1.2 - 9.0 µg/mL | Not Specified | 1 - 70 µg/mL | 20.0 - 125.0 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | Not Specified | 0.997 | 0.9991 |
| Accuracy (% Recovery) | 98.88 - 100.37% | 99.78 - 100.0% | 101.78% | 99.82 ± 0.2% |
| Precision (%RSD) | < 2% | < 2% | Intra-day: 5.64%, Inter-day: 2.28% | < 2% |
| LOD | 0.12 µg/mL | Not Specified | 0.84 µg/mL | Not Specified |
| LOQ | 0.38 µg/mL | Not Specified | 2.79 µg/mL | Not Specified |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 (Human Plasma)[7] | Method 2 (Rat Plasma)[8] | Method 3 (Human Plasma)[9] |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction & Derivatization |
| Stationary Phase | Fortis™ C18 (100mm × 2.1mm, 3 µm) | Luna C18(2) (50×2.0mm, 3µM) | Kromasil C18 (50 × 4.6 mm) |
| Mobile Phase | A: 0.1% NH₄OH in Water, B: 0.1% NH₄OH in Methanol (Gradient) | Not Specified | Acetonitrile and 0.1% Formic Acid (Gradient) |
| Flow Rate | 400 µL/min | Not Specified | Not Specified |
| Ionization Mode | Heated ESI (Positive) | Not Specified | ESI |
| Linearity Range | Not Specified (LLOQ of 100-265 pg/mL mentioned as inadequate for their purpose) | 0.5 - 50 ng/mL | 100 - 30,000 pg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | ≥ 0.99 |
| Accuracy | Within ±15% for QCs, ±20% for LLOQ | Within acceptable limits | Within ± 5% (%RE) |
| Precision (%RSD) | Within ±15% for QCs, ±20% for LLOQ | Within acceptable limits | < 6.50% |
| Recovery | Not Specified | > 90% | 93.69% |
Table 3: UV-Visible Spectrophotometry Method
| Parameter | Method 1 (Bulk and Tablet Dosage Form)[10] |
| Solvent | Methanol |
| Detection (λmax) | Not specified, but linearity established |
| Linearity Range | 15 - 75 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.93 - 100.08% |
| LOD | 0.0707 µg/mL |
| LOQ | 0.2142 µg/mL |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in the comparison tables. These protocols are based on the information provided in the referenced literature and should be adapted and validated for specific laboratory conditions.
RP-HPLC Method for Levonorgestrel in Pharmaceutical Dosage Forms[1]
-
Chromatographic Conditions:
-
Column: Hypersil ODS C-18 (125 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 243 nm.
-
Injection Volume: Not specified.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of levonorgestrel reference standard in the mobile phase to obtain a known concentration.
-
-
Sample Preparation:
-
For tablet analysis, weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of levonorgestrel into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 1.2 - 9.0 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of levonorgestrel at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days. The Relative Standard Deviation (%RSD) should be within acceptable limits (typically <2%).[3]
-
LC-MS/MS Method for Levonorgestrel in Human Plasma[7]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Fortis™ C18 (100mm × 2.1mm, 3 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% ammonium hydroxide in deionized water and (B) 0.1% ammonium hydroxide in methanol.
-
Flow Rate: 400 µL/min.
-
Ionization: Heated Electrospray Ionization (HESI) in positive polarity mode.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Validation Parameters:
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations, as well as at the Lower Limit of Quantification (LLOQ), on different days.[7]
-
Specificity: Assessed by analyzing blank plasma samples to ensure no interference at the retention time of levonorgestrel and the internal standard.
-
UV-Visible Spectrophotometric Method[10]
-
Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
-
Solvent:
-
Methanol was used as the solvent.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of levonorgestrel in methanol.
-
From the stock solution, prepare a series of dilutions to establish the linearity range.
-
-
Sample Preparation:
-
For tablets, dissolve a known amount of the powdered tablet in methanol, sonicate, and dilute to a suitable concentration.
-
Filter the solution before measurement.
-
-
Validation Parameters:
-
Linearity: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) and plot a calibration curve of absorbance versus concentration. The linearity was established in the range of 15-75µg/ml.[10]
-
Accuracy: Determined by the recovery of a known amount of standard drug spiked into a sample solution. The percentage recovery was found to be in the range of 99.93-100.08%.[10]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ values were found to be 0.0707µg/ml and 0.2142µg/ml, respectively.[10]
-
Analytical Method Validation Workflow
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[11][12] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which typically include the assessment of parameters such as accuracy, precision, specificity, linearity, range, and robustness.[11][13][14][15]
Caption: General workflow for the validation of an analytical method.
References
- 1. neliti.com [neliti.com]
- 2. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. qbdgroup.com [qbdgroup.com]
comparative analysis of (+)-Norgestrel and levonorgestrel bioactivity
Comparative Bioactivity Analysis: (+)-Norgestrel vs. Levonorgestrel
Publication Abstract: This guide provides a detailed comparative analysis of the bioactivity of levonorgestrel and its enantiomer, this compound (dextronorgestrel). Norgestrel, a second-generation progestin, is a racemic mixture of these two stereoisomers.[1][2][3] The biological activity of norgestrel resides almost exclusively in levonorgestrel, which is a potent agonist of the progesterone receptor and a weak agonist of the androgen receptor.[2][4] In contrast, this compound is biologically inactive.[2][4] This document presents quantitative data on receptor binding affinities and in vivo potencies, details the experimental protocols used for these assessments, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Bioactivity Comparison
The following tables summarize the quantitative differences in bioactivity between levonorgestrel and this compound, focusing on receptor binding affinity and in vivo hormonal effects.
Table 1: Comparative Receptor Binding Affinity
This table presents the relative binding affinities (RBA) of levonorgestrel for various steroid hormone receptors. Data for this compound is generally not available as it is considered inactive, exhibiting negligible binding.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| Levonorgestrel | High (e.g., ~323% of progesterone)[5] | Moderate (e.g., ~58% of testosterone)[5] | Low (e.g., ~7.5%)[5] | Low (e.g., ~17%)[5][6] | Negligible (<0.02%)[5] |
| This compound | Inactive / Negligible[2][4] | Inactive / Negligible[2][4] | Inactive / Negligible | Inactive / Negligible | Inactive / Negligible |
Note: Relative binding affinity values can vary between studies depending on the experimental conditions and reference compounds used.
Table 2: Comparative In Vivo Bioactivity
This table outlines the in vivo progestational and androgenic potency of levonorgestrel. As the biologically active component, levonorgestrel is twice as potent as the racemic norgestrel mixture by weight.[2][4] this compound is considered devoid of in vivo activity.[4]
| Activity | Parameter | Potency of Levonorgestrel | Potency of this compound |
| Progestational | Ovulation Inhibition Dose | ~50-60 µ g/day [2] | Inactive |
| Endometrial Transformation | ~2.5-6 mg per cycle[6] | Inactive | |
| Androgenic | Prostate Growth Stimulation (Hershberger Assay) | Weakly androgenic[6] | Inactive |
Experimental Protocols
Detailed methodologies for key experiments cited in the bioactivity comparison are provided below.
Competitive Radioligand Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of levonorgestrel and this compound for progesterone and androgen receptors.
Methodology:
-
Receptor Preparation: A source of the target receptor is prepared. This is typically a cytosol fraction from a target tissue (e.g., rabbit uterus for progesterone receptors, rat prostate for androgen receptors) or a cell line engineered to express the human receptor (e.g., MCF-7 cells).[7][8]
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (levonorgestrel or this compound) are added to the incubation mixture. A control with no competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding) are also prepared.[9]
-
Equilibrium: The mixture is incubated for a sufficient period at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[9]
-
Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include filtration through glass fiber filters or dextran-coated charcoal adsorption.[10]
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from this curve. The relative binding affinity is then calculated relative to a standard compound (e.g., progesterone for PR, testosterone for AR).[11]
In Vivo Hershberger Assay for Androgenic Activity
This in vivo bioassay is the standard method for assessing the androgenic and anti-androgenic activity of a substance.
Objective: To evaluate the androgenic potential of levonorgestrel and this compound by measuring their effect on the growth of androgen-dependent tissues in castrated male rats.[12][13]
Methodology:
-
Animal Model: Immature, peripubertal male rats are surgically castrated to remove the endogenous source of androgens.[12]
-
Acclimation: The animals are allowed to recover and acclimate for a period (e.g., 7 days) during which the androgen-dependent tissues atrophy.
-
Dosing: The animals are divided into groups and treated daily with the test compound (levonorgestrel or this compound), a positive control (e.g., testosterone propionate), and a vehicle control for a set duration (e.g., 10 consecutive days). Administration is typically via oral gavage or subcutaneous injection.
-
Necropsy: On the day after the final dose, the animals are euthanized.
-
Tissue Collection: Five specific androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (with coagulating glands), levator ani and bulbocavernosus muscles (as a single unit), and the glans penis.[7]
-
Data Analysis: The weights of these tissues from the test groups are compared to those of the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.[14]
Mandatory Visualizations
Signaling Pathway
Caption: Levonorgestrel signaling pathway.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for the in vivo Hershberger bioassay.
References
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norgestrel - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 7. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uwyo.edu [uwyo.edu]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of (+)-Norgestrel and Desogestrel for Drug Development Professionals
An in-depth guide to the pharmacological profiles, receptor binding affinities, and experimental data of two key progestins.
This guide provides a comprehensive comparison of (+)-Norgestrel (levonorgestrel), a second-generation progestin, and desogestrel, a third-generation progestin. It is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of their molecular and clinical characteristics. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and visualizes critical biological pathways.
Introduction: A Tale of Two Progestins
Progestins are a class of synthetic hormones that mimic the effects of progesterone, a key hormone in the menstrual cycle and pregnancy. They are fundamental components of hormonal contraceptives and are used in various hormone therapies. This compound, the biologically active enantiomer of norgestrel, also known as levonorgestrel, has been a widely used and effective progestin for decades.[1] Desogestrel, a newer compound, was developed to improve upon earlier progestins by offering a more favorable side-effect profile, particularly concerning androgenic effects.[2] Desogestrel itself is a prodrug, rapidly metabolized in the body to its active form, etonogestrel.[3] This comparison will focus on levonorgestrel and etonogestrel to provide a direct pharmacological comparison.
Pharmacological Profile: A Head-to-Head Comparison
Both levonorgestrel and desogestrel exert their primary contraceptive effects through the same core mechanisms:
-
Inhibition of Ovulation: Both progestins suppress the mid-cycle surge of luteinizing hormone (LH), which is essential for the release of an egg from the ovary.[4][5]
-
Thickening of Cervical Mucus: They increase the viscosity of the cervical mucus, creating a barrier that impedes sperm penetration.[6]
-
Alteration of the Endometrium: They induce changes in the lining of the uterus, making it less receptive to the implantation of a fertilized egg.[6]
The key differences between these two progestins lie in their receptor binding profiles and subsequent clinical effects, particularly their androgenicity.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing levonorgestrel and etonogestrel.
Table 1: Relative Binding Affinity (RBA) to Steroid Receptors
| Progestin | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Levonorgestrel | 323%[7] | 58%[7] | < 0.02%[7] | 7.5%[7] | 17%[7] |
| Etonogestrel (active metabolite of Desogestrel) | High affinity[3] | High affinity[3] | Not demonstrated[3] | High affinity[3] | Not demonstrated[3] |
Note: RBA is relative to the natural hormone for each receptor (Progesterone for PR, Testosterone/DHT for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR).
Table 2: Androgenic and Progestogenic Potency
| Progestin | Relative Androgenic Potency (vs. Methyltestosterone) | Progestational Potency (Ovulation Inhibition, oral) |
| Levonorgestrel | 8.3[8] | Potent |
| Desogestrel | 3.4[8] | More potent than levonorgestrel |
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the relative binding affinity of levonorgestrel and etonogestrel to the progesterone and androgen receptors.
Methodology:
-
Cell Culture: Human cell lines expressing the target receptors are cultured. For progesterone receptor binding, T-47D or MCF-7 cells are commonly used. For androgen receptor binding, LNCaP or COS-1 cells transfected with the human androgen receptor are suitable.[9][10]
-
Cytosol Preparation: Cells are harvested and homogenized to prepare a cytosolic fraction containing the receptors.
-
Competitive Binding Assay: A constant concentration of a radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]methyltrienolone for AR) is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compounds (levonorgestrel or etonogestrel).[9]
-
Separation of Bound and Unbound Ligand: After incubation, bound and unbound radioligand are separated, often using a dextran-coated charcoal suspension.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is calculated as the ratio of the IC50 of the reference compound to the IC50 of the test compound, multiplied by 100.
Hershberger Bioassay for Androgenic and Anabolic Activity
Objective: To assess the in vivo androgenic and anabolic effects of levonorgestrel and desogestrel.
Methodology:
-
Animal Model: Immature, castrated male rats (weanling Sprague-Dawley rats) are used.[9] Castration removes the endogenous source of androgens.
-
Treatment: The animals are divided into groups and treated daily for a set period (typically 7-10 days) with the test compounds (levonorgestrel or desogestrel) administered orally or via subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[9]
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are measured. These include the ventral prostate, seminal vesicles (indicators of androgenic activity), and the levator ani muscle (an indicator of anabolic activity).[9]
-
Data Analysis: The organ weights of the treated groups are compared to those of the control groups. A dose-response curve can be generated to determine the relative potency of the compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing progestins.
References
- 1. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 2. Progestins Related to Progesterone and Testosterone Elicit Divergent Human Endometrial Transcriptomes and Biofunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 7. rndsystems.com [rndsystems.com]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial: Norgestrel vs. Norethindrone in Oral Contraceptives
A comprehensive evaluation of norgestrel and norethindrone, two progestins foundational to the development of oral contraceptives, reveals distinct differences in their clinical performance, particularly concerning contraceptive efficacy and cycle control. This guide synthesizes findings from head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a comparative analysis of these two compounds.
Progestin Generations at a Glance
Norgestrel, and its active isomer levonorgestrel, are classified as second-generation progestins, while norethindrone is a first-generation progestin. This generational classification is associated with differences in potency and side effect profiles.
Caption: Generational classification of progestins.
Contraceptive Efficacy
Clinical data from a trial involving 875 women using monophasic oral contraceptives indicated a lower pregnancy rate with norgestrel compared to norethindrone over twelve months of use.
Table 1: Contraceptive Efficacy of Monophasic Norgestrel vs. Norethindrone
| Progestin | Number of Participants | Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | Citation |
| Norgestrel | 875 (combined) | Fewer pregnancies | 0.12 | 0.02–0.99 | [1] |
| Norethindrone | 875 (combined) | More pregnancies | [1] |
Cycle Control
Superior cycle control is a significant advantage observed with second-generation progestins like norgestrel when compared to the first-generation progestin, norethindrone. This is evident in lower incidences of intermenstrual bleeding, spotting, and absence of withdrawal bleeding.
Monophasic Formulations
In a study of 875 women, the norgestrel group experienced fewer cycle disturbances.[1]
Table 2: Cycle Control with Monophasic Norgestrel vs. Norethindrone
| Outcome | Relative Risk (RR) (Norgestrel vs. Norethindrone) | 95% Confidence Interval (CI) | Citation |
| Discontinuation due to cycle disturbances | 0.27 | 0.12–0.61 | [1] |
| Intermenstrual bleeding | 0.69 | 0.52–0.91 | [1] |
| Absence of withdrawal bleeding | 0.29 | 0.16–0.54 | [1] |
| Other menstrual complaints | 0.37 | 0.25–0.55 | [1] |
Triphasic Formulations
A comparison of triphasic levonorgestrel and norethindrone formulations also demonstrated better cycle control with levonorgestrel.
Table 3: Cycle Control with Triphasic Levonorgestrel vs. Norethindrone
| Outcome | Relative Risk (RR) (Levonorgestrel vs. Norethindrone) | 95% Confidence Interval (CI) | Citation |
| Spotting | 0.44 | 0.20–0.97 | [1] |
| Breakthrough bleeding | 0.45 | 0.24–0.85 | [1] |
| Intermenstrual bleeding | 0.53 | 0.34–0.84 | [1] |
In another study comparing a monophasic levonorgestrel/ethinylestradiol combination with a triphasic norethindrone/ethinylestradiol regimen, the monophasic levonorgestrel group showed a consistently higher percentage of normal cycles.[2] By the fourth cycle, 69.9% of cycles were normal in the levonorgestrel group compared to 54.4% in the norethindrone group.[2]
Side Effects and Discontinuation
While side effects were reported to be similar for both monophasic norgestrel and norethindrone, discontinuation rates were lower with second-generation progestogens compared to first-generation ones.[1]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, a generalized methodology for a head-to-head clinical trial of oral contraceptives can be described.
Generalized Experimental Workflow
Caption: Generalized workflow for a comparative oral contraceptive clinical trial.
Study Design: The trials are typically randomized, multicenter, and may be open-label or single-blind.[2]
Participant Population: Healthy, sexually active women with a history of normal menstrual cycles are enrolled.[2] Inclusion and exclusion criteria often consider factors such as age, BMI, and medical history.
Intervention: Participants are randomly assigned to receive either a norgestrel-containing or a norethindrone-containing oral contraceptive for a specified number of cycles (e.g., 4 to 12). The dosages and whether the formulation is monophasic or triphasic are key variables.
Data Collection: Data is collected through daily diaries maintained by the participants to record bleeding patterns and any adverse events.[2] Regular follow-up visits with investigators are also scheduled for assessment.
Primary and Secondary Endpoints:
-
Primary endpoints often include contraceptive efficacy (pregnancy rates) and cycle control (incidence of spotting, breakthrough bleeding, and amenorrhea).
-
Secondary endpoints may include the incidence of side effects, discontinuation rates, and participant satisfaction.
Statistical Analysis: Efficacy is often calculated using methods like the Pearl Index or life-table analysis.[3] Relative risks and confidence intervals are calculated to compare the outcomes between the two groups. Statistical significance is typically set at p < 0.05.
Summary
The available clinical evidence suggests that norgestrel-containing oral contraceptives, representative of second-generation progestins, offer advantages over norethindrone-containing, first-generation progestins. These benefits are most pronounced in terms of higher contraceptive efficacy and superior cycle control, with a lower incidence of bleeding irregularities. These factors contribute to higher continuation rates among users. For drug development professionals, these findings underscore the importance of the progestin component in optimizing the clinical profile of combined oral contraceptives.
References
- 1. Effectiveness and acceptability of progestogens in combined oral contraceptives – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of cycle control with monophasic levonorgestrel/ethinylestradiol 100 micrograms/20 micrograms versus triphasic norethindrone/ethinylestradiol 500-750-1000 micrograms/35 micrograms: a multicenter, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in Contraceptive Clinical Trial Design and the Challenges in Making Comparisons Across Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for (+)-Norgestrel
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (+)-Norgestrel, the biologically active component of Norgestrel, is paramount for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. The selection of an appropriate analytical technique is a critical decision that influences the reliability and validity of experimental data. This guide provides a comprehensive comparison of various analytical techniques for the determination of this compound, with a focus on their cross-validation to ensure data integrity.
A variety of analytical methods have been successfully employed for the quantification of Norgestrel and its active isomer, Levonorgestrel, in different matrices. These include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] While Gas Chromatography-Mass Spectrometry (GC-MS) and Radioimmunoassay (RIA) have also been reported, HPLC and LC-MS/MS are currently the most prevalent techniques due to their specificity, sensitivity, and accuracy.[1][4]
Comparative Performance of Analytical Techniques
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of different analytical techniques for the determination of this compound (Levonorgestrel), based on published validation data.
Table 1: Performance Characteristics of HPLC and UFLC-MS/MS Methods for Norgestrel Analysis
| Parameter | RP-HPLC[2] | UFLC-MS/MS[1] |
| Linearity Range | 2.6 - 15.6 µg/mL | 304.356 - 50,807.337 pg/mL |
| Correlation Coefficient (r²) | 0.9999 | Not explicitly stated, but linearity was validated |
| Accuracy (% Recovery) | 99.78 - 100.0% | Within ±9.0% of nominal values |
| Precision (% RSD) | < 2% | < 11.0% |
| Limit of Quantification (LOQ) | Not explicitly stated | 304.356 pg/mL |
| Matrix | Silicone-based intrauterine device | Human Plasma |
Table 2: Performance Characteristics of LC-MS/MS Methods for Norgestrel Analysis
| Parameter | HPLC-MS/MS (APCI)[5] | LC-MS/MS (ESI)[3] |
| Linearity Range | 0.2 - 50 ng/mL | 49.6 - 1500 pg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was validated | Not explicitly stated, but linearity was validated |
| Accuracy | Not explicitly stated | Within ±15% for QCs, ±20% for LLOQ |
| Precision (% RSD) | Intra-assay: < 10%, Inter-assay: < 9% | Within ±15% for QCs, ±20% for LLOQ |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 49.6 pg/mL |
| Matrix | Human Serum | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of Levonorgestrel in pharmaceutical formulations.[2]
-
Sample Preparation: The drug is extracted from the silicone-based intrauterine device using tetrahydrofuran (THF). The stock solution is prepared by dissolving an accurately weighed amount of Levonorgestrel in THF, followed by sonication. Further dilutions are made with acetonitrile (ACN) to achieve the desired concentration.[2]
-
Chromatographic Conditions:
2. Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
This highly sensitive method is ideal for determining Norgestrel levels in human plasma for pharmacokinetic studies.[1]
-
Sample Preparation: Norgestrel and the internal standard (Levonorgestrel D6) are extracted from human plasma via liquid-liquid extraction using tertiary butyl methyl ether (tBME). The supernatant is evaporated to dryness and the residue is reconstituted before injection.[1]
-
Chromatographic Conditions:
3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI)
This method allows for the simultaneous determination of Norgestrel and progesterone in human serum.[5]
-
Sample Preparation: Blood samples are centrifuged to obtain serum. The exact sample preparation method is stated to be a slight modification of a previously described method, which is not detailed in the abstract.[5]
-
Chromatographic and Mass Spectrometric Conditions:
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This highly sensitive method is suitable for quantifying Levonorgestrel released from a subdermal implant in human plasma.[3]
-
Sample Preparation: Levonorgestrel is extracted from a 500 µL plasma sample using liquid-liquid extraction.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical techniques for this compound.
Caption: Workflow for cross-validating analytical techniques for this compound.
This guide provides a foundational comparison to aid in the selection and cross-validation of analytical methods for this compound. It is imperative for laboratories to perform their own in-house validation to ensure the chosen method is fit for its intended purpose and meets the required regulatory standards.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
Efficacy of Low-Dose Norgestrel Contraception: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of low-dose norgestrel contraception against other hormonal contraceptive alternatives. The information presented is supported by experimental data from clinical trials to validate the efficacy and characterize the safety profile of this progestin-only contraceptive method.
Low-dose norgestrel (0.075 mg daily) offers an estrogen-free option for pregnancy prevention. Its primary mechanism of action involves thickening cervical mucus to inhibit sperm penetration, with a secondary effect of suppressing ovulation in a proportion of users.[1][2] This guide will delve into the quantitative measures of its efficacy, bleeding profiles, and side effects in comparison to other commonly used oral contraceptives.
Contraceptive Efficacy: A Quantitative Comparison
The efficacy of a contraceptive method is most commonly measured by the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use.[3] A lower Pearl Index indicates higher contraceptive efficacy. The following table summarizes the Pearl Index for low-dose norgestrel and other selected oral contraceptives based on data from various clinical trials.
| Contraceptive Agent | Dosage | Pearl Index (Pregnancies per 100 Woman-Years) | Study Population/Notes |
| Norgestrel | 0.075 mg | 2.0 [4] | 144 women of proven fertility over 30 cycles.[4] |
| 2.2 (Typical Use) [5] | Review of 6 studies in non-breastfeeding individuals.[5] | ||
| Perfect-use effectiveness rate up to 98% [6] | Initial clinical trials.[6] | ||
| Levonorgestrel (in COC) | 0.125 mg (with 0.03 mg ethinylestradiol) | Not specified, study to investigate efficacy | Clinical trial NCT00220324[7] |
| Norgestrel (in COC) | 0.3 mg (with 0.03 mg ethinylestradiol) | 0.20[8] | 1,700 women over 22,489 cycles.[8] |
| Norethindrone (triphasic COC) | 0.5-1.0 mg (with 35 µg ethinylestradiol) | Not specified, compared bleeding patterns | Compared to levonorgestrel triphasic.[9] |
| Levonorgestrel (triphasic COC) | 50-125 µg (with 30-40 µg ethinylestradiol) | Not specified, compared bleeding patterns | Compared to norethindrone triphasic.[9] |
Bleeding Profiles: A Comparative Overview
Unscheduled bleeding is a common side effect of progestin-only contraceptives and a primary reason for discontinuation.[4] The following table compares the bleeding patterns associated with low-dose norgestrel and other hormonal contraceptives.
| Contraceptive Agent | Dosage | Key Bleeding Profile Characteristics |
| Norgestrel | 0.075 mg | High proportion of irregular and generally short bleeding intervals; about one-fifth of cycles lasting less than 17 days.[4] In initial clinical studies, 48.6% reported breakthrough bleeding and 47.3% reported spotting. Amenorrhea was reported by 6.1% in the first cycle and 28.7% overall.[2] |
| Norethindrone | 5 mg (for menses delay) | Superior in preventing breakthrough bleeding compared to a combined oral contraceptive when started late in the cycle (8% spotting vs. 43%).[1][10] |
| Levonorgestrel (triphasic COC) | 50-125 µg (with 30-40 µg ethinylestradiol) | Lower incidence of intermenstrual bleeding compared to a norethindrone triphasic oral contraceptive (44.9% vs. 61.9%).[9] |
| Drospirenone (POP) vs. Desogestrel (POP) | 4 mg vs. 0.075 mg | Drospirenone was associated with a lower proportion of unscheduled bleeding compared to desogestrel.[11] |
| Levonorgestrel IUS vs. COC | 52 mg vs. Monophasic 30-35µg EE COC | Both improved bleeding-related quality of life in women with heavy menstrual bleeding with no significant difference between the two.[12] |
Common Side Effects: Incidence and Comparison
The table below outlines the incidence of common side effects reported in clinical trials of low-dose norgestrel and provides a qualitative comparison with other contraceptives.
| Side Effect | Low-Dose Norgestrel (0.075 mg) | Other Progestin-Only Pills (General) | Combined Oral Contraceptives (General) |
| Irregular Vaginal Bleeding | Most common adverse event, occurred in 21% of participants in the ACCESS study.[13] | A known common side effect, with newer formulations like drospirenone showing improved bleeding profiles.[11] | Generally better cycle control, but breakthrough bleeding can occur, especially in the initial months.[8] |
| Headache | Reported, but specific incidence rates from comparative trials are limited. | A possible side effect. | A common side effect. |
| Nausea | Reported, but specific incidence rates from comparative trials are limited. | A possible side effect. | More common, especially in the initial phase of use, often related to the estrogen component. |
| Breast Tenderness | Reported, but specific incidence rates from comparative trials are limited. | A possible side effect. | A common side effect, often related to the estrogen component. |
| Dizziness | Reported, but specific incidence rates from comparative trials are limited. | A possible side effect. | A possible side effect. |
| Acne | Reported, but specific incidence rates from comparative trials are limited. | Can occur, though some newer progestins may have a neutral or beneficial effect on acne. | Can improve or worsen acne depending on the progestin component. |
| Weight Gain | No demonstrable adverse effects on weight reported in a study of a low-dose norgestrel-containing COC.[8] | Some users report weight gain. | Variable effects on weight. |
Experimental Protocols: Key Methodologies
Pivotal Trial for Low-Dose Norgestrel Efficacy and Safety (Based on Rosati et al., 1972)[4]
-
Study Design: A clinical trial involving 144 women of proven fertility.
-
Intervention: Continuous daily administration of 75 µg of norgestrel.
-
Duration: Up to 30 months.
-
Primary Outcome Measures:
-
Contraceptive efficacy, assessed by the Pearl Index and the life-table method.
-
Menstrual cycle patterns, including the length of bleeding intervals.
-
-
Secondary Outcome Measures:
-
Incidence of side effects.
-
Effects on serum cholesterol and globulin levels.
-
Return to fertility after discontinuation.
-
-
Data Collection: Detailed menstrual diaries and regular clinical follow-up.
ACCESS Study: Adherence with Continuous-dose Oral Contraceptive: Evaluation of Self-Selection and Use (Simulated Over-the-Counter Setting)[14]
-
Study Design: A single-arm, non-randomized, open-label, multicenter, prospective study.
-
Participants: 1246 female patients aged 11 years or older without vision deficits and able to read the label.
-
Intervention: Norgestrel 0.075 mg tablets used in a simulated over-the-counter setting for 24 weeks.
-
Primary Outcome Measures:
-
Proportion of participants who made a clinically correct self-selection to start the product based on the label.
-
Adherence to the daily dosing regimen.
-
-
Methodology: Participants' understanding of the product label and their ability to correctly use the medication without the guidance of a healthcare provider were assessed.
Signaling Pathways and Workflows
Caption: Mechanism of action of low-dose norgestrel contraception.
Caption: Generalized workflow for a comparative clinical trial of contraceptives.
References
- 1. Norethindrone is superior to combined oral contraceptive pills in short-term delay of menses and onset of breakthrough bleeding: a randomized trial | springermedizin.de [springermedizin.de]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical and laboratory findings in a trial of norgestrel, a low-dose progestogen-only contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of recommendations, efficacy, and patient safety for over-the-counter norgestrel for daily contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opill (0.075mg Oral Norgestrel Tablet) Information | FDA [fda.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A low-dose combination oral contraceptive. Experience with 1,700 women treated for 22,489 cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A clinical comparison of two triphasic oral contraceptives with levonorgestrel or norethindrone: a prospective, randomized, single-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norethindrone is superior to combined oral contraceptive pills in short-term delay of menses and onset of breakthrough bleeding: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. obgproject.com [obgproject.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Unmasking Androgenic Nuances: A Comparative Analysis of (+)-Norgestrel and Drospirenone
For researchers, scientists, and drug development professionals, a precise understanding of the androgenic effects of progestins is paramount in the development of safer and more targeted hormonal therapies. This guide provides a detailed, data-driven comparison of the androgenic profiles of (+)-Norgestrel (levonorgestrel), a widely used second-generation progestin, and drospirenone, a fourth-generation progestin derived from spironolactone.
While both compounds are integral to contraceptive formulations, their interactions with the androgen receptor (AR) diverge significantly. Levonorgestrel is known for its residual androgenic activity, whereas drospirenone is characterized by its anti-androgenic properties.[1][2][3] This comparative analysis delves into the experimental data that elucidates these contrasting effects, offering a valuable resource for informed decision-making in research and development.
At the Receptor: A Quantitative Look at Binding Affinities
The interaction of a compound with the androgen receptor is a key determinant of its androgenic or anti-androgenic potential. Competitive binding assays are employed to quantify this interaction, typically reported as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled androgen. A lower Ki value indicates a higher binding affinity.
| Compound | Androgen Receptor (AR) Binding Affinity (Ki, nM) | Reference Androgen (DHT) Ki (nM) | Relative Binding Affinity (RBA) (%) | Reference |
| This compound (Levonorgestrel) | 1.9 ± 0.4 | 0.23 ± 0.04 | 12.1 | [4] |
| Drospirenone | 1.5 ± 0.3 | 0.23 ± 0.04 | 15.3 | [4] |
| Dihydrotestosterone (DHT) | 0.23 ± 0.04 | 0.23 ± 0.04 | 100 | [4] |
Note: The data presented is from a single study for direct comparability. Ki values are presented as mean ± SEM. RBA is calculated relative to DHT.
Interestingly, while both levonorgestrel and drospirenone exhibit high affinity for the androgen receptor, their functional effects are opposing. The subsequent sections on transcriptional activation provide a clearer picture of their distinct pharmacological profiles.
Functional Consequences: Transcriptional Activation and Inhibition
Beyond binding, the critical measure of a compound's androgenic effect is its ability to activate or inhibit the transcriptional activity of the androgen receptor. This is commonly assessed using reporter gene assays, where the activation of the receptor by a ligand drives the expression of a reporter gene, such as luciferase.
Agonist Activity: Measuring Androgenic Activation
Androgenic compounds act as agonists, promoting the AR-mediated transcription of target genes. The potency (EC50) and efficacy (Emax) of this activation are key parameters.
| Compound | Agonist Efficacy (Emax, % of DHT) | Agonist Potency (EC50, nM) | Reference |
| This compound (Levonorgestrel) | 105.7 ± 5.8 | 0.3 ± 0.1 | [4] |
| Drospirenone | No significant agonist activity | Not Applicable | [4][5] |
| Dihydrotestosterone (DHT) | 100 | 0.1 ± 0.02 | [4] |
Note: Emax values are expressed as a percentage of the maximal response induced by the reference androgen, DHT. EC50 is the concentration of the compound that produces 50% of its maximal effect.
These data clearly demonstrate that levonorgestrel is a potent agonist of the androgen receptor, with an efficacy comparable to the natural androgen DHT.[4] In contrast, drospirenone does not exhibit any significant androgenic activity.[4][5]
Antagonist Activity: Gauging Anti-Androgenic Effects
Anti-androgenic compounds act as antagonists, inhibiting the AR activation induced by an agonist. The potency of this inhibition is quantified by the IC50 value.
| Compound | Antagonist Potency (IC50, nM) | Reference Antagonist (Hydroxyflutamide) IC50 (nM) | Reference |
| This compound (Levonorgestrel) | No significant antagonist activity | Not Applicable | [4] |
| Drospirenone | 20.1 ± 3.5 | 30.2 ± 4.7 | [4] |
| Hydroxyflutamide | 30.2 ± 4.7 | 30.2 ± 4.7 | [4] |
Note: IC50 is the concentration of the antagonist that inhibits 50% of the response induced by an agonist.
The results confirm the anti-androgenic nature of drospirenone, which demonstrates a potent ability to inhibit androgen receptor activation, with a potency comparable to the well-characterized anti-androgen, hydroxyflutamide.[4] Levonorgestrel, as expected, shows no anti-androgenic activity.[4]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for the critical evaluation and replication of these findings.
Androgen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (methyltrienolone) as the radiolabeled ligand
-
Test compounds (this compound, drospirenone) and reference compound (DHT)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite slurry
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test and reference compounds. Prepare the radiolabeled ligand solution at a concentration appropriate for saturation binding.
-
Incubation: In assay tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the unlabeled test or reference compound. A control group with only the radiolabeled ligand is also included to determine total binding, and another set with an excess of unlabeled DHT to determine non-specific binding.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the hydroxyapatite.
-
Quantification: Discard the supernatant containing the free radiolabeled ligand. Wash the pellet to remove any remaining unbound ligand. Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the specifically bound radiolabeled ligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Androgen Receptor Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express the androgen receptor.
-
An expression vector containing the human androgen receptor gene.
-
A reporter vector containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (this compound, drospirenone), a reference agonist (DHT), and a reference antagonist (e.g., hydroxyflutamide).
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate conditions. Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter vector using a suitable transfection reagent.
-
Compound Treatment (Agonist Mode): After transfection, treat the cells with varying concentrations of the test compounds or the reference agonist (DHT). A vehicle control is also included.
-
Compound Treatment (Antagonist Mode): To assess antagonist activity, treat the cells with a fixed concentration of the agonist (DHT) in the presence of varying concentrations of the test compounds or the reference antagonist.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay reagent.
-
Data Analysis:
-
Agonist Mode: Plot the luciferase activity against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) from this curve.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration. Determine the IC50 value from this curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps can aid in a deeper understanding of the comparison.
Conclusion
The experimental data unequivocally demonstrates the distinct androgenic profiles of this compound and drospirenone. While both progestins interact with the androgen receptor, this compound acts as a potent agonist, exhibiting androgenic activity comparable to DHT. In stark contrast, drospirenone functions as an effective antagonist, actively inhibiting androgen receptor-mediated signaling. This fundamental difference in their mechanism of action has significant implications for their clinical use and side-effect profiles. For researchers and developers in the pharmaceutical industry, this detailed comparison underscores the importance of considering the specific molecular interactions of progestins to design next-generation hormonal therapies with improved safety and targeted efficacy.
References
- 1. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiandrogenic and antimineralocorticoid health benefits of COC containing newer progestogens: dienogest and drospirenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Effectiveness of Progestins in Combined Oral Contraceptives: A Guide for Researchers and Drug Development Professionals
An In-depth Analysis of Contraceptive Efficacy, Cycle Control, Side Effect Profiles, and Molecular Mechanisms of Four Key Progestins
Combined oral contraceptives (COCs) are a cornerstone of modern contraception, with their efficacy and tolerability largely influenced by the progestin component. This guide provides a detailed comparison of four commonly prescribed progestins—levonorgestrel, drospirenone, desogestrel, and gestodene—to assist researchers, scientists, and drug development professionals in understanding their relative performance. The information presented is based on a comprehensive review of clinical trial data and pharmacological studies.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the comparative effectiveness of the four progestins across key performance indicators.
Table 1: Contraceptive Efficacy
| Progestin | Pearl Index (Typical Use) | Pearl Index (Perfect Use) | Citation |
| Levonorgestrel | 0.3 - 2.0 | 0.1 | [1][2] |
| Drospirenone | 0.41 - 0.8 | 0.3 | [3] |
| Desogestrel | 0.0 - 0.4 | 0.0 | [4] |
| Gestodene | 0.07 - 0.57 | 0.07 | [5] |
Table 2: Cycle Control: Breakthrough Bleeding (BTB) and Spotting
| Progestin | Incidence of BTB/Spotting (First 3-4 Cycles) | Incidence of BTB/Spotting (After 4 Cycles) | Citation |
| Levonorgestrel | Higher incidence in initial cycles | Decreases and stabilizes | [6] |
| Drospirenone | Generally good cycle control | Low incidence | [7] |
| Desogestrel | Variable, can be higher initially | Improves over time | [4] |
| Gestodene | Good cycle control | Low incidence | [5] |
Table 3: Common Side Effects Profile
| Progestin | Nausea | Breast Tenderness | Androgenic Effects (e.g., Acne) |
| Levonorgestrel | Common | Common | Higher potential |
| Drospirenone | Less common | Common | Anti-androgenic effects |
| Desogestrel | Common | Common | Low androgenic potential |
| Gestodene | Less common | Common | Low androgenic potential |
Experimental Protocols: Methodologies for Key Experiments
A critical aspect of evaluating and comparing COCs is the methodology employed in clinical trials. Below are detailed protocols for assessing the primary endpoints.
Contraceptive Efficacy: The Pearl Index
The Pearl Index remains a widely used method for reporting contraceptive efficacy in clinical trials.[1]
-
Objective: To determine the number of unintended pregnancies per 100 woman-years of exposure to a specific COC.
-
Calculation:
-
Method 1 (based on months of exposure): (Total number of accidental pregnancies / Total months of exposure) x 1200.
-
Method 2 (based on menstrual cycles): (Total number of accidental pregnancies / Total number of menstrual cycles) x 1300.
-
-
Data Collection:
-
Record the total number of women enrolled in the study.
-
Track the number of months or menstrual cycles each participant uses the COC.
-
Document all pregnancies that occur during the study period.
-
Distinguish between "perfect use" (participants who used the COC exactly as directed) and "typical use" (all participants, including those with imperfect use) for separate calculations.
-
Cycle Control: Assessment of Breakthrough Bleeding and Spotting
While a single standardized methodology is not universally adopted, the World Health Organization (WHO) provides recommendations for collecting and analyzing bleeding data.
-
Objective: To quantify the incidence, duration, and intensity of unscheduled bleeding and spotting.
-
Data Collection:
-
Participants maintain a daily diary to record any bleeding or spotting.
-
Bleeding is often categorized as:
-
Breakthrough bleeding: Uterine bleeding requiring sanitary protection.
-
Spotting: Uterine bleeding that does not require sanitary protection.
-
-
Data is typically analyzed over 90-day reference periods.
-
-
Analysis: The number of bleeding and spotting days, the number of episodes, and the mean length of episodes are calculated for each reference period.
Side Effect Assessment: Standardized Scales
Nausea:
-
Methodology: Utilize a validated rating scale to assess the frequency and severity of nausea.
-
Data Collection: Patients complete the scale at regular intervals (e.g., daily or weekly) during the clinical trial.
Breast Tenderness:
-
Methodology: While no single universal standard exists, breast pain can be assessed using a Visual Analogue Scale (VAS) or a Numeric Rating Scale (NRS), similar to nausea assessment. For more detailed evaluation, a validated instrument like the Breast Cancer Perception Scale can be adapted.[10][11]
-
Data Collection: Patients self-report the level of breast tenderness at specified time points throughout the study.
Androgenic Effects:
-
Methodology:
-
Clinical Assessment: The modified Ferriman-Gallwey score is used to grade hirsutism by assessing hair growth in nine body areas.[12] Acne is evaluated by counting lesions and assessing severity.
-
Biochemical Assessment: Measurement of serum levels of androgens such as total and free testosterone, androstenedione, and dehydroepiandrosterone sulfate (DHEAS) using liquid chromatography-mass spectrometry (LC-MS/MS) for accuracy.[13][14]
-
-
Data Collection: Clinical assessments and blood samples are taken at baseline and at specified follow-up visits.
Signaling Pathways and Molecular Mechanisms
The diverse effects of progestins are mediated through their interaction with various steroid hormone receptors. The following diagrams illustrate the primary signaling pathways for each progestin.
Levonorgestrel Signaling Pathways
Levonorgestrel, a second-generation progestin, primarily exerts its effects through the progesterone receptor (PR) and also has notable androgenic activity through the androgen receptor (AR).
Levonorgestrel binds to PR and AR, leading to gene transcription changes.
Drospirenone Signaling Pathways
Drospirenone, a fourth-generation progestin, is unique due to its anti-mineralocorticoid and anti-androgenic properties, in addition to its progestogenic effects.
Drospirenone acts as a PR agonist and an MR and AR antagonist.
Desogestrel Signaling Pathway
Desogestrel is a third-generation progestin with high progestational selectivity and minimal androgenic activity. It is a prodrug that is converted to its active metabolite, etonogestrel.
Desogestrel is metabolized to etonogestrel, which activates the PR.
Gestodene Signaling Pathways
Gestodene is another third-generation progestin known for its high progestational potency and low androgenic activity. It also has some affinity for the glucocorticoid receptor (GR).
Gestodene primarily activates the PR and also interacts with the GR.
Conclusion
The selection of a progestin for use in a combined oral contraceptive has significant implications for its clinical profile. Levonorgestrel, while highly effective, carries a greater potential for androgenic side effects. Drospirenone offers a unique anti-mineralocorticoid and anti-androgenic profile, which may be beneficial for some individuals. Desogestrel and gestodene, as third-generation progestins, provide high contraceptive efficacy with a lower incidence of androgenic side effects. A thorough understanding of the comparative effectiveness and underlying molecular mechanisms of these progestins is crucial for the development of new and improved contraceptive options. This guide provides a foundational resource for professionals in the field to inform their research and development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Desogestrel - Wikipedia [en.wikipedia.org]
- 5. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local levonorgestrel regulation of androgen receptor and 17beta-hydroxysteroid dehydrogenase type 2 expression in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of nausea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy evaluation and mechanistic investigation of transcutaneous auricular vagus nerve stimulation in enhancing the therapeutic effects of semaglutide and reducing its gastrointestinal side effects: a randomized controlled trial protocol [frontiersin.org]
- 10. Breast pain: assessment, management, and referral criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breast Cancer Perception Scale: Psychometric Development Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approach to androgen excess in women: Clinical and biochemical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Approach to Hyperandrogenism in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Androgens in women - critical evaluation of the methods for their determination in diagnostics of endocrine disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape: A Comparative Guide to Synthetic Progestogen Affinities
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic progestogens and their target, the progesterone receptor (PR), is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive comparison of the relative binding affinities of a range of synthetic progestogens, supported by detailed experimental methodologies and visual representations of the key signaling pathways involved.
Relative Binding Affinities of Synthetic Progestogens for the Progesterone Receptor
The ability of a synthetic progestogen to elicit a biological response is intrinsically linked to its binding affinity for the progesterone receptor. The following table summarizes the relative binding affinity (RBA) of various synthetic progestogens, with progesterone typically set as the reference standard (RBA = 100%). These values are derived from competitive binding assays, which measure the concentration of a test compound required to displace a radiolabeled ligand from the receptor.
| Progestogen | Relative Binding Affinity (RBA, %) for Progesterone Receptor |
| Progesterone | 100 |
| Norgestrel / Levonorgestrel | 150 - 200 |
| Gestodene | 150 - 300 |
| Desogestrel (3-keto metabolite) | 100 - 150 |
| Medroxyprogesterone Acetate (MPA) | 75 - 125 |
| Norethindrone / Norethisterone | 50 - 100 |
| Drospirenone | 50 - 100 |
| Dienogest | 10 - 40 |
| Cyproterone Acetate | 20 - 50 |
| 17α-hydroxyprogesterone caproate (17-OHPC) | 26 - 30[1] |
Note: RBA values can vary between studies depending on the experimental conditions, such as the source of the receptor (e.g., human, rabbit) and the specific radioligand used.
Progesterone Receptor Signaling Pathways
Progesterone and its synthetic analogs mediate their effects through two primary signaling pathways: the classical genomic pathway and the non-classical, rapid signaling pathway.[2][3][4][5]
Classical (Genomic) Signaling Pathway
The classical pathway involves the binding of the progestogen to the progesterone receptor in the cytoplasm.[6] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[6] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of target genes.[3] This process is relatively slow, taking hours to days to manifest its full biological effects.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Non-Classical (Non-Genomic) Signaling Pathway
In addition to the classical pathway, progestogens can also initiate rapid, non-genomic signaling cascades.[2][7] This pathway is often mediated by a subpopulation of progesterone receptors located at the cell membrane or within the cytoplasm.[2][3] Upon ligand binding, these receptors can rapidly activate various intracellular signaling molecules, such as Src kinase and mitogen-activated protein kinases (MAPKs).[2] These signaling events occur within minutes and can influence a variety of cellular processes, including cell proliferation and survival, independent of gene transcription.
Caption: Non-classical, rapid signaling pathway of the progesterone receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of relative binding affinities is crucial for characterizing the potency of synthetic progestogens. The competitive radioligand binding assay is a widely used and robust method for this purpose.[8]
Principle
This assay measures the ability of a non-labeled test compound (synthetic progestogen) to compete with a constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-ORG 2058) for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to that of a reference compound (e.g., progesterone).
Materials and Reagents
-
Progesterone Receptor Source: This can be a purified receptor preparation, a cell lysate from cells overexpressing the receptor (e.g., T47D breast cancer cells), or a tissue homogenate known to be rich in progesterone receptors (e.g., uterine cytosol).
-
Radiolabeled Ligand: A high-affinity radiolabeled progestin, such as [³H]-progesterone or [³H]-ORG 2058.
-
Unlabeled Test Compounds: Synthetic progestogens to be tested, dissolved in an appropriate solvent (e.g., ethanol, DMSO).
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors.
-
Wash Buffer: Assay buffer used to wash away unbound ligand.
-
Scintillation Cocktail: For radioactivity measurement.
-
96-well filter plates: With glass fiber filters to separate bound from free radioligand.
-
Scintillation counter.
Experimental Workflow
References
- 1. dbc-labs.com [dbc-labs.com]
- 2. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 3. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of (+)-Norgestrel: A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper handling and disposal of (+)-Norgestrel in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental impact.
Health and Safety Summary
This compound is a synthetic steroidal progestin that requires careful handling due to its pharmacological activity and potential hazards. It is classified as a reproductive toxicity hazard (Category 1A).[1] Personal protective equipment (PPE) should be worn at all times when handling this compound to avoid exposure.
Summary of Key Hazards
| Hazard Type | Description | Citations |
|---|---|---|
| Health Hazards | May cause cancer. Possible risk of impaired fertility. May cause skin, eye, and respiratory tract irritation. Ingestion may be damaging to individuals with pre-existing organ damage. | [1][2][3] |
| Environmental Hazards | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. As an endocrine disruptor, it can interfere with the reproduction and development of aquatic species, particularly fish, even at very low concentrations. | [2][4][5] |
| Flammability | Not considered flammable, but may be combustible at high temperatures. Emits toxic fumes under fire conditions. |[1][6] |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and release into the environment.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood or under local exhaust ventilation to control airborne levels.[3][6]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable latex gloves.[6]
-
Avoid generating dust.[2] If sweeping is necessary, dampen the material with water first.[2] For dry cleanup, use a vacuum cleaner fitted with a HEPA filter.[2]
-
Wash hands thoroughly with soap and water after handling.[2][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Storage:
-
Keep containers tightly closed in a dry, well-ventilated place.[1][3]
-
Store at room temperature in the original container.[1]
-
Store away from incompatible materials, such as oxidizing agents (e.g., nitrates, chlorine bleaches), as ignition may result.[2]
Spill Management Protocol
Immediate and appropriate response to spills is essential to contain the material and prevent exposure.
Minor Spills (Small quantity in a contained area):
-
Restrict Access: Clear the immediate area of personnel.
-
Wear PPE: Ensure you are wearing a lab coat, safety glasses, gloves, and a dust respirator.[2]
-
Containment: Use dry clean-up procedures to avoid generating dust.[2]
-
Clean-up: Vacuum or sweep up the material. If vacuuming, the cleaner must be HEPA-filtered and explosion-proof.[2]
-
Decontamination: After material removal, decontaminate surfaces by scrubbing with alcohol.[3]
-
Disposal: Place all contaminated materials (including PPE) into a suitable, sealed container labeled for hazardous waste disposal.[3][6]
Major Spills (Large quantity or outside of a contained area):
-
Evacuate: Clear the area of all personnel and move upwind.[2]
-
Alert Authorities: Notify your institution's emergency responders or safety officer, providing the location and nature of the hazard.[2]
-
Secure the Area: Prevent entry to the spill area. Eliminate all ignition sources.[2]
-
Professional Clean-up: Only trained personnel wearing full-body protective clothing and self-contained breathing apparatus should handle major spills.[2][6]
-
Environmental Protection: Prevent the spillage from entering drains or water courses by all available means.[2][3]
Step-by-Step Disposal Procedures
Pharmaceutical waste disposal must comply with local, state, and federal regulations. Never dispose of this compound down the drain, as this is prohibited for hazardous pharmaceutical waste and contributes to aquatic toxicity.[7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including unused or expired product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, in a designated hazardous waste container.[8] This container should be clearly labeled as "Hazardous Pharmaceutical Waste" and include the chemical name "this compound".
-
Liquid Waste: For solutions containing this compound, absorb the liquid with a non-reactive material like diatomite or universal binders.[3] Dispose of the absorbed material as solid hazardous waste. Do not pour liquids directly into the waste container.[9]
-
Empty Containers: Containers that have held this compound should be managed as hazardous waste unless they are considered "RCRA empty." This generally means all contents have been removed by practices commonly employed for that container type (e.g., all pills removed from a bottle, the plunger of a syringe fully depressed).[7] However, given the high toxicity, it is best practice to dispose of the containers as hazardous waste.
-
Sharps: Any sharps (e.g., needles, glass ampules) contaminated with this compound must be disposed of in a designated sharps container for hazardous pharmaceutical waste.[8][9]
Step 2: Packaging and Labeling for Disposal
-
Ensure the primary waste container is sealed and not leaking.[10]
-
Place the sealed primary container into a secondary container if required by your institution or waste vendor.
-
Label the outer container clearly with all required information, including the contents and hazard warnings, in accordance with EPA and institutional guidelines.
Step 3: Final Disposal
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management vendor.
-
The recommended disposal method for hormonal contraceptives is high-temperature incineration by a licensed facility.[11] This method is effective at destroying the active pharmaceutical ingredient.
-
Landfilling may be an option in some jurisdictions, but it is less preferred due to the potential for environmental contamination.[11]
-
Maintain all records and manifests related to the hazardous waste disposal as required by regulations.
Experimental Workflows & Diagrams
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound spill response and waste disposal.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Healthcare Facilities: Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. educat.med.utah.edu [educat.med.utah.edu]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. dea.gov [dea.gov]
- 11. unfpa.org [unfpa.org]
Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Norgestrel
Essential safety and logistical information for the proper handling and disposal of (+)-Norgestrel in a laboratory setting.
This guide provides crucial, step-by-step procedures for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.
Immediate Safety and Handling Protocols
This compound is a potent synthetic progestin that requires careful handling due to its potential health risks. It is suspected of causing cancer, may damage fertility or the unborn child, and can cause skin and serious eye irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
For procedures that may generate dust, such as weighing or preparing solutions, a chemical fume hood or a powder containment hood should be utilized to minimize inhalation exposure.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, nitrile gloves are a common and effective choice for handling powdered chemicals in a laboratory setting.[3][4] It is recommended to double-glove. Gloves should be changed immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect against splashes or airborne particles.[5][6]
-
Respiratory Protection: For situations where dust cannot be adequately controlled by engineering controls, a NIOSH/MSHA-approved respirator should be worn.[5] The specific type of respirator should be determined by a risk assessment.
-
Body Protection: A lab coat or a disposable gown should be worn to protect the skin and clothing.[5][6] When handling larger quantities or in situations with a higher risk of spillage, additional protective clothing may be necessary.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key safety information.
| Parameter | Value | Source |
| Occupational Exposure Limit | No established Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL). Exposure should be kept as low as reasonably achievable. | [1][2][5][7] |
| Glove Recommendation | Nitrile gloves. Double-gloving is recommended. | General Laboratory Best Practice[3][4] |
| Glove Breakthrough Time | Data not available for this compound. Change gloves frequently and immediately after contamination. | N/A |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural flow for the safe handling of this compound from preparation to disposal.
Step-by-Step Operational Plan
1. Pre-Experiment Preparation:
- Review the Safety Data Sheet (SDS) for this compound.
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood or other containment device is functioning correctly.
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
- Don all required PPE as outlined above.
- Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood.
- Avoid direct contact with the skin, eyes, and clothing.[5][6]
- Use disposable equipment where possible to minimize cross-contamination.
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][6][8][9]
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[5]
- For small spills, carefully sweep or vacuum the solid material, avoiding dust generation.[5]
- Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
- Ventilate the area and decontaminate the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water.
4. First Aid Procedures:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[5][6]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][6]
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
- Unused or expired this compound powder should be kept in its original or a suitable sealed container, labeled as hazardous waste.
- Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
2. Disposal Procedure:
- All waste containing this compound must be disposed of as hazardous chemical waste.
- Do not dispose of this compound down the drain or in the regular trash.[8]
- Arrange for the collection of hazardous waste by a licensed and certified waste disposal contractor, following all local, state, and federal regulations.[8][10] Incineration is often the preferred method for the disposal of hormonal compounds.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. media.vwr.com [media.vwr.com]
- 4. nmsafety.com [nmsafety.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
